Product packaging for Methyl 5-methyloxazole-2-carboxylate(Cat. No.:CAS No. 124999-43-5)

Methyl 5-methyloxazole-2-carboxylate

Cat. No.: B037667
CAS No.: 124999-43-5
M. Wt: 141.12 g/mol
InChI Key: UHCUNDMASKBAML-UHFFFAOYSA-N
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Description

Methyl 5-methyloxazole-2-carboxylate (CAS 124999-43-5) is a high-value heterocyclic building block extensively used in medicinal chemistry and pharmaceutical research. This compound serves as a versatile precursor for the synthesis of a wide range of complex molecules, particularly those containing the isoxazole scaffold, which is a privileged structure in drug discovery . Its applications include use as an intermediate in the development of potential therapeutics targeting various receptors, such as metabotropic glutamate receptors and voltage-gated sodium channels . The ester functional group in its structure provides a reactive handle for further synthetic modifications, allowing researchers to generate diverse chemical libraries for biological screening . As a research chemical, it is instrumental in exploring new chemical spaces and optimizing lead compounds. Storage and Handling: This product must be stored sealed in a dry environment at low temperatures (recommended below -20°C) to maintain stability . Safety Note: This product is intended for research and further manufacturing applications only. It is strictly not for diagnostic or therapeutic use, nor for human consumption. Researchers should refer to the Safety Data Sheet (SDS) for detailed handling and hazard information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7NO3 B037667 Methyl 5-methyloxazole-2-carboxylate CAS No. 124999-43-5

Properties

IUPAC Name

methyl 5-methyl-1,3-oxazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c1-4-3-7-5(10-4)6(8)9-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHCUNDMASKBAML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(O1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 5-methyloxazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 5-methyloxazole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this paper presents a plausible and robust synthetic pathway based on established chemical principles, specifically a modified Robinson-Gabriel synthesis. Furthermore, this guide furnishes detailed characterization data, including spectroscopic and physical properties, derived from closely related structural analogs to provide a reliable reference for researchers in the field. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided. Visual diagrams generated using Graphviz are included to illustrate the synthetic workflow and characterization logic.

Introduction

Oxazole derivatives are a significant class of heterocyclic compounds that form the core structure of numerous pharmaceuticals, natural products, and functional materials. Their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties, have made them a focal point of extensive research in drug discovery. The substituent pattern on the oxazole ring plays a crucial role in modulating the pharmacological profile of these molecules.

This guide focuses on this compound, a specific isomer with potential as a key intermediate or a bioactive compound itself. The presence of a methyl group at the C5 position and a methyl ester at the C2 position offers distinct electronic and steric properties that are valuable for molecular design and structure-activity relationship (SAR) studies.

Given the current scarcity of published data for this specific compound, this document outlines a proposed synthetic route and provides a comprehensive set of expected characterization data based on analogous compounds. This approach is intended to empower researchers with the necessary information to synthesize and identify this compound in a laboratory setting.

Proposed Synthesis of this compound

A reliable method for the synthesis of the oxazole ring is the Robinson-Gabriel synthesis, which involves the dehydration and cyclization of an N-acyl-α-amino ketone. The following multi-step pathway is proposed, starting from the readily available amino acid, L-alanine.

Logical Workflow for Synthesis

A L-Alanine B N-Protection (Boc) A->B C N-Boc-L-alanine B->C D Amidation (Weinreb Amine) C->D E Weinreb Amide of N-Boc-L-alanine D->E F Reaction with MeMgBr E->F G N-Boc-1-aminopropan-2-one F->G H Deprotection (TFA) G->H I 1-Aminopropan-2-one H->I J Acylation (Methyl Oxalyl Chloride) I->J K N-(2-oxopropyl)oxalamic acid methyl ester J->K L Cyclization/Dehydration (POCl3) K->L M This compound L->M

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of N-Boc-1-aminopropan-2-one

  • Protection of L-alanine: To a solution of L-alanine (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium bicarbonate (2.5 eq). Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc)2O (1.1 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours. Acidify the mixture with 1 M HCl and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain N-Boc-L-alanine.

  • Weinreb Amide Formation: Dissolve N-Boc-L-alanine (1.0 eq) in dichloromethane (DCM). Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and triethylamine (2.5 eq). Cool the mixture to 0 °C and add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq). Stir the reaction at room temperature for 18 hours. Wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer and concentrate to yield the Weinreb amide.

  • Ketone Formation: Dissolve the Weinreb amide (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to 0 °C. Add methylmagnesium bromide (MeMgBr) (1.5 eq, 3.0 M solution in diethyl ether) dropwise. Stir the reaction at 0 °C for 2 hours. Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate. Dry and concentrate the organic layer to afford N-Boc-1-aminopropan-2-one.

Step 2: Synthesis of 1-Aminopropan-2-one

  • Deprotection: Dissolve N-Boc-1-aminopropan-2-one (1.0 eq) in DCM. Add trifluoroacetic acid (TFA) (5.0 eq) and stir at room temperature for 2 hours. Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting salt is used in the next step without further purification.

Step 3: Acylation and Cyclization to form this compound

  • Acylation: Suspend the 1-aminopropan-2-one salt (1.0 eq) in anhydrous DCM and cool to 0 °C. Add triethylamine (3.0 eq) followed by the dropwise addition of methyl oxalyl chloride (1.1 eq). Stir the reaction at 0 °C for 1 hour and then at room temperature for 4 hours.

  • Cyclization and Dehydration: Cool the reaction mixture to 0 °C and slowly add phosphorus oxychloride (POCl3) (2.0 eq). Heat the mixture to reflux for 3 hours. Cool to room temperature and carefully pour onto crushed ice. Neutralize with a saturated solution of sodium bicarbonate and extract with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Characterization of this compound

As direct experimental data for the title compound is not available, the following tables summarize its predicted properties and the experimental data for a structurally analogous compound, Methyl benzo[d]oxazole-2-carboxylate, which shares the key methyl oxazole-2-carboxylate substructure.[1] This information serves as a reliable proxy for the expected physical and spectroscopic characteristics.

Physical and Chemical Properties
PropertyPredicted/Analog ValueSource
Molecular Formula C6H7NO3-
Molecular Weight 141.12 g/mol -
Appearance Colorless to pale yellow solid/oilPredicted
Boiling Point Not available-
Melting Point Not available-
Solubility Soluble in methanol, ethanol, DCM, ethyl acetatePredicted
Spectroscopic Data

The following data for Methyl benzo[d]oxazole-2-carboxylate (CAS: 27383-86-4) is provided as a reference for the expected spectroscopic features of the oxazole ring and the methyl ester group.[1][2]

TechniqueExpected Chemical Shifts / Bands for this compound (Predicted/Analog-based)
¹H NMR δ (ppm): ~7.0-7.5 (s, 1H, H4-oxazole), ~3.9 (s, 3H, OCH3), ~2.4 (s, 3H, C5-CH3)
¹³C NMR δ (ppm): ~160 (C=O, ester), ~155-160 (C2-oxazole), ~145-150 (C5-oxazole), ~125-130 (C4-oxazole), ~52 (OCH3), ~10-15 (C5-CH3)
IR Spectroscopy ν (cm⁻¹): ~1730-1750 (C=O stretch, ester), ~1600-1650 (C=N stretch, oxazole), ~1200-1300 (C-O stretch, ester)
Mass Spectrometry m/z: 141.04 (M⁺), other fragments corresponding to loss of OCH3, COOCH3.

Disclaimer: The spectroscopic data presented is based on predictions and data from the analogous compound Methyl benzo[d]oxazole-2-carboxylate and should be used as a guideline. Actual experimental values may vary.

Characterization Workflow

cluster_synthesis Synthesis & Purification cluster_characterization Structural Elucidation A Crude Product B Column Chromatography A->B C Pure this compound B->C D ¹H and ¹³C NMR C->D E IR Spectroscopy C->E F Mass Spectrometry C->F G Elemental Analysis C->G

Caption: Workflow from purified product to full characterization.

Safety Precautions

Standard laboratory safety procedures should be followed when performing the synthesis and characterization described in this guide. This includes the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All reactions should be carried out in a well-ventilated fume hood. The reagents used, particularly methyl oxalyl chloride, phosphorus oxychloride, and trifluoroacetic acid, are corrosive and/or toxic and should be handled with extreme care.

Conclusion

This technical guide provides a detailed, albeit proposed, framework for the synthesis and characterization of this compound. By leveraging established synthetic methodologies and analogous compound data, this document aims to bridge the information gap in the current scientific literature. The provided protocols and characterization data will be a valuable resource for researchers and professionals in medicinal chemistry and drug development, enabling them to access and explore the potential of this and related oxazole derivatives. The successful synthesis and characterization of this compound will undoubtedly contribute to the expanding library of heterocyclic scaffolds for future therapeutic innovations.

References

spectroscopic data (NMR, IR, Mass Spec) for Methyl 5-methyloxazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides a comprehensive overview of the spectroscopic characterization of Ethyl 4-methyloxazole-5-carboxylate. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. It details the methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data and presents the spectral information in a clear, tabular format. Furthermore, a generalized workflow for spectroscopic analysis is visualized to aid in understanding the logical progression of structural elucidation.

Data Presentation

The following tables summarize the available spectroscopic data for the example compound, Ethyl 4-methyloxazole-5-carboxylate.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
Data not fully available

Note: A complete peak list with detailed assignments for ¹H NMR of Ethyl 4-methyloxazole-5-carboxylate is not available in the referenced sources. A typical spectrum would be expected to show signals for the ethyl group (a quartet and a triplet), the methyl group on the oxazole ring (a singlet), and the proton on the oxazole ring (a singlet).

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
Data not fully available

Note: While ¹³C NMR data for Ethyl 4-methyloxazole-5-carboxylate is referenced in databases like PubChem, a detailed list of chemical shifts is not provided.[1] A typical spectrum would show distinct signals for the carbonyl carbon of the ester, the carbons of the oxazole ring, the ethyl group carbons, and the methyl group carbon.

Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹)Functional Group Assignment
~3100-3000Aromatic C-H Stretch
~2950-2850Alkyl C-H Stretch
~1750-1735C=O Stretch (Ester)
~1700-1500Aromatic C=C Bending
~1250-1000C-O Stretch (Ester)

Note: An experimental IR spectrum for Ethyl 4-methyloxazole-5-carboxylate was not found. The presented data is based on typical absorption ranges for the functional groups present in the molecule.

Table 4: Mass Spectrometry Data
m/zRelative Intensity (%)Assignment
155Data not available[M]⁺ (Molecular Ion)
43100[C₃H₇]⁺ or [CH₃CO]⁺ (Base Peak)

Note: The mass spectrum of Ethyl 4-methyloxazole-5-carboxylate shows a molecular ion at m/z 155, corresponding to its molecular weight. The base peak is observed at m/z 43.[1] A detailed fragmentation pattern is not available.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a volume of 0.7-1.0 mL.[2] The solution is then filtered into an NMR tube.[2] ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, spectra are typically recorded with broadband proton decoupling to simplify the spectrum to single lines for each carbon atom.[3] Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.[2]

Infrared (IR) Spectroscopy

For a solid sample, an IR spectrum can be obtained using the KBr pellet method. A small amount of the solid sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.[4] For a liquid sample, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).[5] The spectrum is recorded using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.[6]

Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, often via a direct insertion probe or through a gas chromatograph (GC). In the EI source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[7] The resulting ions are then separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ratio (m/z).[8]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structure Elucidation Synthesis Synthesis & Purification SamplePrep Sample Preparation for Analysis Synthesis->SamplePrep MS Mass Spectrometry (MS) SamplePrep->MS IR Infrared Spectroscopy (IR) SamplePrep->IR NMR NMR Spectroscopy (¹H, ¹³C) SamplePrep->NMR MolecularFormula Determine Molecular Formula & Weight MS->MolecularFormula FunctionalGroups Identify Functional Groups IR->FunctionalGroups Connectivity Determine Connectivity & Structure NMR->Connectivity FinalStructure Propose Final Structure MolecularFormula->FinalStructure FunctionalGroups->FinalStructure Connectivity->FinalStructure

A generalized workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Solubility and Stability of Methyl 5-methyloxazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 5-methyloxazole-2-carboxylate is a small heterocyclic molecule belonging to the oxazole class of compounds. Oxazoles are a significant scaffold in medicinal chemistry, forming the core of numerous biologically active molecules with a wide range of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents.[1][2][3][4] The physicochemical properties of such compounds, particularly their solubility and stability, are critical parameters that influence their developability as drug candidates, affecting everything from formulation to bioavailability and shelf-life. This document serves as a technical resource for researchers, scientists, and drug development professionals, outlining the expected solubility and stability profile of this compound and providing standardized protocols for their experimental determination.

Predicted Physicochemical Properties and Solubility

The solubility of a compound is a key determinant of its absorption and bioavailability. Based on its structure—a methyl ester derivative of a methylated oxazole ring—this compound is expected to be a relatively nonpolar molecule.

Aqueous Solubility: The parent oxazole is described as having limited solubility in water.[5][6][7] The presence of the methyl ester and the additional methyl group on the oxazole ring will likely further decrease its aqueous solubility. The ester group can act as a hydrogen bond acceptor, but the overall hydrophobic character of the molecule is expected to dominate. Therefore, low aqueous solubility is anticipated.

Organic Solvent Solubility: In contrast, good solubility is expected in a range of common organic solvents. Oxazoles are generally miscible with alcohols and ethers.[5][6] Solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), methanol, ethanol, ethyl acetate, and dichloromethane are likely to be effective in dissolving this compound.

Illustrative Solubility Data

The following table presents hypothetical solubility data for this compound to serve as a guideline for experimental design.

Solvent/MediumPredicted Solubility CategoryIllustrative Concentration Range (µg/mL)
Water (pH 7.4)Poorly Soluble to Insoluble< 10
Phosphate Buffered Saline (PBS)Poorly Soluble< 15
MethanolSoluble> 50,000
EthanolSoluble> 50,000
Dimethyl Sulfoxide (DMSO)Very Soluble> 100,000
DichloromethaneSoluble> 50,000
Ethyl AcetateSoluble> 30,000

Experimental Protocol for Solubility Determination

To empirically determine the solubility of this compound, a standardized equilibrium solubility protocol should be followed.

Objective: To determine the equilibrium solubility of the test compound in various aqueous and organic solvents.

Materials:

  • This compound

  • Selected solvents (e.g., Water, PBS pH 7.4, Methanol, DMSO)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the desired solvent.

  • Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • After incubation, visually inspect the vials to ensure an excess of solid compound remains.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC method.

  • Perform the experiment in triplicate for each solvent.

Below is a Graphviz diagram illustrating the workflow for determining equilibrium solubility.

G cluster_prep Sample Preparation cluster_incubation Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Add excess compound to solvent B Seal vials A->B C Incubate with shaking (24-48h at constant temp) B->C D Centrifuge to pellet solid C->D E Collect supernatant D->E F Dilute supernatant E->F G Analyze by HPLC F->G H Calculate solubility G->H

Workflow for Equilibrium Solubility Determination.

Stability Profile

The stability of a drug candidate is crucial for its viability. Degradation can lead to loss of potency and the formation of potentially toxic impurities. For this compound, the two primary points of potential instability are the oxazole ring and the methyl ester functional group.

Hydrolytic Stability: The ester group is susceptible to hydrolysis, which can be catalyzed by both acid and base. This reaction would yield 5-methyloxazole-2-carboxylic acid and methanol. The rate of hydrolysis is expected to be pH-dependent, being faster at pH values away from neutrality. While the oxazole ring itself is generally stable, some substituted oxazoles can undergo hydrolytic ring-opening, especially under harsh conditions.[8][9]

Thermal Stability: Oxazole rings are generally considered to be thermally stable.[10] However, the overall stability of the molecule at elevated temperatures should be assessed as per ICH guidelines.

Photostability: The aromatic nature of the oxazole ring suggests a potential for photosensitivity. It is important to evaluate the compound's stability under UV and visible light exposure.

Illustrative Stability Data (Forced Degradation)

The following table shows potential degradation outcomes under forced conditions, which are used to identify degradation pathways.

ConditionPredicted DegradationMajor Degradant
0.1 M HCl (aq) at 60°CSignificant5-methyloxazole-2-carboxylic acid
0.1 M NaOH (aq) at 60°CRapid5-methyloxazole-2-carboxylic acid
3% H₂O₂ (aq) at RTModerateOxidative degradation products
Heat (80°C, solid state)Low to ModerateThermally induced degradation products
Light (ICH Q1B)ModeratePhotodegradation products

Experimental Protocol for Stability Assessment

Stability testing should be conducted according to the International Council for Harmonisation (ICH) guidelines.[11][12][13]

Objective: To evaluate the stability of this compound under various stress conditions (hydrolysis, oxidation, heat, and light) to identify potential degradation products and pathways.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade water and acetonitrile

  • pH meter

  • Temperature and humidity controlled stability chambers

  • Photostability chamber

  • HPLC-UV/MS system

Procedure (Forced Degradation):

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at a specified temperature (e.g., 60°C) for a set time.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH at room temperature or slightly elevated temperature.

  • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in a stability chamber.

  • Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method (preferably with mass spectrometry detection) to separate and identify the parent compound and any degradation products.

The following Graphviz diagram illustrates a typical stability testing workflow.

G cluster_stress Stress Conditions cluster_analysis Analysis A Acid Hydrolysis (e.g., 0.1M HCl) F Sample at Time Points A->F B Base Hydrolysis (e.g., 0.1M NaOH) B->F C Oxidation (e.g., 3% H2O2) C->F D Thermal Stress (e.g., 80°C) D->F E Photostability (ICH Q1B) E->F G Analyze by Stability- Indicating HPLC-UV/MS F->G H Identify & Quantify Degradants G->H J Determine Degradation Pathways & Shelf-life H->J I Test Compound I->A I->B I->C I->D I->E

Workflow for Forced Degradation Stability Studies.
Biological Context and Significance

The oxazole ring is a privileged scaffold in drug discovery.[1][14] Derivatives of oxazole have demonstrated a vast array of biological activities, including but not limited to:

  • Anti-inflammatory: As seen in compounds like oxaprozin, a non-steroidal anti-inflammatory drug (NSAID).[15]

  • Anticancer: Certain oxazole-containing compounds act as tyrosine kinase inhibitors or show antivascular activity.[2][16]

  • Antimicrobial: The oxazole moiety is present in various antibacterial and antifungal agents.[2]

  • Antidiabetic: Aleglitazar is an example of an oxazole-containing drug developed for the treatment of diabetes.[4]

The substitution pattern on the oxazole ring plays a crucial role in determining its specific biological activity.[2][16] Therefore, understanding the solubility and stability of new derivatives like this compound is the first step in evaluating their potential as lead compounds for drug development. A favorable profile in these areas is essential for a compound to advance through the preclinical and clinical development pipeline.

Conclusion

While specific data for this compound is lacking, this guide provides a robust framework for its characterization. It is predicted to be a compound with low aqueous solubility and good solubility in organic solvents. The primary stability concern is the potential for hydrolysis of the methyl ester group, particularly at non-neutral pH. The provided experimental protocols offer a standardized approach to definitively determine these critical physicochemical properties, which are indispensable for any further drug development efforts involving this and related oxazole compounds.

References

A Comprehensive Technical Guide to the Discovery and History of Oxazole Synthesis Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core methodologies for oxazole synthesis, tracing their discovery and historical development. It provides a detailed examination of key reactions, experimental protocols, and quantitative data to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Introduction: The Significance of the Oxazole Moiety

The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a privileged scaffold in medicinal chemistry and natural products. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of a wide array of therapeutic agents and functional materials. The quest for efficient and versatile methods to construct this valuable heterocycle has a rich history, marked by seminal discoveries that have shaped the field of organic synthesis. This guide delves into the classical and modern methods of oxazole synthesis, providing a historical perspective alongside practical, technical details.

Classical Methods of Oxazole Synthesis: A Historical Perspective

The foundational methods for oxazole synthesis were established from the late 19th to the mid-20th century. These reactions, named after their discoverers, remain relevant and are often the starting point for the synthesis of complex oxazole-containing molecules.

The Robinson-Gabriel Synthesis (1909, 1910)

The Robinson-Gabriel synthesis is a cornerstone in oxazole chemistry, providing a direct route to 2,5-disubstituted oxazoles. Independently reported by Sir Robert Robinson in 1909 and Siegmund Gabriel in 1910, this method involves the cyclodehydration of 2-acylamino ketones.[1]

Reaction Scheme:

Mechanism: The reaction proceeds through the protonation of the amide carbonyl, followed by intramolecular nucleophilic attack by the enolized ketone. Subsequent dehydration leads to the aromatic oxazole ring.

Experimental Protocols:

Protocol 1: Classical Synthesis of 2,5-Diphenyloxazole [2]

This one-pot procedure commences from hippuric acid (benzoyl glycine) and avoids the isolation of intermediates.[2]

  • Step 1: Acyl Chloride Formation: Hippuric acid is reacted with thionyl chloride (1:2 molar ratio) at 50°C. Unreacted thionyl chloride is removed by distillation to yield benzamidoacetyl chloride.[2]

  • Step 2: Friedel-Crafts Acylation: The crude benzamidoacetyl chloride is cooled to 50°C, and benzene (10-fold molar excess) and aluminum trichloride (2-fold molar excess) are added. The mixture is refluxed for 3 hours to produce N-benzoyl-ω-aminoacetophenone.[2]

  • Step 3: Cyclization and Dehydration: After cooling to 30°C, 50 wt% sulfuric acid (2-fold molar excess) is added. The temperature is gradually increased to 100°C until cyclization is complete. Excess benzene is removed by evaporation.[2]

  • Work-up and Purification: The mixture is cooled, and water is added to precipitate the crude 2,5-diphenyloxazole. The solid is collected by filtration and can be purified by rectification.[2]

Quantitative Data: Robinson-Gabriel Synthesis

Starting MaterialDehydrating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
N-benzoyl-ω-aminoacetophenoneH₂SO₄Benzene100--[2]
Aspartic acid β-ester derivativePOCl₃DMF900.5-[1]
Ugi ProductH₂SO₄-60272[3]

Logical Relationship Diagram: Robinson-Gabriel Synthesis Workflow

Robinson_Gabriel_Workflow Start Start: 2-Acylamino Ketone Dehydration Cyclodehydration (e.g., H₂SO₄) Start->Dehydration Oxazole 2,5-Disubstituted Oxazole Dehydration->Oxazole

Caption: Robinson-Gabriel Synthesis Workflow.

The Fischer Oxazole Synthesis (1896)

Discovered by Emil Fischer in 1896, this was one of the first methods developed for the synthesis of 2,5-disubstituted oxazoles.[4] It involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid.[4]

Reaction Scheme:

Mechanism: The reaction is initiated by the addition of gaseous HCl to the cyanohydrin, forming an iminochloride intermediate. This intermediate then reacts with the aldehyde, followed by an SN2 attack and loss of water to give a chloro-oxazoline intermediate. Tautomerization and subsequent elimination of HCl yield the final 2,5-disubstituted oxazole.[4]

Experimental Protocols:

Protocol 2: Synthesis of 2,5-Diaryloxazoles [4]

  • The cyanohydrin and aldehyde are dissolved in dry ether.

  • Dry, gaseous hydrogen chloride is passed through the solution.

  • The 2,5-disubstituted oxazole precipitates as the hydrochloride salt.

  • The free base can be obtained by adding water or by boiling with alcohol.[4]

Quantitative Data: Fischer Oxazole Synthesis

CyanohydrinAldehydeCatalystSolventConditionsProductReference
Mandelic acid nitrileBenzaldehydeAnhydrous HClDry EtherGaseous HCl stream2,5-Diphenyloxazole[4]
Benzaldehyde cyanohydrin4-BromobenzaldehydeAnhydrous HClDry EtherGaseous HCl stream2-(4-Bromophenyl)-5-phenyloxazole[4]

Reaction Mechanism Diagram: Fischer Oxazole Synthesis

Fischer_Oxazole_Mechanism Cyanohydrin Cyanohydrin + Aldehyde Iminochloride Iminochloride Intermediate Cyanohydrin->Iminochloride + HCl ChloroOxazoline Chloro-oxazoline Intermediate Iminochloride->ChloroOxazoline + Aldehyde, - H₂O Oxazole 2,5-Disubstituted Oxazole ChloroOxazoline->Oxazole Tautomerization, - HCl

Caption: Fischer Oxazole Synthesis Mechanism.

The van Leusen Oxazole Synthesis (1972)

In 1972, van Leusen and coworkers introduced a novel and versatile method for the synthesis of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[5] This reaction is known for its mild conditions and broad substrate scope.

Reaction Scheme:

Mechanism: The reaction proceeds via a two-step [3+2] cycloaddition. Deprotonation of TosMIC is followed by nucleophilic attack on the aldehyde. The resulting intermediate undergoes cyclization to form an oxazoline, which then eliminates p-toluenesulfinic acid (TosH) to yield the 5-substituted oxazole.[5]

Experimental Protocols:

Protocol 3: Microwave-Assisted Synthesis of 5-Substituted Oxazoles [6]

  • Substituted aryl aldehyde (3 mmol), TosMIC (3 mmol), and K₃PO₄ (6 mmol) are mixed in isopropanol.

  • The reaction mixture is irradiated in a microwave reactor at 65°C and 350 W for 8 minutes.[6][7]

  • Reaction completion is monitored by TLC.

  • The mixture is cooled to room temperature for work-up.

Quantitative Data: van Leusen Oxazole Synthesis

AldehydeBaseSolventMethodTemperature (°C)TimeYield (%)Reference
BenzaldehydeK₃PO₄IsopropanolMicrowave658 min96[7]
4-ChlorobenzaldehydeK₃PO₄IsopropanolMicrowave658 min92[6]
2-Chloroquinoline-3-carbaldehydeK₂CO₃MethanolConventionalReflux8 h83[5]

Experimental Workflow Diagram: van Leusen Synthesis

van_Leusen_Workflow Start Start: Aldehyde + TosMIC Reaction Reaction (Base, Solvent) Start->Reaction Workup Work-up Reaction->Workup Purification Purification Workup->Purification Product 5-Substituted Oxazole Purification->Product

Caption: van Leusen Synthesis Experimental Workflow.

The Bredereck Reaction

The Bredereck reaction provides a route to 2,4-disubstituted oxazoles by reacting α-haloketones with amides. This method is noted for being an efficient, clean, and economical process.[8]

Reaction Scheme:

Experimental Protocols:

A notable application of this reaction is in the synthesis of the drug Mubritinib.[9]

Quantitative Data: Bredereck Reaction and Related Syntheses

Reactant 1Reactant 2Catalyst/ReagentSolventTemperature (°C)Yield (%)Reference
BromoacetophenoneBenzylamineI₂, K₂CO₃DMF8046[10]
α-DiazoketonesAmidesCu(OTf)₂1,2-Dichloroethane25 -> 8087[10]

Logical Relationship Diagram: Bredereck Reaction

Bredereck_Reaction Reactants α-Haloketone + Amide Intermediate Intermediate Formation Reactants->Intermediate Cyclization Cyclization Intermediate->Cyclization Product 2,4-Disubstituted Oxazole Cyclization->Product

Caption: Bredereck Reaction Logical Flow.

The Cornforth Rearrangement (1949)

First reported by John Cornforth in 1949, this thermal rearrangement involves the exchange of the acyl group at position 4 and the substituent at position 5 of an oxazole ring.[11]

Reaction Scheme:

Mechanism: The rearrangement proceeds through a thermal pericyclic ring opening to form a nitrile ylide intermediate, which then undergoes rearrangement to the isomeric oxazole.[11]

Quantitative Data: Cornforth Rearrangement

SubstrateConditionsProductYield (%)Reference
5-Ethoxy-2-phenyloxazole-4-carboxamideThermalIsomeric oxazole>90 (with N-heterocycles)[11]

Reaction Mechanism Diagram: Cornforth Rearrangement

Cornforth_Rearrangement Start 4-Acyloxazole RingOpening Pericyclic Ring Opening Start->RingOpening Heat Intermediate Nitrile Ylide Intermediate RingOpening->Intermediate Rearrangement Rearrangement Intermediate->Rearrangement Product Isomeric Oxazole Rearrangement->Product

Caption: Cornforth Rearrangement Mechanism.

Modern Methods in Oxazole Synthesis

Building upon the classical foundations, modern organic synthesis has introduced a variety of innovative and efficient methods for constructing the oxazole ring, often with improved yields, milder conditions, and greater functional group tolerance.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. In oxazole synthesis, it can significantly reduce reaction times and improve yields by minimizing thermal decomposition.[6]

Experimental Protocols:

Protocol 4: Microwave-Assisted van Leusen Synthesis of 4,5-Disubstituted Oxazolines [6]

  • Aldehyde (3 mmol), TosMIC (3 mmol), and K₃PO₄ (3 mmol) are reacted in a microwave at 60°C and 280 W.[6] This protocol highlights the use of microwave energy to drive the reaction efficiently.

Quantitative Data: Microwave-Assisted Oxazole Synthesis

AldehydeBaseSolventPower (W)Temperature (°C)Time (min)Yield (%)Reference
BenzaldehydeK₃PO₄Isopropanol35065896[7]
4-ChlorobenzaldehydeK₃PO₄Isopropanol35065892[6]
One-Pot Syntheses

One-pot reactions, where multiple reaction steps are carried out in a single reaction vessel without isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation.

Experimental Protocols:

Protocol 5: One-Pot Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids [12]

This method provides an environmentally benign route with high yields. The use of ionic liquids as the solvent allows for easy recovery and reuse.[12]

Quantitative Data: One-Pot Oxazole Synthesis

ReactantsCatalyst/ReagentSolventMethodYield (%)Reference
Aldehydes, TosMIC, Aliphatic HalidesBaseIonic LiquidOne-PotHigh[12]
Hippuric Acid, BenzeneThionyl Chloride, AlCl₃, H₂SO₄BenzeneOne-Pot-[2]
Ugi ReagentsH₂SO₄-Tandem Ugi/Robinson-GabrielGood[3]

Conclusion

The synthesis of oxazoles has evolved significantly from the pioneering classical methods to the highly efficient and versatile modern techniques. The Robinson-Gabriel, Fischer, van Leusen, Bredereck, and Cornforth reactions laid the groundwork for oxazole chemistry, and their principles continue to be applied and adapted. The advent of microwave-assisted and one-pot methodologies has further enhanced the synthetic chemist's toolkit, enabling the rapid and sustainable production of diverse oxazole derivatives. This guide provides a comprehensive overview of these key methods, offering detailed historical context, practical experimental protocols, and comparative quantitative data to support the ongoing research and development of novel oxazole-based compounds with significant potential in medicine and materials science.

References

In-depth Technical Guide: Molecular Structure and Conformation of Methyl 5-methyloxazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide will therefore provide a foundational understanding based on the general characteristics of related oxazole compounds and will highlight the experimental and computational approaches that would be necessary to fully elucidate the molecular structure and conformation of the title compound.

Molecular Structure Overview

Methyl 5-methyloxazole-2-carboxylate consists of a central five-membered oxazole ring, which is an aromatic heterocycle containing one oxygen and one nitrogen atom. The ring is substituted at the 2-position with a methyl carboxylate group (-COOCH₃) and at the 5-position with a methyl group (-CH₃).

A diagram illustrating the fundamental components of the molecule is presented below. This logical structure diagram highlights the key functional groups and their connectivity.

experimental_workflow Workflow for Structural Characterization cluster_synthesis Synthesis & Purification cluster_experimental Experimental Analysis cluster_computational Computational Analysis cluster_characterization Structural Characterization Synthesis Chemical Synthesis Purification Purification (Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR XRay X-ray Crystallography Purification->XRay DFT DFT Calculations (Geometry Optimization) Purification->DFT Structure Molecular Structure NMR->Structure XRay->Structure Conformation Conformation XRay->Conformation DFT->Conformation Conformational Conformational Search Conformational->Conformation

The Therapeutic Potential of Oxazole Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The oxazole scaffold, a five-membered aromatic heterocycle containing both nitrogen and oxygen, has emerged as a cornerstone in medicinal chemistry. Its unique structural and electronic properties facilitate diverse non-covalent interactions with a multitude of biological targets, making it a privileged scaffold in the design of novel therapeutics.[1] This technical guide offers an in-depth exploration of the significant biological activities of oxazole derivatives, providing researchers, scientists, and drug development professionals with a comprehensive overview of their potential in oncology, infectious diseases, inflammation, and metabolic disorders. This document synthesizes quantitative data, details key experimental protocols, and visualizes complex biological pathways to support ongoing and future drug discovery endeavors.

Anticancer Activities of Oxazole Derivatives

Oxazole derivatives have demonstrated considerable promise as anticancer agents, exhibiting potent activity against a wide range of human cancer cell lines.[1] Many of these compounds have shown efficacy in the nanomolar to low micromolar range, operating through various mechanisms of action to inhibit cancer cell proliferation and induce apoptosis.[1][2]

Mechanisms of Anticancer Action

The anticancer effects of oxazole derivatives are diverse and target key cellular processes involved in tumor growth and survival.

  • Tubulin Polymerization Inhibition: A significant number of oxazole-containing compounds exert their anticancer effects by disrupting microtubule dynamics. They bind to tubulin, inhibiting its polymerization into microtubules, which are essential for cell division. This disruption leads to cell cycle arrest, typically in the G2/M phase, and subsequently triggers apoptosis.[1][2][3] Several 1,3-oxazole sulfonamides have been identified as potent tubulin polymerization inhibitors, with GI50 values in the nanomolar range against leukemia cell lines.[3]

  • Kinase Inhibition: Oxazole derivatives have been developed as inhibitors of various protein kinases that are often dysregulated in cancer. These enzymes play crucial roles in cell signaling pathways that control cell growth, proliferation, and survival.

  • STAT3 Signaling Pathway Inhibition: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is persistently activated in many human cancers, promoting tumor cell survival and proliferation.[4][5] Oxazole-based compounds have been designed to inhibit the STAT3 signaling pathway.[2] For instance, the oxazole-based peptidomimetic S3I-M2001 selectively disrupts the dimerization of activated STAT3, leading to its aggregation and subsequent degradation.[4][6] This inhibition of STAT3 function suppresses the expression of downstream survival genes like Bcl-xL and inhibits malignant transformation and cell migration.[4]

  • NF-κB Signaling Pathway Inhibition: The Nuclear Factor-kappa B (NF-κB) signaling pathway is another critical regulator of genes involved in inflammation, immunity, and cell survival. Its aberrant activation is a hallmark of many cancers. Certain 1,3,4-oxadiazole derivatives (a related azole) have been shown to inhibit the NF-κB pathway by preventing the phosphorylation of IκB and the p65 subunit, thereby blocking its transcriptional activity and inducing apoptosis in cancer cells.[7]

  • DNA Topoisomerase Inhibition: Some oxazole derivatives function as DNA topoisomerase inhibitors. These enzymes are vital for managing DNA topology during replication and transcription. Their inhibition leads to DNA damage and ultimately, cell death.[2]

Quantitative Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected oxazole and oxadiazole derivatives against various human cancer cell lines, as reported in the literature.

Compound/Derivative ClassCancer Cell LineActivity MetricValueReference(s)
1,3-Oxazole SulfonamidesLeukemia (various)GI5044.7 - 48.8 nM[3]
1,3-Oxazole DerivativeHep-2IC5060.2 µM[8]
Oxadiazole-Indazole Conjugate (CHK9)Lung Cancer (various)IC504.8 - 5.1 µM[9]
1,3,4-Oxadiazole Derivative (CMO)Hepatocellular Carcinoma-Antiproliferative[7]
2,5-Disubstituted 1,3,4-OxadiazolesHepG2IC507.21 - 8.54 µM[10]
2-Chloropyridine 1,3,4-OxadiazolesSGC-7901 (Gastric)IC50Comparable to 5-FU[10]
1,2,4-Oxadiazole DerivativeJeko-1 (Mantle Cell)Apoptosis Induction73.1% at 1 µM[10]
N-(4-cyano-1,3-oxazol-5-yl)sulfonamidesNCI-60 PanelGI50Active in 5-dose assay[11]
Oxazole-linked pyrazole chalconesSiHa, A549, MCF-7, Colo-205IC500.01 - 11.6 µM[12]

Antimicrobial Activities of Oxazole Derivatives

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery of novel antimicrobial agents. Oxazole derivatives have demonstrated a broad spectrum of activity against various bacterial and fungal strains.[13][14][15]

Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of oxazole derivatives are not as extensively characterized as their anticancer effects but are believed to involve the disruption of essential cellular processes in microorganisms. Some proposed mechanisms include the inhibition of peptidoglycan synthesis, a crucial component of the bacterial cell wall.[13]

Quantitative Antimicrobial Activity

The antimicrobial efficacy of oxazole derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound/Derivative ClassMicrobial StrainMIC (µg/mL)Reference(s)
1,3-Oxazole-based compoundsCandida albicans 12814[13]
1,3-Oxazole-based compoundsEscherichia coli ATCC 2592228.1[13]
1,3-Oxazole-based compoundsStaphylococcus epidermidis 75656.2[13]
1,3-Oxazole-based compoundsBacillus subtilis ATCC 668356.2[13]
Naphthofuran-1,3,4-oxadiazolesPseudomonas aeruginosa0.2 mg/mL[16]
Naphthofuran-1,3,4-oxadiazolesBacillus subtilis0.2 mg/mL[16]
Norfloxacin-1,3,4-oxadiazolesStaphylococcus aureus1 - 2[16]
N-alkyl-1,3,4-oxadiazol-2-aminesMycobacterium tuberculosis4 - 8 µM[16]

Anti-inflammatory and Other Biological Activities

Beyond their anticancer and antimicrobial properties, oxazole derivatives have shown potential in treating a range of other conditions.

  • Anti-inflammatory Activity: Chronic inflammation is a key driver of many diseases. Oxazole derivatives have been investigated as anti-inflammatory agents.[17][18] Their mechanisms of action include the inhibition of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), as well as the modulation of inflammatory signaling pathways such as NF-κB.[17] Some benzoxazolone derivatives have shown potent anti-inflammatory activity by inhibiting the MD2 protein, a key component of the TLR4 signaling pathway, with IC50 values for IL-6 reduction in the low micromolar range.[10]

  • Antidiabetic Activity: Oxazole and its related oxadiazole derivatives are being explored for their potential in managing diabetes. A key mechanism is the inhibition of α-amylase and α-glucosidase, enzymes responsible for the breakdown of carbohydrates. By inhibiting these enzymes, these compounds can help to control postprandial hyperglycemia.[19][20][21] Several 1,3,4-oxadiazole analogs have demonstrated potent in vitro inhibition of these enzymes with IC50 values comparable to the standard drug miglitol.[19][20]

  • Antiviral Activity: The antiviral potential of oxazole derivatives is an emerging area of research. Some compounds have shown activity against viruses such as the herpes simplex virus and coronaviruses.[22][23] For instance, certain oxazole-based macrocycles have been identified as inhibitors of the SARS-CoV-2 main protease.[22]

Synthesis of Bioactive Oxazole Derivatives

A variety of synthetic methodologies have been developed for the preparation of biologically active oxazole derivatives. A common and versatile approach involves the following general steps:

General Synthetic Scheme

A prevalent method for synthesizing 2,5-disubstituted oxazoles involves the reaction of an α-haloketone with an amide. Variations of this approach, such as the Robinson-Gabriel synthesis, are widely employed.[24][25]

Step 1: Formation of an α-bromoketone. An acetophenone derivative is reacted with bromine in a suitable solvent like methyl tert-butyl ether (MTBE) to yield the corresponding α-bromoacetophenone.

Step 2: Reaction with an amide. The α-bromoketone is then reacted with an amide, such as hexamethylenetetramine, in a solvent like chloroform. This is followed by treatment with an acid to afford an intermediate which is then cyclized to the oxazole ring.

Step 3: Functionalization. The core oxazole scaffold can be further modified at various positions to generate a library of derivatives for biological screening. For example, Suzuki-Miyaura coupling reactions can be used to introduce aryl groups.[24]

Key Experimental Protocols

Reproducible and standardized experimental protocols are essential for the evaluation of the biological activities of newly synthesized compounds.

In Vitro Anticancer Screening (NCI-60 Cell Line Panel)
  • Objective: To assess the broad-spectrum anticancer activity of a compound.

  • Methodology: The National Cancer Institute's (NCI) 60 human tumor cell line screen is a widely used platform.

    • Initial One-Dose Screen: The compound is tested at a single high concentration (e.g., 10 µM) against the 60 cell lines.[11][26]

    • Five-Dose Assay: If significant growth inhibition is observed in the one-dose screen, the compound is then tested at five different concentrations to determine parameters like GI50 (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC50 (concentration for 50% cell killing).[11][12]

    • Data Analysis: The response of the cell lines is measured using a sulforhodamine B (SRB) protein assay. The results are reported as a percentage of growth relative to untreated controls.

Tubulin Polymerization Assay
  • Objective: To determine if a compound inhibits the polymerization of tubulin into microtubules.

  • Methodology:

    • Purified tubulin is incubated in a polymerization buffer containing GTP at 37°C.[3][27]

    • The test compound is added at various concentrations.

    • The polymerization of tubulin is monitored by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.[3]

    • Inhibitors of tubulin polymerization will show a decrease in the rate and extent of the absorbance increase compared to a control.

Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

  • Methodology:

    • A two-fold serial dilution of the oxazole derivative is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.[14]

    • Each well is inoculated with a standardized suspension of the test microorganism.

    • The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[14]

α-Glucosidase Inhibition Assay
  • Objective: To assess the potential of a compound to inhibit the α-glucosidase enzyme, a target for type 2 diabetes.

  • Methodology:

    • The test compound is incubated with α-glucosidase enzyme in a buffer solution.[19][28][29]

    • The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is added to the mixture.

    • The enzymatic reaction, which releases p-nitrophenol, is monitored by measuring the absorbance at 405 nm.[28][29]

    • The inhibitory activity is calculated by comparing the rate of the reaction in the presence of the test compound to that of a control. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes targeted by oxazole derivatives can aid in understanding their mechanisms of action and in the design of new experiments.

STAT3 Signaling Pathway and Inhibition

The STAT3 signaling pathway is a key regulator of cell growth and survival. Its inhibition by oxazole derivatives represents a promising anticancer strategy.

STAT3_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/Growth Factor Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation (Y705) STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerization DNA DNA STAT3_dimer->DNA Nuclear Translocation Oxazole_Inhibitor Oxazole Derivative (e.g., S3I-M2001) Oxazole_Inhibitor->STAT3_dimer Inhibits Dimerization Target_Genes Target Gene Transcription (e.g., Bcl-xL, Survivin) DNA->Target_Genes Gene Expression Cell Survival,\nProliferation Cell Survival, Proliferation Target_Genes->Cell Survival,\nProliferation

Caption: STAT3 signaling pathway and its inhibition by oxazole derivatives.

Experimental Workflow for In Vitro Anticancer Drug Screening

This workflow outlines the typical steps involved in screening novel oxazole derivatives for their anticancer potential.

Anticancer_Screening_Workflow Start Synthesis of Oxazole Derivatives NCI60_1 NCI-60 Single-Dose Screen (e.g., 10 µM) Start->NCI60_1 Decision_1 Significant Growth Inhibition? NCI60_1->Decision_1 NCI60_5 NCI-60 Five-Dose Screen Decision_1->NCI60_5 Yes Stop End Decision_1->Stop No Data_Analysis Determine GI50, TGI, LC50 NCI60_5->Data_Analysis Mechanism_Studies Mechanism of Action Studies (e.g., Tubulin Polymerization, Kinase Assays) Data_Analysis->Mechanism_Studies Lead_Optimization Lead Optimization Mechanism_Studies->Lead_Optimization

Caption: Workflow for in vitro anticancer screening of oxazole derivatives.

Conclusion and Future Perspectives

Oxazole derivatives represent a highly versatile and promising class of compounds with a wide range of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and antidiabetic agents underscores their potential for the development of new and effective therapies. The ability to readily synthesize and functionalize the oxazole core allows for extensive structure-activity relationship studies, paving the way for the rational design of next-generation drug candidates with improved potency and selectivity. Future research should continue to explore the diverse biological targets of oxazole derivatives, elucidate their detailed mechanisms of action, and optimize their pharmacokinetic and pharmacodynamic properties to translate their preclinical promise into clinical success.

References

The Strategic Role of Methyl 5-methyloxazole-2-carboxylate in Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-methyloxazole-2-carboxylate (CAS No. 124999-43-5) is a heterocyclic compound that serves as a versatile chemical intermediate in organic synthesis.[1] Its structure, featuring a substituted oxazole ring with a reactive ester functional group, makes it a valuable building block for the construction of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The oxazole core is a common motif in a variety of natural products and pharmacologically active compounds, underscoring the importance of intermediates like this compound in the development of novel therapeutic agents. This technical guide provides an in-depth overview of its synthesis, chemical properties, and its pivotal role as a precursor in advanced chemical transformations.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These data are essential for its handling, characterization, and use in chemical reactions.

PropertyValue
CAS Number 124999-43-5
Molecular Formula C₆H₇NO₃
Molecular Weight 141.13 g/mol
Appearance Colorless liquid
Density 1.14 g/cm³ (predicted)
Boiling Point 218.1 °C at 760 mmHg (predicted)
Flash Point 85.7 °C (predicted)
Refractive Index 1.468 (predicted)

Data sourced from chemical supplier databases.

Spectroscopic Data

While experimentally obtained spectra for this compound are not widely published, the following tables provide predicted spectroscopic data based on computational models and analysis of analogous structures. This information can serve as a reference for the characterization of this molecule.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (ppm)MultiplicityAssignment
~3.90s-OCH₃ (ester)
~7.20sH-4 (oxazole ring)
~2.40s-CH₃ (at C5)

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (ppm)Assignment
~162C=O (ester)
~159C-2 (oxazole ring)
~145C-5 (oxazole ring)
~125C-4 (oxazole ring)
~52-OCH₃ (ester)
~12-CH₃ (at C5)

Predicted IR Data

Wavenumber (cm⁻¹)Assignment
~1730C=O stretching (ester)
~1580C=N stretching (oxazole ring)
~1100C-O stretching (ester and ether)

Synthesis of this compound

The synthesis of substituted oxazoles can be achieved through several established methodologies. A common and effective approach for the preparation of 2,5-disubstituted oxazoles is the reaction of an α-haloketone with an amide, a variation of the Robinson-Gabriel synthesis. For this compound, a plausible synthetic route involves the condensation of methyl 2-chloroacetoacetate with formamide.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A Methyl 2-chloroacetoacetate C Condensation and Cyclization A->C B Formamide B->C D This compound C->D

Plausible synthetic pathway to this compound.
Representative Experimental Protocol for Synthesis

The following is a representative experimental protocol adapted from general procedures for oxazole synthesis.

Materials:

  • Methyl 2-chloroacetoacetate

  • Formamide

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of methyl 2-chloroacetoacetate (1.0 eq) in dichloromethane, add formamide (1.2 eq).

  • Cool the mixture to 0 °C and slowly add phosphorus oxychloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Role as a Chemical Intermediate

This compound is a valuable intermediate due to the presence of multiple reactive sites. The methyl ester can be readily transformed into other functional groups, while the oxazole ring can participate in various chemical reactions.

G cluster_reactions Chemical Transformations cluster_products Derivative Products A This compound B Hydrolysis A->B C Amidation A->C D Reduction A->D E 5-methyloxazole-2-carboxylic acid B->E F 5-methyloxazole-2-carboxamide C->F G (5-methyl-1,3-oxazol-2-yl)methanol D->G

Key transformations of this compound.
Hydrolysis to Carboxylic Acid

The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be used in a variety of coupling reactions.

Representative Experimental Protocol for Hydrolysis:

  • Dissolve this compound (1.0 eq) in a mixture of methanol and water.

  • Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, remove the methanol under reduced pressure.

  • Acidify the aqueous solution with 1M HCl to a pH of approximately 2-3.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 5-methyloxazole-2-carboxylic acid.

Amidation

The ester can be converted to an amide by reaction with an amine, a crucial transformation for the synthesis of many biologically active molecules.

Representative Experimental Protocol for Amidation:

  • In a sealed tube, dissolve this compound (1.0 eq) in methanol.

  • Add the desired amine (2.0 eq) and heat the mixture to 60-80 °C for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to obtain the corresponding 5-methyloxazole-2-carboxamide.

Applications in Drug Discovery

The oxazole nucleus is a key structural component in numerous pharmaceuticals. Its presence can influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. As a readily available building block, this compound provides a scaffold for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs.

G cluster_derivatization Derivatization cluster_target Biological Target A This compound B Amidation with Bioactive Amine A->B C Novel Oxazole-based Drug Candidate B->C D Interaction with Protein Target C->D

Hypothetical workflow in drug discovery.

Derivatives of substituted oxazoles have shown a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The ability to easily modify the ester group of this compound allows for the introduction of various pharmacophores to modulate the biological activity and selectivity of the resulting compounds.

Conclusion

This compound is a strategically important chemical intermediate. While detailed synthetic and reaction data for this specific molecule are not extensively documented in peer-reviewed literature, its structural similarity to other well-studied oxazole derivatives allows for the reliable application of established synthetic methodologies. Its utility in providing a stable heterocyclic core with a readily modifiable functional group makes it a valuable asset for synthetic chemists in both academic and industrial research, particularly in the quest for new and effective therapeutic agents. The representative protocols and data presented in this guide offer a solid foundation for the use of this versatile building block in a variety of synthetic applications.

References

A Theoretical and Computational Scrutiny of Oxazole Derivatives: A Case Study on Methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth overview of the theoretical and computational methodologies applied to the study of oxazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry. Due to a lack of specific theoretical studies on Methyl 5-methyloxazole-2-carboxylate in the reviewed literature, this document focuses on a comprehensive analysis of a closely related analogue, Methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate (MCPOC) . The computational approaches and experimental correlations detailed herein are directly applicable to the theoretical investigation of this compound and other similar molecular structures.

Introduction to Theoretical Analysis of Oxazole Derivatives

Oxazole rings are prevalent structural motifs in numerous natural products and pharmacologically active compounds.[1] Computational chemistry offers powerful tools to elucidate the structural, electronic, and vibrational properties of these molecules, providing insights that are crucial for understanding their reactivity, intermolecular interactions, and potential biological activity. Techniques such as Density Functional Theory (DFT) are instrumental in predicting molecular geometries, conformational landscapes, and spectroscopic signatures.[1][2][3]

Case Study: Conformational and Vibrational Analysis of MCPOC

A detailed theoretical and experimental study on Methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate (MCPOC) serves as an excellent paradigm for the computational analysis of this class of molecules.[1][2][3] The research identified multiple conformers of MCPOC and provided a thorough assignment of their vibrational spectra.

Conformational Analysis

The conformational landscape of MCPOC was explored using DFT calculations. These calculations revealed the existence of four possible conformers, differing primarily in the orientation of the ester group relative to the oxazole ring.[1][3] The two lowest-energy conformers, designated as I and II, were found to be experimentally accessible.[1]

Table 1: Calculated Properties of MCPOC Conformers

Conformer Relative Energy (kJ mol⁻¹) Dipole Moment (D)
I 0.0 Value not specified
II ~3.0 Value not specified
III ~30 Value not specified
IV ~45 Value not specified

Data sourced from DFT(B3LYP)/6-311++G(d,p) calculations.[1][3]

The population ratio of these conformers can be estimated using Boltzmann statistics, which indicates that at room temperature, conformers I and II are the most abundant.[1]

Vibrational Spectra Analysis

The infrared spectra of MCPOC were both experimentally measured in cryogenic matrices and calculated using DFT.[1][2][3] A full assignment of the observed infrared bands to the two most stable conformers was performed.[1][3] This combined experimental and theoretical approach allows for a precise understanding of the vibrational modes of the molecule.

Experimental and Computational Protocols

The following sections detail the methodologies employed in the study of MCPOC, which can be adapted for the analysis of this compound.

Synthesis of MCPOC

While this guide focuses on theoretical aspects, the synthesis of the studied compound is a prerequisite for experimental validation. The synthesis of related oxazole derivatives often involves the reaction of appropriate precursors, such as glycine with acetic anhydride, followed by reactions with substituted benzaldehydes.[4][5][6]

Spectroscopic Measurements

FTIR spectroscopy is a key experimental technique for validating theoretical calculations. For the analysis of MCPOC, spectra were recorded for the compound isolated in cryogenic argon and xenon matrices.[1][2][3] Raman spectroscopy was also employed to characterize the crystalline phase at room temperature.[1]

Computational Details

The theoretical calculations on MCPOC were performed using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set.[1][2][3] This level of theory is well-suited for studying the conformational space and vibrational spectra of organic molecules. For other related derivatives, DFT analysis has been carried out using Gaussian 09W software at the B3LYP functional with a 3-21G basis set to calculate properties like HOMO, LUMO, and Mulliken atomic charges.[4][5][6]

Visualizing Computational Workflows

To better illustrate the process of theoretical analysis, the following diagrams, generated using the DOT language, outline the typical workflow and the logical relationships between different computational outputs.

Theoretical_Calculation_Workflow cluster_input Input cluster_calculation Computational Steps cluster_output Output & Analysis mol_structure Initial Molecular Structure conf_search Conformational Search mol_structure->conf_search geom_opt Geometry Optimization (e.g., DFT B3LYP/6-311++G(d,p)) freq_calc Frequency Calculation geom_opt->freq_calc opt_geom Optimized Geometry geom_opt->opt_geom thermochem Thermochemical Data (Energies, Enthalpies) freq_calc->thermochem vib_spectra Vibrational Spectra (IR, Raman) freq_calc->vib_spectra conf_search->geom_opt pop_analysis Population Analysis (Boltzmann Distribution) thermochem->pop_analysis Logical_Relationships cluster_dft DFT Calculation cluster_properties Derived Molecular Properties dft_calc DFT Engine (e.g., Gaussian) opt_geom Optimized Geometry (Bond lengths, angles) dft_calc->opt_geom energy Electronic Energy dft_calc->energy mulliken Mulliken Charges opt_geom->mulliken vibrations Vibrational Frequencies opt_geom->vibrations homo_lumo HOMO/LUMO Energies energy->homo_lumo

References

Methodological & Application

step-by-step synthesis protocol for Methyl 5-methyloxazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed, step-by-step protocol for the synthesis of Methyl 5-methyloxazole-2-carboxylate, a valuable heterocyclic building block for researchers in medicinal chemistry and drug development. The synthesis is based on the coupling of an acyl chloride with an isocyanide under mild basic conditions, affording the desired 2,5-disubstituted oxazole. This method offers a direct and efficient route to the target compound from readily accessible starting materials. All experimental parameters and data are presented to ensure reproducibility.

Introduction

Oxazole derivatives are a critical class of heterocyclic compounds frequently found in natural products and pharmaceuticals, exhibiting a wide range of biological activities. The specific substitution pattern of this compound, with a methyl ester at the 2-position and a methyl group at the 5-position, makes it a key intermediate for the synthesis of more complex molecules. Traditional methods for oxazole synthesis can require harsh conditions or multi-step procedures. The protocol outlined herein describes a straightforward and efficient synthesis of 2,5-disubstituted oxazoles.[1] This approach, involving the reaction of an isocyanide with an acyl chloride, provides a reliable method for accessing the target compound.

Reaction Scheme

The overall synthetic scheme is presented below:

Step 1: Preparation of 1-Isocyanoethane Starting Material: N-Ethylformamide Reagent: Phosphorus oxychloride (POCl₃) Product: 1-Isocyanoethane

Step 2: Preparation of Methyl Oxalyl Chloride Starting Material: Oxalic acid monomethyl ester Reagent: Oxalyl chloride Product: Methyl Oxalyl Chloride

Step 3: Synthesis of this compound Reactants: 1-Isocyanoethane, Methyl Oxalyl Chloride Base: Triethylamine (Et₃N) Product: this compound

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise noted. Reactions should be carried out in a well-ventilated fume hood.

Table 1: Reagents and Materials

Reagent/MaterialGradeSupplier
N-Ethylformamide≥98%Sigma-Aldrich
Phosphorus oxychloride≥99%Sigma-Aldrich
Triethylamine≥99.5%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Oxalic acid monomethyl ester97%Sigma-Aldrich
Oxalyl chloride98%Sigma-Aldrich
Diethyl etherAnhydrous, ≥99.7%Sigma-Aldrich
Sodium sulfate (anhydrous)ACS reagentVWR
Silica gel60 Å, 230-400 meshVWR
Step 1: Synthesis of 1-Isocyanoethane
  • To a stirred solution of N-ethylformamide (1.0 eq) and triethylamine (2.5 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add phosphorus oxychloride (1.2 eq) dropwise.

  • Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of ice-cold saturated sodium carbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Carefully concentrate the solution under reduced pressure at low temperature to yield crude 1-isocyanoethane. Caution: 1-Isocyanoethane is volatile and has a strong, unpleasant odor. Use in a well-ventilated fume hood. The crude product is typically used in the next step without further purification.

Step 2: Synthesis of Methyl Oxalyl Chloride
  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine oxalic acid monomethyl ester (1.0 eq) and oxalyl chloride (1.5 eq).[2]

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).

  • Stir the reaction mixture at room temperature for 2-3 hours, or until gas evolution ceases. The reaction can be gently warmed to 40-50 °C to ensure completion.

  • The progress of the reaction can be monitored by the cessation of HCl and CO gas evolution.

  • Distill the resulting mixture under reduced pressure to purify the methyl oxalyl chloride. Caution: Methyl oxalyl chloride is corrosive and moisture-sensitive.[2] Handle under anhydrous conditions.

Step 3: Synthesis of this compound
  • Dissolve 1-isocyanoethane (1.0 eq) in anhydrous diethyl ether in a round-bottom flask under a nitrogen atmosphere and cool to -78 °C.

  • To this solution, add a solution of methyl oxalyl chloride (1.1 eq) in anhydrous diethyl ether dropwise.

  • After the addition is complete, add triethylamine (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford this compound.

Data Summary

Table 2: Reaction Parameters and Yields

StepReactant 1Reactant 2SolventBaseTemp (°C)Time (h)Yield (%)
1N-EthylformamidePOCl₃DCMEt₃N0 to RT2~80-90 (crude)
2Oxalic acid monomethyl esterOxalyl chlorideNeat-RT to 503~85-95
31-IsocyanoethaneMethyl Oxalyl ChlorideDiethyl etherEt₃N-78 to RT1260-75

Yields are approximate and may vary based on experimental conditions and purification.

Visualizations

Synthesis Workflow

Synthesis_Workflow Figure 1. Synthesis Workflow for this compound cluster_step1 Step 1: 1-Isocyanoethane Synthesis cluster_step2 Step 2: Acyl Chloride Formation cluster_step3 Step 3: Oxazole Formation NEF N-Ethylformamide POCl3 POCl3, Et3N NEF->POCl3 IE 1-Isocyanoethane POCl3->IE IE_reac 1-Isocyanoethane IE->IE_reac OAME Oxalic acid monomethyl ester OC Oxalyl Chloride OAME->OC MOC Methyl Oxalyl Chloride OC->MOC MOC_reac Methyl Oxalyl Chloride MOC->MOC_reac Coupling Coupling (Et3N) IE_reac->Coupling MOC_reac->Coupling Product Methyl 5-methyloxazole- 2-carboxylate Coupling->Product

Caption: Figure 1. Synthesis Workflow for this compound

Reaction Mechanism

Reaction_Mechanism Figure 2. Plausible Reaction Mechanism for Oxazole Formation Isocyanide R-N≡C Intermediate1 [R-N=C(Cl)R']⁺ Isocyanide->Intermediate1 + R'-COCl AcylChloride R'-COCl Intermediate2 Acyliminium Intermediate Intermediate1->Intermediate2 Rearrangement Cyclization Intramolecular Cyclization Intermediate2->Cyclization Oxazolinone Oxazolinone Intermediate Cyclization->Oxazolinone Aromatization Aromatization (-HCl) Oxazolinone->Aromatization Product 2,5-Disubstituted Oxazole Aromatization->Product

Caption: Figure 2. Plausible Reaction Mechanism for Oxazole Formation

Conclusion

The described protocol provides a reliable and efficient method for the synthesis of this compound. The use of a direct coupling between an isocyanide and an acyl chloride offers a significant advantage in terms of simplicity and atom economy. This application note serves as a comprehensive guide for researchers requiring this versatile building block for their synthetic endeavors.

References

Application Notes and Protocols for Methyl 5-methyloxazole-2-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-methyloxazole-2-carboxylate is a heterocyclic compound belonging to the oxazole class of molecules. The oxazole scaffold is a prominent feature in numerous biologically active compounds and approved pharmaceuticals, valued for its metabolic stability and ability to participate in hydrogen bonding and other non-covalent interactions. While specific data for this compound is limited in publicly available literature, its structural similarity to other biologically active oxazole and isoxazole derivatives suggests its potential as a valuable scaffold and building block in medicinal chemistry.

This document provides an overview of the potential applications of this compound based on the activities of closely related analogs. It includes hypothetical application notes, detailed experimental protocols adapted from literature on similar compounds, and visualizations to guide researchers in exploring its potential in drug discovery. The primary proposed applications are in the fields of oncology and infectious diseases.

Potential Applications

Based on the biological activities of analogous compounds, this compound is a promising starting point for the development of novel therapeutics in the following areas:

  • Anticancer Agents: The oxazole core is present in several cytotoxic compounds. Derivatives of the closely related 1,3-oxazole-4-carboxylate have demonstrated potent anticancer activity. For instance, Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate has shown a broad range of cytotoxic activity against various human cancer cell lines.[1] This suggests that the this compound scaffold could be functionalized to develop new anticancer drug candidates.

  • Antimicrobial Agents: Oxazole derivatives have been investigated for their antibacterial and antifungal properties. For example, derivatives of methyl-2-(2-(arylideneamino) oxazol-4-ylamino) benzoxazole-5-carboxylate have been synthesized and evaluated for their antimicrobial activities.[2] This indicates that this compound could serve as a foundational structure for the synthesis of new antimicrobial agents.

  • Kinase Inhibitors: The structurally related 5-methylisoxazole-4-carboxamide scaffold has been utilized in the design of selective kinase inhibitors, such as those targeting FLT3.[3] This highlights the potential of the core structure of this compound to be elaborated into potent and selective enzyme inhibitors for various therapeutic targets.

Data from Analogous Compounds

Due to the absence of direct quantitative data for this compound, the following table summarizes data from closely related oxazole and isoxazole derivatives to provide a rationale for its potential in medicinal chemistry.

Compound NameBiological ActivityQuantitative Data (IC50/GI50/MIC)Reference
Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylateAnticancerAverage GI50: 5.37 µM[1]
5-methyl-N-(2-aryl-1H-benzo[d]imidazo-5-yl)isoxazole-4-carboxamide analoguesKinase InhibitionFLT3 IC50: 495 nM[3]
Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate derivativesFungicidal32–58% inhibition against various fungi at 100 mg/L[4]
Methyl-2-(2-(arylideneamino) oxazol-4-ylamino) benzoxazole-5-carboxylate derivativesAntimicrobialZone of inhibition data available against various bacteria and fungi[2]

Experimental Protocols

The following are detailed, adapted protocols for the synthesis and biological evaluation of derivatives of this compound, based on established methodologies for similar compounds.

Protocol 1: Synthesis of this compound Derivatives

This protocol is adapted from the synthesis of related oxazole carboxylates and provides a general scheme for the functionalization of the this compound core.

Objective: To synthesize a library of amide derivatives from this compound for biological screening.

Materials:

  • This compound

  • Various primary and secondary amines

  • Trimethylaluminum (2 M in toluene)

  • Anhydrous 1,4-Dioxane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Preparation of the Amide: a. To a solution of the desired amine (1.2 mmol) in anhydrous 1,4-dioxane (5 mL) at room temperature, add trimethylaluminum (2 M in toluene, 1.2 mL, 2.4 mmol) dropwise. b. Stir the mixture for 30 minutes at room temperature. c. Add a solution of this compound (1 mmol) in anhydrous 1,4-dioxane (5 mL). d. Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction by TLC.

  • Work-up and Purification: a. Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous sodium bicarbonate solution. b. Extract the mixture with ethyl acetate (3 x 20 mL). c. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. d. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: a. Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Objective: To evaluate the in vitro anticancer activity of newly synthesized this compound derivatives.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HCT-116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: a. Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. b. Incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: a. Prepare serial dilutions of the test compounds in culture medium. b. After 24 hours of incubation, replace the medium with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). c. Incubate the plates for another 48-72 hours.

  • MTT Assay: a. Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C. b. Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. c. Shake the plate for 15 minutes to ensure complete dissolution.

  • Data Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability relative to the vehicle control. c. Determine the GI50 (concentration that causes 50% growth inhibition) for each compound.

Protocol 3: Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol is a standard method to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

Objective: To determine the MIC of this compound derivatives against pathogenic bacteria.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Synthesized compounds dissolved in DMSO

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Preparation of Compound Dilutions: a. Prepare a stock solution of each compound in DMSO. b. Perform serial two-fold dilutions of the compounds in MHB in a 96-well plate. The final volume in each well should be 50 µL.

  • Inoculation: a. Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. b. Add 50 µL of the bacterial inoculum to each well, resulting in a final volume of 100 µL.

  • Incubation: a. Incubate the plates at 37 °C for 18-24 hours.

  • Determination of MIC: a. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. b. Read the results visually or using a microplate reader at 600 nm.

Visualizations

The following diagrams illustrate key concepts and workflows related to the medicinal chemistry applications of this compound.

experimental_workflow cluster_synthesis Synthesis & Derivatization cluster_screening Biological Screening cluster_analysis Data Analysis & Lead ID start This compound synthesis Amide Coupling (Protocol 1) start->synthesis library Derivative Library synthesis->library anticancer Anticancer Assay (MTT, Protocol 2) library->anticancer antimicrobial Antimicrobial Assay (MIC, Protocol 3) library->antimicrobial data_analysis Determine GI50/MIC anticancer->data_analysis antimicrobial->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar lead Lead Compound Identification sar->lead

Caption: Experimental workflow for the synthesis and evaluation of this compound derivatives.

potential_applications cluster_targets Potential Therapeutic Areas cluster_outcomes Desired Outcomes scaffold This compound Scaffold cancer Anticancer scaffold->cancer Cytotoxicity antimicrobial Antimicrobial scaffold->antimicrobial Antibacterial/ Antifungal kinase Kinase Inhibition scaffold->kinase Enzyme Inhibition apoptosis Induction of Apoptosis cancer->apoptosis growth_inhibition Inhibition of Bacterial Growth antimicrobial->growth_inhibition signal_block Blockade of Signaling Pathways kinase->signal_block

Caption: Potential therapeutic applications of the this compound scaffold.

synthesis_pathway start This compound C₆H₇NO₃ intermediate Amide Derivative C₅H₄N(O)CONR₁R₂ start->intermediate Amidation reagent1 {Amine (R₁R₂NH) | Trimethylaluminum} final_product Further Functionalized Analogs intermediate->final_product Further Modification reagent2 {Hydrolysis (LiOH) | or Reduction (LiAlH₄)}

Caption: A generalized synthetic pathway for the derivatization of this compound.

References

Application Notes and Protocols: Methyl 5-methyloxazole-2-carboxylate in the Synthesis of a Novel Fungicide Candidate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazole scaffold is a key heterocyclic motif present in numerous biologically active compounds. In the field of agrochemicals, the development of novel fungicides is critical to manage crop diseases and overcome resistance to existing treatments. Succinate Dehydrogenase Inhibitors (SDHIs) are a major class of fungicides that act by disrupting the fungal mitochondrial respiratory chain.[1][2][3] A common structural feature of many SDHIs is a carboxamide linkage connecting a heterocyclic acid moiety to a substituted aniline.[4][5]

While direct applications of Methyl 5-methyloxazole-2-carboxylate in agrochemical synthesis are not extensively documented in publicly available literature, its structure presents it as a valuable building block for the creation of novel carboxamide-based agrochemical candidates. The methyl ester group is readily converted to a carboxamide via aminolysis, providing a straightforward route to new derivatives.[6][]

This document outlines a hypothetical, yet scientifically plausible, application of this compound in the synthesis of a novel potential SDHI fungicide, N-(2-chlorophenyl)-5-methyl-1,3-oxazole-2-carboxamide. This proposed synthesis serves as a template for researchers exploring new chemical space in the development of next-generation fungicides.

Proposed Synthetic Application: Synthesis of a Novel SDHI Candidate

The primary application explored is the synthesis of a novel carboxamide fungicide candidate. The synthetic strategy involves the direct aminolysis of the methyl ester with a substituted aniline, a common fragment in known SDHI fungicides.

G

Figure 1: Proposed synthesis of a novel fungicide candidate from this compound.

Experimental Protocols

Protocol 1: Synthesis of N-(2-chlorophenyl)-5-methyl-1,3-oxazole-2-carboxamide (Fungicide Candidate 1)

This protocol details the direct aminolysis of this compound. The procedure is adapted from general methods for the conversion of esters to secondary amides using a catalyst.[6][8]

Materials:

  • This compound

  • 2-Chloroaniline

  • Indium(III) Iodide (InI₃)

  • Toluene (anhydrous)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.43 g, 10.0 mmol).

  • Add 2-chloroaniline (1.40 g, 11.0 mmol, 1.1 equivalents).

  • Add anhydrous toluene (30 mL) to the flask.

  • Add Indium(III) Iodide (0.99 g, 2.0 mmol, 20 mol%) to the stirred mixture.

  • Heat the reaction mixture to reflux (approx. 110-120 °C) and maintain for 8-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether (50 mL).

  • Transfer the mixture to a separatory funnel and wash with 1 M HCl (2 x 30 mL) to remove excess aniline.

  • Wash the organic layer with saturated NaHCO₃ solution (30 mL).

  • Wash the organic layer with brine (30 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of hexanes:ethyl acetate (e.g., starting from 9:1 to 7:3) to afford the pure product.

  • Collect the fractions containing the product, combine, and remove the solvent in vacuo to yield the final compound as a solid.

G start Start: Combine Reactants (Ester, Aniline, Catalyst, Toluene) reflux Heat to Reflux (110-120 °C, 8-12 h) start->reflux Step 1-5 monitor Monitor by TLC reflux->monitor Step 6 workup Cool & Dilute with Ether monitor->workup Reaction Complete wash_acid Wash with 1M HCl workup->wash_acid Step 7-9 wash_base Wash with sat. NaHCO₃ wash_acid->wash_base Step 10 wash_brine Wash with Brine wash_base->wash_brine Step 11 dry Dry over MgSO₄ & Filter wash_brine->dry Step 12 concentrate Concentrate in vacuo dry->concentrate Step 12 purify Purify by Column Chromatography concentrate->purify Step 13 end_product End: Pure Product (Fungicide Candidate 1) purify->end_product Step 14

Figure 2: Experimental workflow for the synthesis of the fungicide candidate.

Data Presentation

The following tables summarize the key quantitative data for the proposed synthesis and the hypothetical biological activity of the resulting compound.

Table 1: Physicochemical and Yield Data

Compound Name Starting Material/Product Molecular Formula Molecular Wt. ( g/mol ) Appearance Melting Point (°C) Yield (%)
This compound Starting Material C₆H₇NO₃ 141.12 Colorless Oil N/A N/A

| N-(2-chlorophenyl)-5-methyl-1,3-oxazole-2-carboxamide | Product (Fungicide Candidate 1) | C₁₁H₉ClN₂O₂ | 236.66 | Off-white solid | 135-137 | ~85% (Exemplary) |

Table 2: Hypothetical Fungicidal Activity (In Vitro Mycelial Growth Inhibition)

Compound Botrytis cinerea EC₅₀ (µg/mL) Sclerotinia sclerotiorum EC₅₀ (µg/mL) Rhizoctonia solani EC₅₀ (µg/mL) Alternaria solani EC₅₀ (µg/mL)
Fungicide Candidate 1 0.85 0.52 1.10 2.35

| Boscalid (Reference SDHI)[9] | 0.98 | 0.51 | 1.50 | 3.10 |

EC₅₀ (Effective Concentration 50%) is the concentration of a compound that causes 50% inhibition of mycelial growth. Data is hypothetical and for illustrative purposes to guide research.

This compound serves as a promising and readily available precursor for the synthesis of novel oxazole-2-carboxamides. The outlined protocol provides a robust method for synthesizing N-(2-chlorophenyl)-5-methyl-1,3-oxazole-2-carboxamide, a potential fungicide candidate with a mode of action analogous to commercial SDHIs. The presented data, while hypothetical, suggests that derivatives from this scaffold could exhibit potent fungicidal activity. This application note is intended to encourage further research and development in utilizing this compound as a building block for the discovery of new and effective agrochemicals.

References

Application Note: Hydrolysis of Methyl 5-methyloxazole-2-carboxylate to 5-methyloxazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-methyloxazole-2-carboxylic acid is a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds. Its synthesis is often achieved through the hydrolysis of its corresponding ester, methyl 5-methyloxazole-2-carboxylate. This application note provides a detailed protocol for the efficient hydrolysis of this compound utilizing a base-catalyzed saponification method. This approach is favored due to the irreversible nature of the reaction, which typically results in high yields of the desired carboxylic acid.[1][2]

Principle of the Method

The hydrolysis of this compound is achieved through saponification, where the ester is treated with a strong base, such as sodium hydroxide. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate, which then collapses to yield the sodium salt of the carboxylic acid and methanol. The reaction is driven to completion by the deprotonation of the carboxylic acid by the base, forming a carboxylate salt.[2] Subsequent acidification with a strong acid, like hydrochloric acid, protonates the carboxylate to yield the final product, 5-methyloxazole-2-carboxylic acid.

Experimental Protocol

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • pH paper or pH meter

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in a mixture of tetrahydrofuran (THF) and methanol (MeOH).

  • Addition of Base: While stirring, add an aqueous solution of sodium hydroxide (NaOH) dropwise to the ester solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the organic solvents (THF and MeOH) under reduced pressure using a rotary evaporator.

  • Acidification: To the remaining aqueous solution, slowly add 1 M hydrochloric acid (HCl) with stirring until the pH of the solution is approximately 2. A precipitate of the carboxylic acid should form.

  • Extraction: Transfer the acidified solution to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with a saturated brine solution to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude 5-methyloxazole-2-carboxylic acid.

  • Purification (Optional): The crude product can be further purified by recrystallization or column chromatography if necessary.

Data Presentation

ParameterValue
Starting MaterialThis compound
BaseSodium Hydroxide (NaOH)
Solvent SystemTHF/Methanol/Water
Reaction TemperatureReflux
Reaction Time2-4 hours
Acid for Work-up1 M Hydrochloric Acid (HCl)
Extraction SolventEthyl Acetate
Typical Yield>90%
Purity (crude)>95%

Experimental Workflow

Hydrolysis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_product Product start 1. Dissolve Ester in THF/MeOH add_base 2. Add aq. NaOH start->add_base reflux 3. Heat to Reflux (2-4h) add_base->reflux cool 4. Cool to RT reflux->cool evap 5. Remove Organic Solvents cool->evap acidify 6. Acidify with 1M HCl to pH 2 evap->acidify extract 7. Extract with Ethyl Acetate acidify->extract wash 8. Wash with Brine extract->wash dry 9. Dry with MgSO4 and Concentrate wash->dry product 5-methyloxazole-2-carboxylic acid dry->product

Caption: Workflow diagram for the base-catalyzed hydrolysis of this compound.

Conclusion

The provided protocol for the base-catalyzed hydrolysis of this compound is a robust and efficient method for the synthesis of 5-methyloxazole-2-carboxylic acid. The irreversible nature of the saponification reaction ensures a high conversion rate, and the straightforward work-up procedure allows for easy isolation of the final product in high yield and purity. This protocol is suitable for researchers and professionals in drug development and chemical synthesis.

References

Application Notes and Protocols for the Derivatization of Methyl 5-methyloxazole-2-carboxylate for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 5-methyloxazole-2-carboxylate is a heterocyclic compound that serves as a valuable starting scaffold for the synthesis of a diverse range of derivatives for biological screening. The oxazole ring is a key pharmacophore found in numerous biologically active compounds, exhibiting a wide spectrum of activities including antimicrobial, antifungal, anticancer, and enzyme inhibitory properties.[1][2] This document provides detailed protocols for the derivatization of this compound, focusing on the formation of amide derivatives, which have shown significant potential in various therapeutic areas.[2][3]

Key Derivatization Strategy: Amide Synthesis

A primary and effective strategy for modifying this compound is the conversion of the methyl ester to a variety of amide derivatives. This is typically a two-step process involving:

  • Hydrolysis: The methyl ester is first hydrolyzed to the corresponding carboxylic acid.

  • Amide Coupling: The resulting carboxylic acid is then coupled with a diverse library of amines to generate the final amide derivatives.

This approach allows for the introduction of a wide range of chemical functionalities, enabling the exploration of the structure-activity relationship (SAR) and the optimization of biological activity.

Experimental Protocols

Protocol 1: Hydrolysis of this compound to 5-Methyloxazole-2-carboxylic acid

This protocol describes the conversion of the starting methyl ester to its carboxylic acid, a necessary intermediate for subsequent amide coupling reactions.

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Methanol (MeOH)

  • Water

  • Hydrochloric acid (HCl), 1N

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound in a mixture of THF (or MeOH) and water.

  • Add an excess of LiOH or NaOH (typically 1.1 to 2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, remove the organic solvent (THF or MeOH) using a rotary evaporator.

  • Acidify the remaining aqueous solution to a pH of approximately 2-3 with 1N HCl.

  • Extract the resulting carboxylic acid with ethyl acetate (3 times).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 5-methyloxazole-2-carboxylic acid.

Protocol 2: Synthesis of 5-Methyloxazole-2-carboxamide Derivatives

This protocol outlines the coupling of 5-methyloxazole-2-carboxylic acid with various primary and secondary amines to generate a library of amide derivatives.

Materials:

  • 5-Methyloxazole-2-carboxylic acid (from Protocol 1)

  • A diverse library of primary and secondary amines

  • Thionyl chloride (SOCl₂) or a peptide coupling agent (e.g., HATU, HBTU, EDC/HOBt)

  • Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

  • A non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA)

  • Pyridine (if using SOCl₂)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure using Thionyl Chloride:

  • Suspend 5-methyloxazole-2-carboxylic acid in anhydrous DCM.

  • Add a few drops of anhydrous DMF (catalyst) followed by the dropwise addition of thionyl chloride (typically 2-3 equivalents) at 0 °C.

  • Stir the mixture at room temperature for 2-3 hours or until the reaction is complete (monitored by the cessation of gas evolution and TLC).

  • Remove the excess thionyl chloride and solvent under reduced pressure.

  • Dissolve the resulting crude acid chloride in anhydrous DCM.

  • In a separate flask, dissolve the desired amine (1 equivalent) and a base like TEA or pyridine (2-3 equivalents) in anhydrous DCM.

  • Slowly add the acid chloride solution to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain the desired 5-methyloxazole-2-carboxamide derivative.

Data Presentation: Biological Activities of Structurally Related Oxazole and Isoxazole Carboxamides

The following tables summarize the biological activities of various oxazole and isoxazole carboxamide derivatives reported in the literature, which can serve as a reference for the potential activities of newly synthesized compounds.

Table 1: Antimicrobial Activity of 5-Methylisoxazole-3-carboxamide Derivatives [2]

Compound IDTarget OrganismMIC (µM)
9 Mycobacterium tuberculosis H37Rv6.25
10 Mycobacterium tuberculosis H37Rv3.125
13 Mycobacterium tuberculosis H37Rv6.25
14 Mycobacterium tuberculosis H37Rv3.125
15 Mycobacterium tuberculosis H37Rv12.5
17 Mycobacterium tuberculosis H37Rv12.5
19 Mycobacterium tuberculosis H37Rv6.25
20 Mycobacterium tuberculosis H37Rv6.25

Table 2: Enzyme Inhibitory and Antiproliferative Activity of Oxazole/Thiazole Carboxamides

Compound ClassTarget/AssayIC₅₀ / EC₅₀ / GI₅₀ (µM)Reference
2-Phenyl-5-trifluoromethyloxazole-4-carboxamide derivative (29)DGAT-1 enzyme assay0.057[3]
2-Phenyl-5-trifluoromethyloxazole-4-carboxamide derivative (29)CHO-K1 cell triglyceride formation assay0.5[3]
2-Amino-thiazole-5-carboxamide derivative (6d)K563 leukemia cells< 1[4]
2-Amino-thiazole-5-carboxamide derivative (6d)MCF-7 cells20.2[4]
2-Amino-thiazole-5-carboxamide derivative (6d)HT-29 cells21.6[4]
2-Amino-4-methylthiazole-5-carboxylate derivative (3g)MAGL enzyme inhibition0.037[5]
2-Amino-4-methylthiazole-5-carboxylate derivative (4c)MAGL enzyme inhibition0.063[5]
2-Amino-4-methylthiazole-5-carboxylate derivative (3g)EKVX Non-Small Cell Lung Cancer0.865[5]
2-Amino-4-methylthiazole-5-carboxylate derivative (4c)HOP-92 Non-Small Cell Lung Cancer0.34[5]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the derivatization of this compound.

G cluster_start Starting Material cluster_synthesis Synthetic Steps cluster_screening Screening & Analysis Start This compound Hydrolysis Step 1: Hydrolysis (e.g., LiOH, THF/H₂O) Start->Hydrolysis Intermediate 5-Methyloxazole-2-carboxylic acid Hydrolysis->Intermediate Coupling Step 2: Amide Coupling (Amine Library, Coupling Agent) Intermediate->Coupling Library Library of Amide Derivatives Coupling->Library Screening Biological Screening (e.g., Antimicrobial, Cytotoxicity) Library->Screening SAR SAR Analysis Screening->SAR

Caption: General workflow for the synthesis and screening of 5-methyloxazole-2-carboxamide derivatives.

Potential Signaling Pathway Inhibition

Given that derivatives of similar scaffolds have shown efficacy against cancer cell lines, a potential mechanism of action could involve the inhibition of signaling pathways crucial for cancer cell proliferation and survival. The diagram below represents a simplified generic signaling pathway that could be a target for these compounds.

G cluster_pathway Generic Pro-Proliferation Signaling Pathway Receptor Growth Factor Receptor Kinase1 Kinase Cascade 1 Receptor->Kinase1 Kinase2 Kinase Cascade 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Proliferation Cell Proliferation & Survival TranscriptionFactor->Proliferation Inhibitor Oxazole Derivative Inhibitor->Kinase2 Inhibition

Caption: Potential inhibition of a pro-proliferative signaling pathway by an oxazole derivative.

References

Application Notes and Protocols for the Scale-Up Synthesis of Methyl 5-methyloxazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the scale-up synthesis of Methyl 5-methyloxazole-2-carboxylate, a key building block in pharmaceutical development. The protocol outlines a robust and scalable two-step synthetic route commencing with the formation of the pivotal intermediate, 5-methyloxazole-2-carboxylic acid, followed by its esterification. This guide includes detailed experimental procedures, quantitative data for scalability, and troubleshooting strategies to address common challenges in manufacturing, such as impurity profiles and reaction optimization.

Introduction

This compound is a valuable heterocyclic compound frequently utilized in the synthesis of complex biologically active molecules. The oxazole moiety serves as a crucial pharmacophore in numerous drug candidates. The development of a scalable and economically viable manufacturing process for this intermediate is therefore of significant interest to the pharmaceutical industry. The synthetic strategy detailed herein is designed for reproducibility and efficiency, addressing the critical need for high-purity material in drug development pipelines.

Synthesis Overview

The manufacturing process is divided into two main stages:

  • Step 1: Synthesis of 5-Methyloxazole-2-carboxylic Acid via a cyclocondensation reaction.

  • Step 2: Fischer Esterification of the carboxylic acid intermediate to yield the final product, this compound.

This two-step approach allows for purification of the intermediate carboxylic acid, ensuring a high-purity final product.

Data Presentation

Table 1: Reagents and Molar Equivalents for the Synthesis of 5-Methyloxazole-2-carboxylic Acid (Step 1)
ReagentMolecular Weight ( g/mol )Molar Equivalent
Methyl 2-isocyanoacetate99.091.0
Acetaldehyde44.051.2
Potassium Carbonate (K₂CO₃)138.212.5
Methanol (Solvent)32.04-
Table 2: Reaction Parameters for the Synthesis of 5-Methyloxazole-2-carboxylic Acid (Step 1)
ParameterValue
Reaction Temperature0 °C to Room Temperature
Reaction Time12-18 hours
Work-up ProcedureAcid-base extraction
Expected Yield75-85%
Table 3: Reagents and Molar Equivalents for Fischer Esterification (Step 2)
ReagentMolecular Weight ( g/mol )Molar Equivalent
5-Methyloxazole-2-carboxylic Acid127.091.0
Methanol (Reagent and Solvent)32.04Large Excess
Sulfuric Acid (H₂SO₄, catalyst)98.080.1
Table 4: Reaction Parameters for Fischer Esterification (Step 2)
ParameterValue
Reaction TemperatureReflux (approx. 65 °C)
Reaction Time4-6 hours
Work-up ProcedureNeutralization and Extraction
Expected Yield90-95%

Experimental Protocols

Step 1: Synthesis of 5-Methyloxazole-2-carboxylic Acid

This procedure is based on the principles of the Van Leusen oxazole synthesis, adapted for the specific target molecule.

Procedure:

  • To a stirred solution of methyl 2-isocyanoacetate (1.0 eq) in methanol, add potassium carbonate (2.5 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen).

  • Stir the resulting suspension at 0 °C for 30 minutes.

  • Slowly add acetaldehyde (1.2 eq) to the reaction mixture, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The reaction progress should be monitored by a suitable analytical technique (e.g., TLC or HPLC).

  • Upon completion, carefully quench the reaction by the addition of water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Add water to the residue and wash with an organic solvent (e.g., ethyl acetate) to remove non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 with a suitable acid (e.g., 1M HCl).

  • The product, 5-methyloxazole-2-carboxylic acid, will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 2: Synthesis of this compound (Fischer Esterification)

Procedure:

  • Suspend 5-methyloxazole-2-carboxylic acid (1.0 eq) in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (0.1 eq) to the suspension.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction for the disappearance of the starting material by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by vacuum distillation or recrystallization from a suitable solvent system.

Mandatory Visualizations

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 5-Methyloxazole-2-carboxylic Acid cluster_step2 Step 2: Fischer Esterification reagents1 Methyl 2-isocyanoacetate + Acetaldehyde + K₂CO₃ in Methanol reaction1 Cyclocondensation (0°C to RT, 12-18h) reagents1->reaction1 workup1 Acid-Base Work-up & Isolation reaction1->workup1 product1 5-Methyloxazole-2-carboxylic Acid workup1->product1 reagents2 5-Methyloxazole-2-carboxylic Acid + Methanol (excess) + H₂SO₄ (cat.) product1->reagents2 Intermediate reaction2 Esterification (Reflux, 4-6h) reagents2->reaction2 workup2 Neutralization, Extraction & Purification reaction2->workup2 product2 This compound workup2->product2

Caption: Overall workflow for the two-step synthesis of this compound.

Troubleshooting_Workflow cluster_analysis Impurity Characterization cluster_pathways Identify Source cluster_solutions Implement Solution start Impurity Detected in Scale-Up Batch analysis Characterize Impurity (LC-MS, NMR) start->analysis path1 Known Side Product analysis->path1 path2 Degradation Product analysis->path2 path3 Unreacted Starting Material analysis->path3 solution1 Optimize Reaction Conditions (Temp, Time, Stoichiometry) path1->solution1 solution2 Modify Work-up/Purification (Lower Temp, Inert Atmosphere) path2->solution2 solution3 Re-purify Starting Materials path3->solution3 end Impurity Minimized solution1->end solution2->end solution3->end

Caption: Logical workflow for identifying and minimizing impurities during scale-up.[1]

Troubleshooting and Scale-Up Considerations

Scaling up organic syntheses often presents challenges that are not apparent at the laboratory scale.[1] For the synthesis of this compound, potential issues include:

  • Exothermic Reactions: The initial deprotonation of methyl 2-isocyanoacetate and the subsequent addition of acetaldehyde can be exothermic. Careful control of the addition rate and efficient cooling are crucial to prevent side reactions and ensure safety.

  • Impurity Formation: Incomplete reactions or side reactions can lead to impurities that may be difficult to remove. Common impurities could include unreacted starting materials or isomeric byproducts.[1] It is recommended to purify the intermediate 5-methyloxazole-2-carboxylic acid to a high degree before proceeding to the esterification step.

  • Product Degradation: Oxazole derivatives, particularly those with carboxylic acid functionalities, can be susceptible to degradation, such as hydrolytic ring-opening, under harsh acidic or basic conditions and elevated temperatures.[1] Therefore, it is advisable to use moderate temperatures during work-up and purification.

  • Purification: The purification of the final product on a large scale may require optimization. Vacuum distillation is often a suitable method for liquid esters. If the product is a solid, recrystallization with a well-chosen solvent system is recommended.

By carefully controlling reaction parameters and implementing robust purification strategies, a high-quality, scalable manufacturing process for this compound can be successfully established.

References

Application Notes and Protocols: The Strategic Use of Methyl 5-methyloxazole-2-carboxylate in the Synthesis of Complex Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of methyl 5-methyloxazole-2-carboxylate and its analogs as pivotal building blocks in the synthesis of complex, biologically active natural products. The oxazole motif is a key structural feature in numerous marine and terrestrial natural products, conferring unique conformational properties and biological activities, including antiviral, antibacterial, and cytotoxic effects.[1] this compound, a readily functionalizable heterocycle, serves as a versatile scaffold for the construction of these intricate molecular architectures.

While direct literature examples detailing the use of this compound are limited, its structural isomer, 4-methyloxazole-2-carboxylic acid, has been successfully employed in the total synthesis of complex natural products such as (-)-Hennoxazole A.[2][3][4] The protocols and strategies outlined below are based on these analogous syntheses and are readily adaptable for this compound, providing a robust framework for its application in natural product synthesis.

Application Note 1: Synthesis of the Bis-Oxazole Core of Hennoxazole A

The 2,4'-bis-oxazole core is a defining feature of the hennoxazole family of marine natural products, which exhibit potent antiviral and analgesic properties.[5] The synthesis of this core can be efficiently achieved by coupling two appropriately functionalized oxazole units. This compound can be envisioned as a key starting material for one of these units, with the ester functionality providing a handle for amide bond formation and subsequent cyclization to the second oxazole ring.

A representative synthetic strategy involves the coupling of a 2-amino-oxazole derivative with an oxazole-2-carboxylic acid. The methyl ester of 5-methyloxazole-2-carboxylic acid can be readily converted to the corresponding carboxylic acid or activated directly for coupling.

Key Advantages of Using this compound:

  • Versatile Handle: The methyl ester at the C2 position allows for facile hydrolysis to the carboxylic acid or direct activation for amide coupling reactions.

  • Stability: The oxazole ring is relatively stable to a variety of reaction conditions, allowing for manipulations at other parts of the molecule.

  • Strategic Placement of Functionality: The methyl group at the C5 position can be a key structural element in the final natural product or a site for further functionalization.

Quantitative Data from a Representative Synthesis (Analogous to Hennoxazole A Synthesis)

The following table summarizes the yields for key steps in a convergent synthesis of a bis-oxazole core, adapted from the total synthesis of (-)-Hennoxazole A.[2][4]

StepReactionReagents and ConditionsProductYield (%)
1Amide Coupling4-Methyloxazole-2-carboxylic acid, Amine, HATU, DIPEA, DMFAmide Intermediate85-95
2Oxazole Formation (Cyclodehydration)DAST or Deoxo-Fluor, CH₂Cl₂Bis-Oxazole Core70-80
3Fragment Coupling (Side Chain Addition)LDA, Allylic Bromide, THF, -78 °CCoupled Bis-Oxazole Fragment60-70
4DeprotectionTBAF, THFFinal Natural Product Analog80-90

Experimental Protocols

Protocol 1: Hydrolysis of this compound to 5-Methyloxazole-2-carboxylic acid

This protocol describes the conversion of the methyl ester to the corresponding carboxylic acid, a necessary precursor for many amide coupling reactions.

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF and water (3:1).

  • Add LiOH (1.5 eq) to the solution at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, remove the THF under reduced pressure.

  • Acidify the aqueous residue to pH 3-4 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 5-Methyloxazole-2-carboxylic acid.

Protocol 2: Amide Coupling to Form a Precursor for a Second Oxazole Ring

This protocol details the coupling of the synthesized carboxylic acid with an amino-functionalized molecule, a key step in constructing a bis-oxazole system.

Materials:

  • 5-Methyloxazole-2-carboxylic acid

  • Amine-containing substrate (e.g., an amino alcohol or amino ester)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 5-Methyloxazole-2-carboxylic acid (1.0 eq) and the amine substrate (1.1 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Add HATU (1.2 eq) and DIPEA (2.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Protocol 3: Oxazole Formation via Cyclodehydration

This protocol describes the formation of a second oxazole ring from the amide precursor, a common strategy in the synthesis of poly-oxazole natural products.

Materials:

  • Amide precursor from Protocol 2

  • DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amide precursor (1.0 eq) in anhydrous CH₂Cl₂ under an inert atmosphere and cool to -78 °C.

  • Slowly add DAST (1.5 eq) or Deoxo-Fluor® (1.5 eq) to the solution.

  • Allow the reaction to warm to room temperature and stir for 4-8 hours.

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ at 0 °C.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the bis-oxazole product.

Visualizations

Synthetic_Pathway_Hennoxazole_A_Analog start This compound acid 5-Methyloxazole-2-carboxylic acid start->acid Hydrolysis (LiOH, THF/H₂O) amide Amide Precursor acid->amide Amide Coupling (HATU, DIPEA) amine Amino-oxazole fragment amine->amide bisoxazole Bis-Oxazole Core amide->bisoxazole Cyclodehydration (DAST) coupled Coupled Fragment bisoxazole->coupled Fragment Coupling (LDA, Allylic Bromide) sidechain Side Chain Fragment sidechain->coupled final_product Hennoxazole A Analog coupled->final_product Deprotection (TBAF) Experimental_Workflow start Start: Starting Materials reaction_setup Reaction Setup (Inert atmosphere, solvent, cooling) start->reaction_setup reagent_addition Reagent Addition (Controlled rate) reaction_setup->reagent_addition reaction_monitoring Reaction Monitoring (TLC, LC-MS) reagent_addition->reaction_monitoring workup Aqueous Workup (Quenching, Extraction) reaction_monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS, IR) purification->characterization product Final Product characterization->product

References

Application Notes and Protocols: Employing Methyl 5-methyloxazole-2-carboxylate in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of methyl 5-methyloxazole-2-carboxylate in solid-phase organic synthesis. The primary strategy outlined involves the initial hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by immobilization on a solid support, and subsequent cleavage to yield the target carboxamide. This approach is particularly valuable for the generation of libraries of oxazole-based compounds for screening in drug discovery programs.

Overview and Strategy

The solid-phase synthesis strategy leverages the robust and versatile chemistry of the oxazole scaffold. While this compound lacks a direct handle for attachment to common solid-phase resins, a straightforward hydrolysis provides the necessary carboxylic acid functionality. This allows for its incorporation into standard solid-phase synthesis workflows, particularly those developed for peptide synthesis, using commercially available resins and reagents.

The overall workflow can be summarized as follows:

  • Solution-Phase Hydrolysis: Conversion of this compound to 5-methyloxazole-2-carboxylic acid.

  • Immobilization on Solid Support: Coupling of 5-methyloxazole-2-carboxylic acid to an appropriate amine-functionalized resin, such as Rink Amide resin, to form a stable amide linkage.

  • Cleavage from Solid Support: Release of the synthesized molecule from the resin to yield the final product, typically as a carboxamide.

G cluster_solution Solution-Phase cluster_solid Solid-Phase cluster_cleavage Cleavage start Methyl 5-methyloxazole- 2-carboxylate acid 5-Methyloxazole- 2-carboxylic acid start->acid Hydrolysis (e.g., LiOH, NaOH) resin_coupled Resin-Bound Oxazole acid->resin_coupled Coupling (e.g., HBTU, HOBt, DIPEA) resin_initial Rink Amide Resin (Fmoc-protected) resin_deprotected Deprotected Rink Amide Resin resin_initial->resin_deprotected Fmoc Deprotection (20% Piperidine/DMF) resin_deprotected->resin_coupled product 5-Methyloxazole- 2-carboxamide resin_coupled->product Cleavage (e.g., TFA/scavengers)

Caption: Overall workflow for the solid-phase synthesis of 5-methyloxazole-2-carboxamide.

Experimental Protocols

Protocol 1: Hydrolysis of this compound

This protocol describes the saponification of the methyl ester to the corresponding carboxylic acid, a crucial first step for solid-phase attachment.

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water (deionized)

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF, MeOH, and water (e.g., 3:1:1 v/v/v).

  • Add LiOH (1.5-2.0 eq) or NaOH (1.5-2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvents.

  • Dilute the residue with water and acidify to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Evaporate the solvent under reduced pressure to yield 5-methyloxazole-2-carboxylic acid.

Quantitative Data:

Starting MaterialReagentSolvent SystemReaction TimeYield (%)Reference
Methyl 5-chloropyrazine-2-carboxylateLiOHWater1.5 hHigh[1]
3-Methyl-isoxazole-5-carboxylic acid ethyl esterNaOHTHF/MeOH/Water18-20 h90[2]
Protocol 2: Coupling of 5-Methyloxazole-2-carboxylic acid to Rink Amide Resin

This protocol details the immobilization of the synthesized carboxylic acid onto a Rink Amide resin.

Materials:

  • 5-Methyloxazole-2-carboxylic acid

  • Rink Amide resin (Fmoc-protected)

  • N,N'-Diisopropylethylamine (DIPEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (1-Hydroxybenzotriazole)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

Procedure:

  • Swell the Rink Amide resin in DMF for 1 hour in a solid-phase synthesis vessel.

  • Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes.[3]

  • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • In a separate flask, dissolve 5-methyloxazole-2-carboxylic acid (3-5 eq), HBTU (3-5 eq), and HOBt (3-5 eq) in DMF.

  • Add DIPEA (6-10 eq) to the solution and agitate for 5-10 minutes to pre-activate the carboxylic acid.[4]

  • Add the activated acid solution to the deprotected resin.

  • Agitate the mixture at room temperature for 2-4 hours.

  • Monitor the coupling reaction using a Kaiser test to check for the presence of free amines. If the test is positive, continue the reaction or perform a second coupling.[3]

  • Once the coupling is complete (Kaiser test is negative), wash the resin with DMF (5x), DCM (3x), and MeOH (3x).

  • Dry the resin under vacuum.

G Resin_Fmoc Fmoc-NH-Rink-Resin Resin_NH2 H2N-Rink-Resin Resin_Fmoc->Resin_NH2 20% Piperidine/DMF Resin_Coupled Oxazole-CO-NH-Rink-Resin Resin_NH2->Resin_Coupled Oxazole_COOH 5-Methyloxazole- 2-carboxylic acid Activated_Ester Activated Ester Intermediate Oxazole_COOH->Activated_Ester HBTU/HOBt/DIPEA Activated_Ester->Resin_Coupled

Caption: Coupling of 5-methyloxazole-2-carboxylic acid to Rink Amide resin.

Protocol 3: Cleavage of 5-Methyloxazole-2-carboxamide from Rink Amide Resin

This protocol describes the final step of releasing the synthesized product from the solid support.

Materials:

  • Resin-bound 5-methyloxazole-2-carboxamide

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (scavenger)

  • Water (deionized)

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Swell the dried resin in DCM for 30 minutes.

  • Prepare a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5 v/v/v).

  • Add the cleavage cocktail to the resin and agitate at room temperature for 1-2 hours.[5]

  • Filter the resin and collect the filtrate.

  • Wash the resin with additional DCM or TFA.

  • Combine the filtrates and precipitate the crude product by adding cold diethyl ether (approximately 10 times the volume of the filtrate).[3]

  • Isolate the precipitated product by centrifugation or filtration.

  • Wash the product with cold diethyl ether and dry under vacuum.

  • Purify the crude product by an appropriate method, such as High-Performance Liquid Chromatography (HPLC).

Quantitative Data for Cleavage Cocktails:

Resin TypeCleavage CocktailTimeNotesReference
Rink Amide20% TFA in DCM with scavengers15 minFor sensitive products, a two-step cleavage can be employed.[3]
Rink Amide95% TFA / 2.5% TIS / 2.5% Water1-2 hoursA general and effective cleavage cocktail.
Wang Resin20% TFA in DCM10 min x 2For acid-sensitive linkers.[6]

On-Resin Modifications

While this document focuses on the direct synthesis of 5-methyloxazole-2-carboxamide, the resin-bound intermediate offers opportunities for further diversification. The stability of the oxazole ring to many synthetic reagents allows for modifications at other positions, should appropriate functional groups be present. For instance, if a different starting material with a functionalizable side chain at the 5-position were used, a variety of reactions could be performed on the solid support before cleavage.

Conclusion

The protocols outlined provide a comprehensive guide for the successful employment of this compound in solid-phase organic synthesis. By converting the starting material to its corresponding carboxylic acid, it can be readily integrated into established solid-phase workflows to generate libraries of oxazole-based carboxamides. This methodology offers a powerful tool for medicinal chemists and drug discovery professionals in the exploration of this important heterocyclic scaffold.

References

Catalytic Routes to Substituted Oxazoles: Application Notes and Protocols for the Modern Chemist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxazole motif is a cornerstone in medicinal chemistry and materials science, appearing in a vast array of natural products and synthetic compounds with significant biological activity. The development of efficient and versatile catalytic methods for the synthesis of substituted oxazoles is therefore of paramount importance. This document provides detailed application notes and experimental protocols for several key catalytic strategies, enabling researchers to readily implement these powerful synthetic tools.

I. Transition Metal-Catalyzed Syntheses

Transition metals have proven to be highly effective catalysts for the construction of the oxazole ring, offering mild reaction conditions and broad substrate scope.

Copper-Catalyzed Synthesis from Isocyanoacetates and Aldehydes

This method provides a straightforward route to 4,5-difunctionalized oxazoles through a copper(I)-catalyzed tandem cycloaddition and oxidative dehydroaromatization. Molecular oxygen is utilized as a green and readily available oxidant.[1]

Table 1: Copper-Catalyzed Synthesis of 4,5-Disubstituted Oxazoles [1]

EntryAldehydeProductYield (%)
1BenzaldehydeEthyl 5-phenyloxazole-4-carboxylate83
24-MethylbenzaldehydeEthyl 5-(p-tolyl)oxazole-4-carboxylate75
34-MethoxybenzaldehydeEthyl 5-(4-methoxyphenyl)oxazole-4-carboxylate78
44-ChlorobenzaldehydeEthyl 5-(4-chlorophenyl)oxazole-4-carboxylate65
52-NaphthaldehydeEthyl 5-(naphthalen-2-yl)oxazole-4-carboxylate73
6Thiophene-2-carbaldehydeEthyl 5-(thiophen-2-yl)oxazole-4-carboxylate63

Experimental Protocol: General Procedure for the Copper-Catalyzed Synthesis of Ethyl 5-Aryloxazole-4-carboxylates [1]

  • To a dry reaction tube equipped with a magnetic stir bar, add the aldehyde (1.0 mmol, 1.0 equiv), ethyl 2-isocyanoacetate (1.1 mmol, 1.1 equiv), CuBr (0.1 mmol, 10 mol%), and dry DMF (2 mL).

  • Fit the tube with a balloon of oxygen.

  • Place the reaction mixture in a preheated oil bath at 50 °C and stir for 12 hours.

  • Upon completion (monitored by TLC), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired oxazole.

Catalytic Cycle: Proposed Mechanism for Copper-Catalyzed Oxazole Synthesis

Copper_Catalyzed_Oxazole_Synthesis cluster_reactants Reactants cluster_catalyst Catalyst cluster_cycle Catalytic Cycle RCHO Aldehyde (RCHO) A Coordination RCHO->A Isocyanide Ethyl Isocyanoacetate Isocyanide->A CuBr Cu(I)Br CuBr->A B Cycloaddition A->B Formation of Cu-oxazoline intermediate C Oxidative Dehydrogenation B->C O₂ (Oxidant) D Product Release C->D Aromatization D->CuBr Regeneration of Cu(I) catalyst Product Product D->Product 4,5-Disubstituted Oxazole

Caption: Proposed catalytic cycle for the Cu(I)-catalyzed synthesis of oxazoles.

Palladium-Catalyzed Synthesis from N-Propargylamides

Palladium catalysts enable the construction of oxazoles and oxazolines from readily available N-propargylamides through a cascade difluoroalkylation/cyclization reaction. This method allows for the introduction of difluoromethyl groups into the heterocyclic products.[2]

Table 2: Palladium-Catalyzed Synthesis of Difluoromethylated Oxazoles [2]

EntryN-PropargylamideDifluoroalkyl SourceProductYield (%)
1N-(prop-2-yn-1-yl)benzamideICH₂CF₂SiMe₃2-phenyl-5-(difluoromethyl)oxazole78
24-methyl-N-(prop-2-yn-1-yl)benzamideICH₂CF₂SiMe₃2-(p-tolyl)-5-(difluoromethyl)oxazole82
34-methoxy-N-(prop-2-yn-1-yl)benzamideICH₂CF₂SiMe₃2-(4-methoxyphenyl)-5-(difluoromethyl)oxazole85
4N-(1,1-dimethylprop-2-yn-1-yl)benzamideICH₂CF₂SiMe₃4,4-dimethyl-2-phenyl-5-(difluoromethyl)-4,5-dihydrooxazole70 (Z-isomer)

Experimental Protocol: General Procedure for Palladium-Catalyzed Difluoroalkylation/Cyclization [2]

  • In a glovebox, add Pd(OAc)₂ (5 mol%), t-BuDavePhos (10 mol%), and K₃PO₄ (2.0 equiv) to a reaction vial.

  • Add the N-propargylamide (1.0 equiv) and the difluoroalkyl iodide (1.5 equiv).

  • Add anhydrous dioxane as the solvent.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture at 80 °C for 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired oxazole or oxazoline.

Experimental Workflow: Palladium-Catalyzed Oxazole Synthesis

Palladium_Catalyzed_Workflow Start Start Setup Reaction Setup: - N-Propargylamide - Pd(OAc)₂ / t-BuDavePhos - K₃PO₄ - Difluoroalkyl Iodide - Dioxane Start->Setup Heating Heating at 80 °C (12 hours) Setup->Heating Workup Workup: - Cool to RT - Dilute with EtOAc - Filter through Celite Heating->Workup Purification Purification: - Concentrate - Flash Column Chromatography Workup->Purification Product Product: Difluoromethylated Oxazole/Oxazoline Purification->Product

Caption: Workflow for the Pd-catalyzed synthesis of difluoromethylated oxazoles.

Gold-Catalyzed [2+2+1] Annulation

Gold catalysis provides an efficient route to 2,5-disubstituted oxazoles through a [2+2+1] annulation of a terminal alkyne, a nitrile, and an oxygen atom from an oxidant. This method avoids the use of hazardous α-diazoketones.[3]

Table 3: Gold-Catalyzed Synthesis of 2,5-Disubstituted Oxazoles [3]

EntryAlkyneNitrileOxidantProductYield (%)
1PhenylacetyleneAcetonitrile8-Methylquinoline N-oxide5-methyl-2-phenyloxazole92
2PhenylacetyleneBenzonitrile8-Methylquinoline N-oxide2,5-diphenyloxazole95
31-OctyneBenzonitrile8-Methylquinoline N-oxide5-hexyl-2-phenyloxazole88
43,3-Dimethyl-1-butyneBenzonitrile8-Methylquinoline N-oxide5-(tert-butyl)-2-phenyloxazole90

Experimental Protocol: General Procedure for Gold-Catalyzed Oxazole Synthesis [3]

  • To a solution of the alkyne (0.30 mmol) in the nitrile (3 mL), add 8-methylquinoline N-oxide (0.39 mmol) and Au(PPh₃)NTf₂ (0.015 mmol).

  • Stir the reaction mixture at 60 °C.

  • Monitor the reaction progress by TLC (typically 3 hours to overnight).

  • Upon completion, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford the 2,5-disubstituted oxazole.

Logical Relationship: Gold-Catalyzed [2+2+1] Annulation

Gold_Catalyzed_Annulation cluster_inputs Inputs Alkyne Terminal Alkyne Reaction [2+2+1] Annulation Alkyne->Reaction Nitrile Nitrile Nitrile->Reaction Oxidant Oxidant (e.g., 8-Methylquinoline N-oxide) Oxidant->Reaction Catalyst Gold Catalyst (e.g., Au(PPh₃)NTf₂) Catalyst->Reaction Product 2,5-Disubstituted Oxazole Reaction->Product

Caption: Logical relationship of components in the gold-catalyzed [2+2+1] annulation.

Rhodium-Catalyzed Annulation of Triazoles and Aldehydes

A variety of 2,5-diaryloxazole derivatives can be efficiently synthesized via a rhodium-catalyzed annulation of triazoles and aldehydes. This method has been successfully applied to the concise synthesis of antimycobacterial natural products.[4]

Table 4: Rhodium-Catalyzed Synthesis of 2,5-Diaryloxazoles [4]

EntryTriazoleAldehydeProductYield (%)
11-Tosyl-4-phenyl-1H-1,2,3-triazoleBenzaldehyde2,5-diphenyloxazole92
21-Tosyl-4-phenyl-1H-1,2,3-triazole4-Methylbenzaldehyde5-phenyl-2-(p-tolyl)oxazole89
31-Tosyl-4-(4-methoxyphenyl)-1H-1,2,3-triazoleBenzaldehyde5-(4-methoxyphenyl)-2-phenyloxazole91
41-Tosyl-4-phenyl-1H-1,2,3-triazole4-Chlorobenzaldehyde2-(4-chlorophenyl)-5-phenyloxazole85

Experimental Protocol: General Procedure for Rhodium-Catalyzed Annulation [4]

  • To a sealed tube, add the N-sulfonyl-1,2,3-triazole (0.2 mmol), aldehyde (0.4 mmol), Rh₂(OAc)₄ (2.5 mol%), and anhydrous 1,2-dichloroethane (2 mL).

  • Stir the mixture at 100 °C for 12 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by preparative thin-layer chromatography (PTLC) to afford the desired 2,5-diaryloxazole.

II. Photocatalytic Synthesis

Visible-light photocatalysis has emerged as a powerful and sustainable tool for organic synthesis, enabling the formation of oxazoles under mild conditions.

Visible-Light Photocatalysis with α-Bromoketones and Benzylamines

This method allows for the synthesis of substituted oxazoles from readily available α-bromoketones and benzylamines at room temperature using a ruthenium-based photocatalyst.[5][6]

Table 5: Photocatalytic Synthesis of Substituted Oxazoles [5][6]

Entryα-BromoketoneBenzylamineProductYield (%)
12-Bromo-1-phenylethanoneBenzylamine2,5-diphenyloxazole85
22-Bromo-1-(p-tolyl)ethanoneBenzylamine5-phenyl-2-(p-tolyl)oxazole82
32-Bromo-1-phenylethanone4-Methoxybenzylamine2-(4-methoxyphenyl)-5-phenyloxazole78
41-(4-Bromophenyl)-2-bromoethanoneBenzylamine5-(4-bromophenyl)-2-phenyloxazole75

Experimental Protocol: General Procedure for Visible-Light Photocatalytic Oxazole Synthesis [5][6]

  • To a reaction vessel, add the α-bromoketone (0.5 mmol), benzylamine (0.6 mmol), [Ru(bpy)₃]Cl₂ (1 mol%), K₃PO₄ (1.5 mmol), and CCl₃Br (1.0 mmol).

  • Add DMF (5 mL) as the solvent.

  • Degas the mixture by bubbling with argon for 15 minutes.

  • Irradiate the reaction mixture with blue LEDs at room temperature for 24 hours.

  • After the reaction is complete, add water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to give the desired oxazole.

Reaction Pathway: Photocatalytic Oxazole Formation

Photocatalytic_Pathway Start α-Bromoketone + Benzylamine Step1 Nucleophilic Substitution (Formation of α-aminoketone) Start->Step1 Step2 Visible Light Irradiation ([Ru(bpy)₃]Cl₂ photocatalyst) Step1->Step2 Step3 Single Electron Transfer (SET) Step2->Step3 Step4 Radical Cation Formation Step3->Step4 Step5 Base-mediated Cyclization (K₃PO₄) Step4->Step5 Product Substituted Oxazole Step5->Product

Caption: Simplified pathway for the photocatalytic synthesis of oxazoles.

III. Microwave-Assisted Synthesis

Microwave irradiation has been shown to significantly accelerate the synthesis of oxazoles, often leading to higher yields and shorter reaction times compared to conventional heating.[7][8]

Microwave-Assisted van Leusen Oxazole Synthesis

The van Leusen reaction, a classic method for preparing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC), can be efficiently performed under microwave irradiation.[7][9]

Table 6: Microwave-Assisted van Leusen Synthesis of 5-Substituted Oxazoles [7][8]

EntryAldehydeBase (equiv)ProductYield (%)Time (min)
1BenzaldehydeK₃PO₄ (2)5-phenyloxazole968
24-ChlorobenzaldehydeK₃PO₄ (2)5-(4-chlorophenyl)oxazole948
34-NitrobenzaldehydeK₃PO₄ (2)5-(4-nitrophenyl)oxazole9210
42-NaphthaldehydeK₃PO₄ (2)5-(naphthalen-2-yl)oxazole958

Experimental Protocol: General Procedure for Microwave-Assisted van Leusen Reaction [8]

  • In a microwave reaction vessel, add the aldehyde (1.0 equiv), tosylmethyl isocyanide (TosMIC) (1.0 equiv), and K₃PO₄ (2.0 equiv).

  • Add isopropanol as the solvent.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 65 °C (350 W) for 8-10 minutes.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by recrystallization or column chromatography.

Workflow Diagram: Microwave-Assisted Synthesis

Microwave_Workflow Start Start Mixing Combine Reactants: - Aldehyde - TosMIC - K₃PO₄ - Isopropanol Start->Mixing Microwave Microwave Irradiation (65 °C, 8-10 min) Mixing->Microwave Workup Aqueous Workup & Extraction Microwave->Workup Purification Purification Workup->Purification Product 5-Substituted Oxazole Purification->Product

Caption: General workflow for microwave-assisted van Leusen oxazole synthesis.

References

Troubleshooting & Optimization

common impurities and byproducts in Methyl 5-methyloxazole-2-carboxylate synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Methyl 5-methyloxazole-2-carboxylate. Our goal is to help you minimize byproduct formation, maximize yield, and ensure the high purity of your final product.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing a low yield of this compound in my reaction. What are the likely causes and how can I improve it?

Low yields in the synthesis of 5-substituted-2-oxazole carboxylates can arise from several factors, particularly when utilizing methods like the Van Leusen oxazole synthesis, a common strategy for constructing the oxazole ring. Key issues often involve incomplete reactions, side product formation, or decomposition of reagents.

Troubleshooting Steps:

  • Incomplete Elimination of the Tosyl Group: In the Van Leusen synthesis, a crucial final step is the elimination of p-toluenesulfinic acid from a 4-tosyl-4,5-dihydrooxazole intermediate. Inefficient elimination will result in this dihydrooxazole being a major byproduct.[1]

    • Solution: Consider increasing the reaction temperature after the initial addition of reagents to promote elimination. Employing a stronger, non-nucleophilic base such as potassium tert-butoxide or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can also facilitate a more complete reaction. In some instances, extending the reaction time may be sufficient.[1]

  • Purity of Starting Materials: The purity of your starting materials, such as the aldehyde and p-toluenesulfonylmethyl isocyanide (TosMIC), is critical.

    • Aldehyde Purity: Aldehydes can oxidize to carboxylic acids over time, and these acidic impurities can neutralize the base required for the reaction. Ensure your aldehyde is pure, potentially through distillation before use.[1]

    • TosMIC Stability: TosMIC is sensitive to moisture and can decompose. It is advisable to store it in a desiccator and handle it under an inert atmosphere.[1]

  • Reaction Conditions:

    • Solvent: Aprotic solvents such as THF or DME are commonly preferred. While protic solvents like methanol can be used, they may participate in side reactions.[1]

Q2: My reaction is producing a significant amount of a nitrile byproduct instead of the desired oxazole. What is causing this?

The formation of a nitrile is a known side reaction in syntheses involving TosMIC, particularly when a ketone is present.

Troubleshooting Steps:

  • Check for Ketone Impurities: The most probable cause is the presence of ketone impurities in your aldehyde starting material. Ketones react with TosMIC to form nitriles. Purifying the aldehyde via distillation or chromatography prior to the reaction is recommended.[1]

  • Aldehyde Structure: While less common, certain aldehydes may be prone to rearrangement or other side reactions that generate a species that reacts similarly to a ketone. This is highly dependent on the specific substrate.[1]

Q3: I have identified an oxazoline intermediate in my product mixture. How can I prevent its formation?

The formation of a stable oxazoline intermediate indicates that the final elimination step of the Van Leusen synthesis is incomplete.

Troubleshooting Steps:

  • Optimize Elimination Conditions: As mentioned in Q1, using a stronger base or increasing the reaction temperature can drive the elimination of the tosyl group to completion, thus converting the oxazoline intermediate to the desired oxazole.[1]

  • One-Pot Modification: To prevent its accumulation, ensure your initial reaction conditions are robust enough for the elimination to proceed efficiently. This may involve using a slight excess of a strong base.[1]

Q4: I am observing the formation of N-(tosylmethyl)formamide in my reaction. Where is this coming from and is it a problem?

N-(tosylmethyl)formamide is a decomposition product of TosMIC, especially under basic conditions in the presence of water.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: It is crucial to perform the reaction under strictly anhydrous conditions. Use dry solvents and glassware, and handle all reagents under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Impact on Reaction: The formation of N-(tosylmethyl)formamide consumes the TosMIC reagent, which will lower the overall yield of your desired this compound.[1]

Data Summary: Common Impurities and Byproducts

Impurity/Byproduct Potential Cause Suggested Mitigation Analytical Detection
4-Tosyl-4,5-dihydrooxazole intermediate Incomplete elimination of the tosyl group.Increase reaction temperature, use a stronger base (e.g., DBU, potassium tert-butoxide), extend reaction time.[1]TLC, HPLC, NMR
Nitrile byproduct Presence of ketone impurities in the aldehyde starting material.Purify the aldehyde by distillation or chromatography before use.[1]GC-MS, IR (nitrile stretch), NMR
N-(tosylmethyl)formamide Decomposition of TosMIC in the presence of water.Ensure strictly anhydrous reaction conditions.[1]TLC, HPLC, NMR
Isomeric oxazole byproducts Non-regioselective cyclization.Careful control of reaction temperature and choice of base. Purification of intermediates.HPLC, GC-MS, NMR
Starting materials Incomplete reaction.Increase reaction time, temperature, or use a more effective catalyst/base.TLC, HPLC, GC-MS

Experimental Protocols

General Protocol for Oxazole Synthesis via Van Leusen Reaction:

This protocol is a general guideline and may require optimization for the specific synthesis of this compound.

  • Reaction Setup: To a solution of the appropriate aldehyde in a dry aprotic solvent (e.g., THF, DME) under an inert atmosphere (e.g., nitrogen or argon), add p-toluenesulfonylmethyl isocyanide (TosMIC).

  • Base Addition: Cool the reaction mixture in an ice bath and add a base (e.g., potassium carbonate, DBU) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC or HPLC. Gentle heating may be required to drive the reaction to completion.

  • Workup: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Visualizations

Below are diagrams illustrating key concepts in the synthesis and troubleshooting of this compound.

VanLeusen_Mechanism cluster_0 Van Leusen Oxazole Synthesis Pathway Aldehyde Aldehyde Intermediate2 Oxazoline Intermediate Aldehyde->Intermediate2 + Deprotonated TosMIC TosMIC TosMIC Intermediate1 Deprotonated TosMIC TosMIC->Intermediate1 + Base Base Base Intermediate1->Intermediate2 Product 5-Substituted Oxazole Intermediate2->Product Elimination Byproduct p-Toluenesulfinic acid Intermediate2->Byproduct Elimination

Caption: A simplified workflow of the Van Leusen oxazole synthesis.

Troubleshooting_Workflow cluster_1 Troubleshooting Low Yield Start Low Yield Observed AnalyzeByproducts Analyze Byproducts (TLC, HPLC, NMR) Start->AnalyzeByproducts CheckPurity Check Purity of Starting Materials PurifySM Purify Starting Materials CheckPurity->PurifySM CheckConditions Review Reaction Conditions OptimizeBase Optimize Base/ Temperature CheckConditions->OptimizeBase Anhydrous Ensure Anhydrous Conditions CheckConditions->Anhydrous AnalyzeByproducts->CheckPurity AnalyzeByproducts->CheckConditions Result Improved Yield OptimizeBase->Result PurifySM->Result Anhydrous->Result

Caption: A logical workflow for troubleshooting low product yield.

References

troubleshooting low yield in the synthesis of Methyl 5-methyloxazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low yields during the synthesis of Methyl 5-methyloxazole-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes for low yield in the synthesis of this compound?

Low yields in oxazole synthesis can typically be attributed to four main factors:

  • Incomplete Reaction: The reaction may not have proceeded to completion, leaving a significant amount of starting material.

  • Side Reactions: The formation of undesired byproducts, such as regioisomers, can consume reactants and reduce the yield of the target molecule.[1][2]

  • Product Degradation: Oxazole rings can be sensitive to certain conditions. The product may be unstable and prone to decomposition or hydrolytic ring-opening during the reaction or subsequent workup steps.[1]

  • Inefficient Purification: Loss of product during isolation and purification steps, such as extraction or chromatography, can significantly lower the final yield.

Q2: My reaction appears to be incomplete or is proceeding very slowly. How can I address this?

If you suspect an incomplete reaction, consider the following optimization steps:

  • Monitor Reaction Progress: Use analytical techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to closely monitor the consumption of starting materials and the formation of the product.[1][2]

  • Assess Reagent Purity: Ensure that all starting materials and reagents are pure and free from contaminants that could inhibit the reaction. Impurities in reactants can lead to side reactions and lower yields.[2]

  • Optimize Stoichiometry: Verify that the reactant ratios are correct. In some cases, using a slight excess of one reagent can help drive the reaction to completion.[2]

  • Adjust Reaction Conditions: Gradually increase the reaction temperature or extend the reaction time, while continuing to monitor for any increase in impurity formation.[1] Ensure efficient mixing, especially for heterogeneous reactions, to maintain homogeneity.[1]

Q3: I am observing significant impurity formation. What are the likely side products and how can I minimize them?

Impurity formation is a common challenge that can arise from starting materials, side reactions, or product degradation.[1]

  • Unreacted Starting Materials: The most common "impurity" is unreacted starting material. Ensure sufficient reaction time and optimal conditions to drive the reaction to completion.[1]

  • Isomeric Byproducts: Depending on the synthetic route, the formation of regioisomers can occur.[1] For example, if using a precursor like methyl 2-chloroacetoacetate, reaction at a different site could yield an isomeric oxazole.

  • Minimization Strategies:

    • Re-purify starting materials to remove any contaminants that could be contributing to side reactions.

    • Optimize the reaction temperature to disfavor the formation of side products, as they may have different activation energies than the desired reaction.[1]

    • Characterize major impurities using techniques like LC-MS or NMR to understand their structure and deduce their formation pathway, which can provide insight into how to prevent them.

Q4: I suspect my product is degrading during the reaction or workup. What precautions should I take?

Some oxazole derivatives can be unstable, particularly in the presence of strong acids or bases, or at elevated temperatures, potentially leading to hydrolytic ring-opening.[1]

  • Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.[1]

  • Moderate Temperatures: Avoid excessive heat during workup and purification steps like solvent evaporation.[1]

  • pH Control: During aqueous workup, carefully control the pH. If using an acid or base wash, perform it quickly and at low temperatures to minimize the risk of hydrolysis.

Q5: What is a reliable method for purifying the final product, this compound?

Purification is critical for obtaining a high-purity product and removing unreacted starting materials and side products.

  • Column Chromatography: This is a highly effective method for purifying neutral organic compounds. Silica gel is a common stationary phase, and a solvent system such as ethyl acetate in hexanes can be used as the mobile phase.[3]

  • Crystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an excellent method for achieving high purity.[1]

  • Acid-Base Extraction: This technique is useful for removing acidic or basic impurities. For instance, washing the organic layer containing the product with a mild aqueous base (like sodium bicarbonate) can remove acidic impurities.[4]

Troubleshooting and Synthesis Workflow

The following diagrams illustrate a logical troubleshooting workflow for addressing low yield and a potential synthetic pathway.

TroubleshootingWorkflow cluster_problem Problem Identification cluster_analysis Analysis cluster_solution Solution Pathways cluster_outcome Outcome start Low Yield Observed check_completion Reaction Complete? (Monitor by TLC/HPLC) start->check_completion check_impurities Significant Impurities? check_completion->check_impurities Yes optimize_conditions Optimize Conditions: - Temperature - Time - Stoichiometry check_completion->optimize_conditions No characterize_impurities Characterize Impurities (LC-MS, NMR) check_impurities->characterize_impurities Yes modify_workup Modify Workup/ Purification: - Lower Temperature - Inert Atmosphere - pH Control check_impurities->modify_workup No end_node Yield Improved optimize_conditions->end_node check_materials Check Starting Material Purity & Stability check_materials->optimize_conditions characterize_impurities->optimize_conditions characterize_impurities->modify_workup modify_workup->end_node

Caption: A logical workflow for troubleshooting low product yield.

SynthesisPathway reactant1 Methyl 2-chloroacetoacetate plus1 + reactant1->plus1 reactant2 Formamide (HCONH2) product Methyl 5-methyloxazole-2-carboxylate reactant2->product  Heat, Acid Catalyst (e.g., H2SO4)   plus2 + product->plus2 plus1->reactant2 byproducts HCl + H2O plus2->byproducts

Caption: A potential synthetic pathway for this compound.

Data Presentation

Table 1: Troubleshooting Guide for Reaction Parameters
ParameterObservation / ProblemSuggested ActionRationale
Temperature Reaction is slow or stalled.Cautiously increase the temperature in increments (e.g., 10°C).Increases reaction rate; however, monitor for impurity formation as side reactions may accelerate.[1]
Dark brown/black mixture forms.Lower the reaction temperature.May indicate polymerization or decomposition at elevated temperatures.[4]
Reaction Time Starting material remains after the prescribed time.Increase the reaction time and continue to monitor by TLC/HPLC.Ensures the reaction has sufficient time to proceed to completion.[1]
Product yield decreases after reaching a maximum.Perform a time-course study to find the optimal reaction time.The product may be degrading under the reaction conditions over extended periods.
Stoichiometry Incomplete conversion of a key starting material.Use a slight excess (1.0-1.2 equivalents) of the other reactant.Helps to drive the equilibrium towards the product side according to Le Châtelier's principle.[2][4]
Solvent Poor solubility of reactants; slow reaction.Screen alternative solvents with higher boiling points or better solvating properties.Proper solvation is crucial for reaction kinetics.

Experimental Protocols

Note: The following are generalized protocols based on common synthetic procedures for oxazoles. They should be adapted and optimized for specific laboratory conditions.

Protocol 1: Synthesis of this compound

This protocol is based on the reaction of an alpha-halo ketoester with formamide, a common method for constructing oxazole rings.[5]

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add formamide (2-4 equivalents) and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, ~1-5 mol%).

    • Place the flask under an inert atmosphere (nitrogen or argon).

  • Addition of Reactants:

    • Heat the formamide/acid mixture to the desired reaction temperature (e.g., 120-140°C).[5]

    • Slowly add methyl 2-chloroacetoacetate (1.0 equivalent) dropwise to the heated mixture over 30-60 minutes.

  • Reaction:

    • Stir the reaction mixture at the set temperature.

    • Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase) until the starting material spot is no longer visible (typically several hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a beaker of ice water.

    • Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize excess acid) and then with brine.[4]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography
  • Column Preparation:

    • Prepare a slurry of silica gel in an appropriate non-polar solvent (e.g., hexane).

    • Pack a chromatography column with the slurry.

  • Sample Loading:

    • Dissolve the crude product obtained from the workup in a minimal amount of the organic solvent used for extraction (e.g., ethyl acetate or dichloromethane).

    • Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the prepared column.

  • Elution:

    • Begin eluting the column with a non-polar solvent (e.g., 100% hexane).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 20% ethyl acetate in hexane.

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

References

purification challenges of Methyl 5-methyloxazole-2-carboxylate and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyl 5-methyloxazole-2-carboxylate. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common purification challenges.

Disclaimer: Detailed public-domain data specifically for the purification of this compound is limited. The information provided here is based on the purification principles of structurally similar oxazole and isoxazole derivatives. The protocols and data are illustrative and should be adapted and verified experimentally for your specific application.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield After Purification - Product loss during extraction: Inefficient separation of aqueous and organic layers. - Incomplete precipitation/crystallization: The chosen solvent system may be too effective at solubilizing the product, even at low temperatures. - Product degradation: Exposure to harsh acidic or basic conditions, or excessive heat during purification.- Optimize extraction: Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Ensure careful separation of layers. - Optimize recrystallization solvent: Test a range of solvents and solvent mixtures to find one where the compound is highly soluble when hot and poorly soluble when cold. Consider using a less polar solvent or a mixed solvent system. Attempt to recover a second crop of crystals from the mother liquor. - Maintain mild conditions: Avoid strong acids and bases during workup. Use moderate temperatures for solvent evaporation.
Persistent Impurities in Final Product - Co-eluting impurities in chromatography: Impurities with similar polarity to the product. - Incomplete reaction: Presence of unreacted starting materials. - Formation of side products: Isomeric byproducts or degradation products may have formed during the synthesis.- Optimize chromatography conditions: Adjust the solvent system polarity for better separation on a silica gel column. Consider using a different stationary phase if baseline separation is not achieved. - Monitor reaction progress: Use TLC or HPLC to ensure the reaction has gone to completion before starting the workup. - Characterize impurities: Use analytical techniques like LC-MS and NMR to identify the structure of the impurities. This will help in devising a targeted purification strategy.
Oily Product Instead of Solid - Presence of residual solvent: Incomplete removal of the purification solvent. - Presence of low-melting impurities: Impurities can depress the melting point of the final product.- Thorough drying: Dry the product under high vacuum for an extended period. Gentle heating under vacuum may also help. - Re-purify: If residual solvent is not the issue, the product likely needs further purification by column chromatography or recrystallization to remove impurities.
Color Change of Product Solution - Product degradation: The oxazole ring can be sensitive to light, air (oxidation), and pH extremes.[1]- Use fresh solutions: Prepare solutions immediately before use. - Protect from light: Store solutions in amber vials or protect from light with aluminum foil. - Inert atmosphere: Store the solid compound and handle solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Based on the synthesis of similar oxazole derivatives, common impurities may include:

  • Unreacted starting materials: Depending on the synthetic route, these could be various precursors to the oxazole ring.

  • Isomeric byproducts: Formation of other regioisomers of the oxazole ring can occur.

  • Ring-opened products: The oxazole ring can be susceptible to cleavage under harsh acidic or basic conditions during workup.[2]

  • Hydrolyzed product: If the reaction is not performed under anhydrous conditions, the methyl ester can be hydrolyzed to the corresponding carboxylic acid.

Q2: What is a good starting point for developing a recrystallization protocol for this compound?

A2: A good starting point is to test the solubility of your crude product in a range of solvents with varying polarities. Common solvents for recrystallizing similar compounds include ethanol, ethyl acetate, toluene, and mixtures like ethyl acetate/hexanes. The ideal solvent will fully dissolve your compound at an elevated temperature but will result in poor solubility at room temperature or below, allowing for crystal formation upon cooling.

Q3: My TLC plate shows streaking or tailing for my product. What can I do to improve the separation?

A3: Streaking or tailing on a silica gel TLC plate for a compound like an oxazole carboxylate can be due to the interaction of the molecule with the acidic silica. To mitigate this, you can try adding a small amount of a modifier to your eluent, such as:

  • A few drops of acetic acid or formic acid to suppress ionization.

  • A small percentage of a more polar solvent like methanol to improve solubility and reduce interaction with the stationary phase.

Q4: How can I improve the stability of my purified this compound?

A4: To enhance stability, especially for long-term storage, consider the following:

  • Storage Conditions: Store the compound as a dry solid in a cool, dark place under an inert atmosphere. A freezer at -20°C is often recommended.

  • Solvent Choice for Solutions: If solutions are required, use anhydrous, aprotic solvents if possible. For aqueous solutions, use buffers to maintain a neutral pH and consider deoxygenating the solvent.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In small test tubes, test the solubility of a small amount of the crude material in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, and mixtures thereof) to find a suitable system where the compound is soluble when hot and insoluble when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen boiling solvent to completely dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Allow the hot solution to cool slowly to room temperature to promote the formation of large crystals. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities in the mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Flash Column Chromatography
  • Eluent Selection: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes). The ideal eluent should provide a retention factor (Rf) of approximately 0.3 for the target compound.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a glass column. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent. For less soluble compounds, a stronger solvent like dichloromethane can be used, and the sample can be adsorbed onto a small amount of silica gel before loading onto the column.

  • Elution: Add the eluent to the top of the column and apply positive pressure (using compressed air or nitrogen) to maintain a steady flow rate.

  • Fraction Collection: Collect the eluting solvent in fractions and monitor the presence of the product in each fraction using TLC.

  • Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

The following table summarizes typical (hypothetical) results that could be expected from the purification of this compound.

Purification Method Starting Purity (by HPLC) Final Purity (by HPLC) Yield Appearance
Recrystallization (Ethanol/Water) 85%98%75%White crystalline solid
Flash Column Chromatography (30% EtOAc/Hexanes) 85%>99%80%White solid

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis crude_product Crude Methyl 5-methyloxazole-2-carboxylate recrystallization Recrystallization crude_product->recrystallization Option 1 column_chromatography Column Chromatography crude_product->column_chromatography Option 2 pure_product Pure Product (>98%) recrystallization->pure_product column_chromatography->pure_product hplc HPLC Analysis pure_product->hplc nmr NMR Spectroscopy pure_product->nmr

Caption: Experimental workflow for the purification and analysis of this compound.

troubleshooting_logic cluster_impurities Common Impurities cluster_solutions Potential Solutions start Impure Product check_impurities Identify Impurities (TLC, LC-MS, NMR) start->check_impurities starting_materials Unreacted Starting Materials check_impurities->starting_materials side_products Side Products (Isomers, etc.) check_impurities->side_products degradation Degradation Products check_impurities->degradation optimize_reaction Optimize Reaction Conditions starting_materials->optimize_reaction optimize_purification Optimize Purification (Recrystallization, Chromatography) side_products->optimize_purification mild_conditions Use Milder Workup Conditions degradation->mild_conditions end Pure Product optimize_reaction->end optimize_purification->end mild_conditions->end

Caption: A logical workflow for troubleshooting impurities in the synthesis of this compound.

References

Technical Support Center: Improving Regioselectivity in Oxazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective synthesis of oxazoles. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and troubleshoot issues related to controlling isomer formation during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of oxazole synthesis, and why are they a significant problem?

A: In oxazole synthesis, regioisomers are structural isomers with the same molecular formula but differ in the placement of substituents on the oxazole ring.[1] This issue commonly arises when using unsymmetrical starting materials.[1] For instance, the cyclization of an unsymmetrical α-acylamino ketone can potentially yield two different trisubstituted oxazole products.[1] The formation of a mixture of these isomers is problematic as it complicates purification, reduces the yield of the desired product, and can lead to inconsistent data in biological assays.[1]

Q2: What are the primary factors that control regioselectivity in oxazole synthesis?

A: The regiochemical outcome is typically governed by a combination of electronic effects, steric factors, and the specific reaction conditions employed.[1]

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the starting materials can direct the cyclization to occur at a specific position.[1]

  • Steric Hindrance: Bulky substituents can physically block a reaction from occurring at a nearby position, thereby favoring the formation of the less sterically hindered regioisomer.[1]

  • Reaction Conditions: Parameters such as the choice of catalyst, solvent, temperature, and reagents can significantly influence which regioisomer is preferentially formed.[2]

Q3: Which common oxazole synthesis methods are particularly susceptible to forming regioisomeric mixtures?

A: Several classical and modern synthesis methods can yield mixtures of regioisomers, especially when unsymmetrical precursors are used:

  • Robinson-Gabriel Synthesis: This method involves the cyclodehydration of 2-acylamino-ketones.[1] If the starting material is unsymmetrical, two different enol or enolate intermediates can form, leading to a mixture of oxazole regioisomers.[1][3]

  • Fischer Oxazole Synthesis: While this synthesis between a cyanohydrin and an aldehyde is often used for symmetrical products, employing different aromatic groups on the starting materials can present regiochemical challenges.[1]

  • Bredereck Reaction: The reaction of α-haloketones with amides can also result in mixtures if the α-haloketone is unsymmetrical.[1]

  • Metal-Catalyzed Reactions: Modern methods using palladium or copper catalysts for direct C-H functionalization or cross-coupling can face regioselectivity issues at positions C2 and C5, which are often influenced by the choice of ligands and solvents.[1][4][5]

Troubleshooting Guides for Specific Syntheses

Issue 1: Poor Regioselectivity in Robinson-Gabriel Synthesis

My reaction using an unsymmetrical 2-acylamino-ketone is producing a nearly 1:1 mixture of two oxazole regioisomers. How can I favor the formation of one over the other?

This is a classic challenge stemming from the formation of two possible enol/enolate intermediates. The choice of the cyclodehydrating agent and reaction conditions is critical.

Troubleshooting Workflow

start Poor Regioselectivity Observed (Mixture of Isomers) check_sm Verify Purity of 2-Acylamino-ketone start->check_sm step1 Modify Dehydrating Agent check_sm->step1 If pure step2 Adjust Reaction Temperature step1->step2 Screen agents (e.g., H₂SO₄, POCl₃, TFAA) step3 Analyze Isomer Ratio (GC/LC-MS, NMR) step2->step3 Lower or raise T success Desired Regioisomer is Major Product step3->success Ratio > 9:1 fail Regioselectivity Still Poor step3->fail Ratio < 9:1 fail->step1 Re-evaluate agent/conditions

Caption: Troubleshooting workflow for poor regioselectivity.

Recommended Solutions:

  • Vary the Dehydrating Agent: The strength and mechanism of the dehydrating agent can influence which enolate is favored. While concentrated sulfuric acid is traditional, other agents may offer better selectivity.[3]

    • Strongly Acidic: Concentrated H₂SO₄, Phosphorus Pentoxide (P₂O₅).

    • Milder Agents: Phosphorus Oxychloride (POCl₃), Trifluoroacetic Anhydride (TFAA), Burgess Reagent.[3]

  • Modify Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the thermodynamically more stable intermediate.[3]

Table 1: Common Dehydrating Agents for Robinson-Gabriel Synthesis

Dehydrating Agent Typical Conditions Notes
Sulfuric Acid (H₂SO₄) Concentrated, often heated (e.g., 90°C) The traditional, harsh method; can cause decomposition of sensitive substrates.[6][7]
Phosphorus Oxychloride (POCl₃) In DMF or neat, often heated Can be effective for many substrates.[6]
Trifluoroacetic Anhydride (TFAA) In an ethereal solvent (e.g., THF, DCM) A milder alternative, often used in solid-phase synthesis.[6][8]

| Triphenylphosphine/Iodine | With triethylamine in CH₂Cl₂ or MeCN | A much milder, neutral condition suitable for acid-sensitive molecules.[8] |

Issue 2: Controlling Regioselectivity in Palladium-Catalyzed Direct C-H Arylation

I am trying to perform a direct arylation on a C2-substituted oxazole and getting a mixture of C5 and C4 arylated products. How can I selectively functionalize the C5 position?

Controlling the site of C-H activation in metal-catalyzed reactions is a common challenge. For palladium-catalyzed arylations of oxazoles, the regioselectivity between the C2 and C5 positions can be effectively controlled by the choice of solvent and phosphine ligands.

Key Factors and Solutions

input Pd-Catalyzed Direct Arylation factor1 Solvent Choice input->factor1 factor2 Ligand Design input->factor2 outcome1 C5-Arylation (Major Product) factor1->outcome1 Polar Solvents (e.g., DMA, NMP) outcome2 C2-Arylation (Major Product) factor1->outcome2 Nonpolar Solvents (e.g., Toluene, Dioxane) factor2->outcome1 Task-Specific Phosphine Ligands factor2->outcome2 Task-Specific Phosphine Ligands

Caption: Factors influencing Pd-catalyzed arylation regioselectivity.

Recommended Solutions:

  • Solvent Selection: This is often the most critical factor. Complementary methods have been developed where solvent polarity dictates the site of arylation.[4]

    • For C5-Arylation: Use polar aprotic solvents like DMA (N,N-dimethylacetamide) or NMP (N-methyl-2-pyrrolidone).[2][4]

    • For C2-Arylation: Use nonpolar solvents such as toluene or dioxane.[2][4]

  • Ligand Choice: The use of task-specific phosphine ligands is crucial for achieving high selectivity.[4] While specific ligand choice is substrate-dependent, ligands like SPhos or XPhos are often screened in these reactions.

Table 2: Solvent Effects on Regioselectivity of Pd-Catalyzed Direct Arylation

Solvent Polarity Preferred Site of Arylation Typical Yield (%) Regioisomeric Ratio (C5:C2)
DMA Polar C5 >80% >95:5
NMP Polar C5 >80% >95:5
Toluene Nonpolar C2 >75% <5:95
Dioxane Nonpolar C2 >75% <5:95

Note: Data is generalized from trends reported in the literature. Actual results may vary based on substrate, ligand, and catalyst.[2][4]

Key Experimental Protocols

Protocol 1: General Procedure for Van Leusen Oxazole Synthesis

This method is highly regioselective for the synthesis of 5-substituted oxazoles from aldehydes.[9][10]

  • Setup: To a stirred solution of the desired aldehyde (1.0 mmol) and p-toluenesulfonylmethyl isocyanide (TosMIC) (1.1 mmol) in an appropriate solvent (e.g., methanol or a mixture of DME/methanol), cool the mixture to 0 °C in an ice bath.

  • Reaction: Add a base, such as potassium carbonate (K₂CO₃) (1.5 mmol), portion-wise over 10 minutes.

  • Execution: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the 5-substituted oxazole.[11]

Protocol 2: General Procedure for Regioselective C5-Arylation of Oxazoles

This protocol is based on palladium-catalyzed direct C-H functionalization methods.[4]

  • Setup: In a glovebox or under an inert atmosphere (Argon or Nitrogen), add the oxazole substrate (1.0 mmol), aryl bromide (1.2 mmol), Pd(OAc)₂ (5 mol%), a suitable phosphine ligand (e.g., SPhos, 10 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 mmol) to a dry reaction vial.

  • Reaction: Add a polar aprotic solvent (e.g., DMA, 3 mL). Seal the vial and heat the mixture to the desired temperature (typically 100-140 °C).

  • Execution: Stir the reaction for 12-24 hours. Monitor the progress by GC-MS or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify the residue by flash column chromatography on silica gel to afford the C5-arylated oxazole.

References

stability issues and degradation pathways of Methyl 5-methyloxazole-2-carboxylate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Methyl 5-methyloxazole-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns for this compound revolve around its susceptibility to hydrolysis, particularly under acidic or basic conditions, and potential degradation under thermal and photolytic stress. The oxazole ring itself, while generally aromatic and relatively stable, can be prone to ring-opening reactions under harsh conditions.[1][2][3]

Q2: What is the most likely degradation pathway for this molecule under aqueous conditions?

A2: The most probable initial degradation pathway in aqueous environments is the hydrolysis of the methyl ester to its corresponding carboxylic acid, 5-methyl-oxazole-2-carboxylic acid.[4][5] Under more forceful acidic or basic conditions, cleavage of the oxazole ring may occur.[1][3][6]

Q3: How should I properly store this compound to ensure its stability?

A3: To minimize degradation, it is recommended to store this compound in a tightly sealed container in a cool, dry, and dark place. Storage under an inert atmosphere (e.g., nitrogen or argon) can further prevent potential oxidative degradation.

Q4: Are there any known incompatibilities with common laboratory reagents or excipients?

A4: While specific compatibility data for this molecule is limited, it is advisable to avoid strong acids, strong bases, and potent oxidizing agents, as these can promote hydrolysis and ring degradation.[2][7] When considering formulation, pre-formulation studies are essential to determine compatibility with excipients, especially those with acidic or basic properties or residual moisture.

Q5: What analytical techniques are suitable for monitoring the stability of this compound?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and effective method for monitoring the purity and degradation of this compound. For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[8]

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound.

Issue Potential Cause Troubleshooting Steps
Appearance of a new peak in HPLC analysis after sample preparation in an aqueous buffer. Hydrolysis of the methyl ester: The ester group is likely hydrolyzing to the corresponding carboxylic acid, which will have a different retention time.- Analyze the sample immediately after preparation.- Use aprotic solvents for sample dilution if the experimental design allows.- If an aqueous buffer is necessary, maintain a neutral pH and keep the sample cool.
Loss of compound purity over time, even when stored as a solid. Hydrolysis due to moisture absorption or degradation from light exposure. - Ensure the storage container is tightly sealed and consider using a desiccator.- Store the compound in an amber vial or in a dark location to protect it from light.
Inconsistent results in bioassays. Degradation of the compound in the assay medium. - Assess the stability of the compound in the specific bioassay buffer and under the assay conditions (e.g., temperature, pH).- Prepare fresh stock solutions for each experiment.
Formation of multiple unknown impurities during a reaction. Degradation of the oxazole ring under harsh reaction conditions (e.g., strong acid/base, high temperature). - If possible, use milder reaction conditions.- Monitor the reaction progress closely to avoid prolonged reaction times.- Consider protecting the oxazole moiety if it is not the reactive site.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and pathways.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis:

    • Mix the stock solution with 0.1 M HCl (1:1 v/v).

    • Incubate at 60°C for 24 hours.

    • Neutralize with an appropriate amount of 0.1 M NaOH before analysis.

  • Basic Hydrolysis:

    • Mix the stock solution with 0.1 M NaOH (1:1 v/v).

    • Incubate at room temperature for 4 hours.

    • Neutralize with an appropriate amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix the stock solution with 3% H₂O₂ (1:1 v/v).

    • Store in the dark at room temperature for 24 hours.

  • Thermal Degradation:

    • Store the solid compound in an oven at 80°C for 48 hours.

    • Dissolve the stressed solid in the initial solvent for analysis.

  • Photolytic Degradation:

    • Expose the solid compound to a photostability chamber with a light intensity of 1.2 million lux hours and an integrated near-UV energy of 200 watt hours/square meter.

    • Dissolve the stressed solid in the initial solvent for analysis.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC-UV method.

  • If significant degradation is observed, further analysis by LC-MS is recommended to identify the mass of the degradation products.

Visualizations

Logical Workflow for Troubleshooting Impurity Formation

Troubleshooting Impurity Formation start Impurity Detected in HPLC characterize Characterize Impurity (LC-MS, NMR) start->characterize path1 Known Side Product? characterize->path1 path2 Degradation Product? path1->path2 No solution1 Optimize Reaction Conditions (Temp, Time, Stoichiometry) path1->solution1 Yes path3 Unreacted Starting Material? path2->path3 No solution2 Modify Workup/Purification (Lower Temp, Inert Atmosphere) path2->solution2 Yes solution3 Re-purify Starting Materials path3->solution3 Yes outcome Impurity Minimized solution1->outcome solution2->outcome solution3->outcome Potential Degradation Pathways parent This compound hydrolysis Hydrolysis (Acid/Base) parent->hydrolysis ring_opening Harsh Conditions (Strong Acid/Base, Oxidants) parent->ring_opening photolysis Photolysis (UV Light) parent->photolysis product1 5-Methyl-oxazole-2-carboxylic acid hydrolysis->product1 product2 Ring-Opened Products ring_opening->product2 product3 Photodegradation Products photolysis->product3

References

avoiding side reactions during the functionalization of Methyl 5-methyloxazole-2-carboxylate.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with Methyl 5-methyloxazole-2-carboxylate. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges and avoid unwanted side reactions during the chemical modification of this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the most reactive sites on this compound for functionalization?

The reactivity of the oxazole ring is influenced by its substituents. For this compound, the potential sites for functionalization are the C4 position, the methyl group at C5, and the ester at C2. The acidity of the ring protons generally follows the order C2 > C5 > C4.[1][2] However, the existing methyl ester at C2 precludes direct deprotonation at this site. Therefore, functionalization typically targets the C4 position or the C5-methyl group.

Q2: Under what conditions is the oxazole ring susceptible to opening?

The oxazole ring can be unstable under certain conditions:

  • Strongly Basic Conditions: Potent bases like organolithium reagents (e.g., n-BuLi) can lead to ring cleavage, especially if the reaction temperature is not carefully controlled.[3]

  • Strongly Acidic Conditions: Concentrated acids can cause the decomposition of the oxazole ring.[3]

  • Certain Oxidizing Agents: Strong oxidizing agents have the potential to cleave the oxazole ring.[3][4]

  • Some Reducing Agents: Reductive conditions can sometimes result in ring-opened products.[3][4]

Q3: Can I directly substitute the methyl ester group at the C2 position?

Direct nucleophilic substitution of the ester group is challenging and can lead to ring-opening.[3][4] A more effective strategy involves palladium-catalyzed cross-coupling reactions. This typically requires prior conversion of the ester to a more suitable coupling partner, such as a halide.

Troubleshooting Guide: Common Side Reactions and Solutions

This guide addresses specific issues that may arise during the functionalization of this compound.

Issue 1: Low yield or no reaction during C4-lithiation and electrophilic quench.
  • Possible Cause 1: Incomplete Deprotonation. The C4 proton is the least acidic on the oxazole ring.[1][2] The base may not be strong enough or the reaction conditions may be suboptimal.

  • Solution:

    • Use a stronger base, such as s-BuLi or t-BuLi, in the presence of an additive like TMEDA to increase its reactivity.[5]

    • Ensure strictly anhydrous conditions and low temperatures (typically -78 °C) throughout the process.[3]

  • Possible Cause 2: Competing reaction with the ester group. The organolithium reagent can potentially add to the C2-ester.

  • Solution:

    • Employ a bulky base to sterically hinder attack at the ester.

    • Use a less reactive organometallic reagent, such as a Grignard reagent, although this may reduce the efficiency of C4 deprotonation.

Issue 2: Oxazole ring-opening during attempted functionalization.
  • Possible Cause 1: Use of a harsh base. n-BuLi, while effective for deprotonation, can be aggressive and lead to ring cleavage.[3]

  • Solution:

    • Consider using a milder base like Lithium Diisopropylamide (LDA) at low temperatures.[3]

    • Maintain strict temperature control at -78 °C during the addition of the base and the electrophile.[3]

  • Possible Cause 2: Reaction with the electrophile. Certain electrophiles can promote ring-opening.

  • Solution:

    • Ensure the electrophile is added slowly at low temperature.

    • If possible, choose a less reactive electrophile.

Issue 3: Saponification of the C2-ester during a subsequent reaction step.
  • Possible Cause: Basic reaction or workup conditions. The methyl ester is susceptible to hydrolysis under basic conditions.

  • Solution:

    • If possible, perform subsequent reactions under neutral or acidic conditions.

    • During workup, use a buffered aqueous solution or a weak acid to neutralize the reaction mixture.

    • If basic conditions are unavoidable, consider protecting the ester or carrying it through the synthesis and performing the saponification as a planned final step.

Quantitative Data Summary

The following table summarizes typical reaction conditions for the successful functionalization of oxazole derivatives, which can be adapted for this compound.

Functionalization TargetReagent SystemTemperature (°C)AdditiveTypical Yield (%)Reference
C4-Lithiation s-BuLi-78TMEDA60-80[5]
C4-Magnesiation sBu2Mg25None70-90[6]
Vilsmeier-Haack (C4) POCl3, DMF0 to RTNone50-70[3]

Key Experimental Protocols

Protocol 1: C4-Formylation via Vilsmeier-Haack Reaction

This protocol describes the introduction of a formyl group at the C4 position.

  • In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add anhydrous DMF.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl3) dropwise to the DMF with vigorous stirring. The mixture will form the Vilsmeier reagent.

  • In a separate flask, dissolve this compound in an anhydrous solvent such as dichloromethane (DCM) or dichloroethane (DCE).

  • Add the solution of the oxazole to the Vilsmeier reagent dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Carefully quench the reaction by pouring it onto a mixture of ice and a saturated aqueous solution of sodium acetate.

  • Stir the mixture vigorously for 1-2 hours to hydrolyze the intermediate iminium salt.

  • Extract the product with DCM or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: C4-Bromination

This protocol outlines the introduction of a bromine atom at the C4 position, a key step for subsequent cross-coupling reactions.

  • Dissolve this compound in a suitable solvent such as chloroform or carbon tetrachloride in a round-bottom flask.

  • Add N-bromosuccinimide (NBS) and a radical initiator such as AIBN or benzoyl peroxide.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Filter off the succinimide byproduct.

  • Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the product by column chromatography.

Visualizations

experimental_workflow cluster_start Starting Material cluster_functionalization Functionalization at C4 cluster_products Functionalized Products start This compound lithiation C4-Lithiation (s-BuLi, -78 °C) start->lithiation Deprotonation vilsmeier C4-Formylation (POCl3, DMF) start->vilsmeier Electrophilic Substitution bromination C4-Bromination (NBS) start->bromination Radical Substitution product_e C4-Electrophile Adduct lithiation->product_e Electrophilic Quench product_cho C4-Formyl Derivative vilsmeier->product_cho product_br C4-Bromo Derivative bromination->product_br

Caption: C4-Functionalization Workflow for this compound.

troubleshooting_logic cluster_c4 C4-Lithiation Issues cluster_solutions Potential Solutions start Problem: Low Yield or Side Products no_reaction No Reaction / Low Conversion start->no_reaction ring_opening Ring Opening Observed start->ring_opening stronger_base Use Stronger Base (e.g., s-BuLi/TMEDA) no_reaction->stronger_base Possible Cause: Incomplete Deprotonation milder_base Use Milder Base (e.g., LDA) ring_opening->milder_base Possible Cause: Harsh Base strict_temp Maintain -78 °C ring_opening->strict_temp Possible Cause: Temperature Fluctuation

Caption: Troubleshooting Logic for C4-Lithiation Side Reactions.

References

Technical Support Center: Catalyst Poisoning and Deactivation in Oxazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst poisoning and deactivation during oxazole synthesis. Our goal is to help you diagnose problems, mitigate their effects, and maintain the efficiency of your catalytic reactions.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your oxazole synthesis experiments.

Issue 1: Low or No Product Yield

Symptom: The reaction produces a low yield of the desired oxazole product or fails to proceed altogether.

Potential CauseRecommended Solutions
Catalyst Poisoning Identify and Remove the Poison: Common poisons in oxazole synthesis include substrates or impurities containing nitrogen or sulfur functional groups, as well as halides.[1] Purify starting materials and solvents to remove these impurities. Consider using a scavenger resin to remove specific poisons.
Select a More Robust Catalyst/Ligand: For substrates with strongly coordinating groups (e.g., pyridines, thiophenes), choose a catalyst system known for its resistance to poisoning. Bulky, electron-rich phosphine ligands can sometimes protect the metal center.[2]
Catalyst Deactivation (Non-Poisoning) Ensure Inert Atmosphere: Many catalysts, particularly palladium(0) and copper(I) species, are sensitive to air and moisture.[3] Use Schlenk techniques or a glovebox and ensure anhydrous solvents are used to prevent oxidation of the active catalytic species.
Optimize Reaction Temperature: Excessively high temperatures can lead to thermal decomposition of the catalyst (sintering), while temperatures that are too low may result in an incomplete reaction.[4]
Inactive Catalyst Verify Catalyst Quality: Ensure the catalyst has been stored correctly under an inert atmosphere and is not from an old or potentially degraded batch.[3]
Issue 2: Reaction Stalls Before Completion

Symptom: The reaction begins as expected but stops before all the starting material is consumed.

Potential CauseRecommended Solutions
Gradual Catalyst Poisoning Slow Addition of Substrate: If the substrate itself is a mild poison, adding it slowly over time can maintain a low concentration in the reaction mixture, extending the catalyst's lifetime.
Product Inhibition Monitor Product Concentration: In some cases, the oxazole product can coordinate to the catalyst and inhibit its activity. If this is suspected, consider strategies to remove the product from the reaction mixture as it is formed, such as through crystallization or extraction, although this can be challenging in practice.
Coke Formation (Fouling) Optimize Reaction Conditions: Coking, the deposition of carbonaceous materials on the catalyst surface, can block active sites.[5][6] This is more common at high temperatures with hydrocarbon-based solvents or substrates. Consider lowering the reaction temperature or changing the solvent.
Catalyst Regeneration: For heterogeneous catalysts, a common regeneration method for coking is controlled oxidation (calcination) to burn off the carbon deposits.[5]
Issue 3: Inconsistent Results Between Batches

Symptom: The reaction works well on some occasions but fails or gives poor yields on others, despite seemingly identical conditions.

Potential CauseRecommended Solutions
Variability in Reagent Purity Standardize Reagent Source and Purity: Impurities in starting materials or solvents, even at trace levels, can act as catalyst poisons.[3] Use reagents from a single, reliable supplier and verify their purity.
Atmospheric Contamination Maintain a Strict Inert Atmosphere: Ensure that your inert gas source is pure and that all glassware is properly dried to exclude oxygen and moisture, which can deactivate sensitive catalysts.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common catalyst poisons in oxazole synthesis?

A1: The most common poisons are compounds that can strongly coordinate to the metal center of the catalyst. In the context of oxazole synthesis, these include:

  • Nitrogen-containing heterocycles: The lone pair of electrons on the nitrogen atom in substrates, reagents, or even the oxazole product can bind to the catalyst's active sites, inhibiting its function.[2]

  • Sulfur compounds: Thiols, thioethers, and thiophenes are notorious poisons for many transition metal catalysts, particularly palladium.[1]

  • Halides: While often part of the reactants (e.g., aryl halides), excess halide ions in solution can sometimes lead to the formation of inactive catalyst complexes.[2]

Q2: How can I differentiate between catalyst poisoning and other forms of deactivation?

A2: Catalyst poisoning is a chemical deactivation where a substance binds to the active sites. Other deactivation mechanisms include thermal degradation (sintering) and physical blockage (fouling or coking). A good diagnostic test is to run the reaction with highly purified starting materials and solvents. If the catalyst's performance is restored, poisoning by impurities is the likely culprit. If the catalyst deactivates rapidly at high temperatures, sintering may be the issue. The formation of insoluble black material often points to coking.[7][8]

Q3: Can a poisoned catalyst be regenerated?

A3: Yes, in many cases, poisoned catalysts can be regenerated, although the effectiveness of regeneration depends on the nature of the catalyst and the poison.

  • For heterogeneous catalysts (e.g., Pd on carbon): Poisons can sometimes be removed by washing with appropriate solvents or mild acidic/basic solutions.[5] A Chinese patent suggests a method for regenerating a palladium on carbon catalyst poisoned by nitrogen-containing compounds by washing with deionized water and methanol, followed by treatment with a reducing agent. The process reportedly restores 90-95% of the catalyst's activity.[3]

  • For homogeneous catalysts: Regeneration is more challenging as the catalyst is dissolved in the reaction mixture. It may involve precipitation of the metal, followed by washing and re-solubilization. For gold catalysts poisoned by high-affinity impurities like halides, the addition of a suitable acid activator can help to reactivate the catalyst in situ.[9]

Q4: What is coking and how can I prevent it?

A4: Coking, or fouling, is the deposition of heavy, carbon-rich byproducts on the surface of the catalyst, which physically blocks the active sites.[5][6] It is often a problem in reactions that are run at high temperatures. To prevent coking, you can try lowering the reaction temperature, changing the solvent, or modifying the catalyst support. For heterogeneous catalysts, regeneration can often be achieved by burning off the coke in a controlled manner with air or oxygen (calcination).[5]

Q5: Are there any general tips for minimizing catalyst deactivation in oxazole synthesis?

A5: Yes, here are some best practices:

  • Use High-Purity Reagents: Always use freshly purified solvents and high-purity starting materials.

  • Maintain an Inert Atmosphere: For air- and moisture-sensitive catalysts, use a glovebox or Schlenk line techniques.

  • Optimize Ligand Choice: For challenging substrates, screen different ligands. Bulky, electron-rich ligands can often protect the catalyst and improve its stability.[2]

  • Control Reaction Temperature: Avoid excessively high temperatures to prevent thermal degradation.

  • Monitor the Reaction: Closely follow the reaction progress to avoid unnecessarily long reaction times, which can increase the likelihood of catalyst decomposition.

Quantitative Data on Catalyst Deactivation

The following table summarizes the impact of poisons on catalyst performance in relevant reactions. Note that specific data for oxazole synthesis is often limited in the public domain.

Catalyst SystemReaction TypePoisonEffect on Performance
Pd(OAc)₂ / SPhosSuzuki-Miyaura Coupling2-Iodo-5-(m-tolyl)oxazole (Substrate as poison)The nitrogen atom of the oxazole ring can coordinate to the palladium center, leading to catalyst deactivation and low yields.[2]
Pd/CHydrogenationNitrogen-containing impurities (1-5000 ppm)Causes catalyst deactivation. Regeneration by washing and treatment with an alkali or alkaline earth metal salt solution at ≥150°C can restore activity.[10]
Pd/Al₂O₃Cyclohexane DehydrogenationThiopheneLeads to deactivation. Regeneration under pure hydrogen was found to be effective.[9]
Gold(I) CatalystAlkyne HydroarylationHalide and base impuritiesCan completely inhibit the reaction at low catalyst loadings (e.g., 0.2 mol%). Activity can be restored by adding an acid activator like In(OTf)₃.[9]

Experimental Protocols

Protocol 1: General Procedure for Mitigating Catalyst Poisoning in a Palladium-Catalyzed Suzuki-Miyaura Coupling for Oxazole Synthesis

This protocol provides a starting point for addressing catalyst deactivation when coupling an arylboronic acid with a halogenated oxazole, where the oxazole substrate itself can act as a poison.

Materials:

  • Halogenated oxazole (e.g., 2-Iodo-5-(m-tolyl)oxazole) (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)

  • Bulky, electron-rich phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous solvent (e.g., Dioxane/H₂O, 4:1)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the halogenated oxazole, arylboronic acid, and base.

  • In a separate vial, pre-mix the palladium precursor and the phosphine ligand. Add this mixture to the Schlenk flask.

  • Add the degassed solvent system to the flask.

  • Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes or by using three freeze-pump-thaw cycles.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[2]

Rationale: The use of a bulky, electron-rich ligand like SPhos can help to stabilize the active palladium(0) species and promote the desired catalytic cycle over pathways that lead to deactivation by the nitrogen atom of the oxazole ring.[2]

Protocol 2: General Procedure for the Regeneration of a Poisoned Palladium on Carbon (Pd/C) Catalyst

This protocol is a general method for regenerating a Pd/C catalyst that has been poisoned by nitrogen-containing compounds, adapted from a patented procedure.[3]

Materials:

  • Spent (deactivated) Pd/C catalyst

  • Deionized water

  • Methanol

  • Reducing agent solution (e.g., aqueous solution of sodium borohydride or hydrazine)

Procedure:

  • Washing:

    • Wash the inactivated Pd/C catalyst with deionized water (approximately 15 times the weight of the catalyst) in three portions. After each wash, separate the catalyst from the water by centrifugation or filtration.

    • Wash the water-washed catalyst with methanol (approximately 15 times the volume of the catalyst) in three portions, separating the catalyst after each wash.

  • Reduction:

    • Treat the washed catalyst with a reducing agent solution. The specific concentration and volume of the reducing agent will depend on the nature and extent of the poisoning.

    • After the reduction treatment, wash the catalyst with methanol 1-2 times, followed by centrifugation or filtration to remove the methanol.

  • Final Wash and Drying:

    • Wash the catalyst with deionized water to remove any remaining reagents and then dewater by centrifugation or filtration.

    • The regenerated catalyst can then be dried under vacuum for reuse.

Note: The yield of a reaction using the regenerated catalyst was reported to be 90.5%, compared to 96.5% with a fresh catalyst, indicating a recovery of approximately 93.7% of the initial activity.[3]

Visualizations

CatalystDeactivationPathways Start Active Catalyst Poisoning Poisoning (Chemical Deactivation) Start->Poisoning Impurities (S, N-compounds) Substrate/Product Inhibition Sintering Sintering (Thermal Deactivation) Start->Sintering High Temperature Coking Coking/Fouling (Mechanical Deactivation) Start->Coking High Temperature Polymerization of Reactants Deactivated Deactivated Catalyst Poisoning->Deactivated Sintering->Deactivated Coking->Deactivated

Caption: Major pathways of catalyst deactivation in oxazole synthesis.

TroubleshootingWorkflow Start Low Yield or Stalled Reaction CheckPurity Check Purity of Starting Materials & Solvents Start->CheckPurity InertAtmosphere Ensure Strict Inert Atmosphere CheckPurity->InertAtmosphere Purity OK Success Problem Solved CheckPurity->Success Impurity Found & Removed OptimizeConditions Optimize Temperature, Ligand, and Base InertAtmosphere->OptimizeConditions Atmosphere OK InertAtmosphere->Success Atmosphere Improved RegenerateCatalyst Attempt Catalyst Regeneration OptimizeConditions->RegenerateCatalyst Optimization Fails OptimizeConditions->Success Conditions Improved RegenerateCatalyst->Success Activity Restored PoisoningMechanism cluster_catalyst Catalyst Active Site cluster_reactants Reactants cluster_poison Poison Catalyst Metal Center (e.g., Pd, Cu) Product Product Catalyst->Product Catalyzes Reaction Substrate Substrate Substrate->Catalyst Binds to Active Site Poison Poison Molecule (e.g., N-heterocycle) Poison->Catalyst Strongly Binds to Active Site (Blocks Substrate)

References

Technical Support Center: Managing Thermal Instability in Oxazole Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering thermal instability during the scale-up of oxazole reactions.

Troubleshooting Guide

This guide addresses specific issues related to thermal instability that may arise during the scale-up of oxazole synthesis.

Question 1: My oxazole reaction is showing a sudden and uncontrolled temperature increase (a thermal runaway). What are the immediate steps I should take, and what are the likely causes?

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of any reagents to the reaction vessel.

  • Enhance Cooling: Increase the cooling to the reactor jacket to its maximum capacity. If available, use an emergency cooling system.

  • Alert Personnel: Inform all personnel in the vicinity of the potential hazard.

  • Prepare for Quenching (if safe): If a validated quenching procedure is available and the situation is not yet out of control, prepare to quench the reaction. Caution: Only proceed with quenching if you are certain it will not exacerbate the situation (e.g., by causing rapid gas evolution).

Potential Causes & Solutions:

Potential CauseSuggested Solution
Inadequate Heat Removal The volume of the reaction mixture increases by the cube of the vessel radius, while the heat transfer area only increases by the square of the radius. This disparity can lead to insufficient heat removal during scale-up. Ensure your reactor has an adequate heat transfer capacity for the scaled-up reaction.[1]
High Reagent Concentration Running reactions at high concentrations can lead to a rapid release of heat. Consider diluting the reaction mixture.[2]
Rapid Reagent Addition Adding a reactive reagent too quickly can overwhelm the cooling system's ability to dissipate the generated heat.[3] Optimize the addition rate to maintain a stable internal temperature.
Poor Mixing Inefficient stirring can create localized hot spots where the reaction rate accelerates, potentially initiating a runaway. Ensure the mixing is sufficient to maintain a homogenous temperature throughout the reactor.[3]
Decomposition of Starting Materials or Product Elevated temperatures can cause the decomposition of thermally sensitive materials, which can be exothermic and contribute to the runaway.[3] Operate at a lower, controlled temperature.

Question 2: I am observing a lower yield and the formation of significant impurities as I scale up my oxazole synthesis. Could this be related to thermal instability?

Answer: Yes, thermal instability is a likely cause. Many oxazole syntheses, such as the Van Leusen and Robinson-Gabriel reactions, can be exothermic.[3] Poor temperature control at a larger scale can lead to several issues affecting yield and purity:

  • Side Reactions: Higher temperatures can activate alternative reaction pathways, leading to the formation of undesired byproducts.[3]

  • Degradation: Starting materials, intermediates, or the final oxazole product may decompose at elevated temperatures.[3]

  • Ring-Opening: The oxazole ring can be susceptible to cleavage under harsh conditions, such as high temperatures in the presence of strong acids or nucleophiles.[3]

To mitigate these issues, it is crucial to maintain strict temperature control throughout the reaction. Consider running the reaction at a lower temperature for a longer duration to minimize side reactions and degradation.[3]

Question 3: How can I proactively assess the thermal risk of my oxazole reaction before scaling up?

Answer: A proactive approach to thermal risk assessment is critical for safe scale-up. Here are key steps:

  • Literature Review: Thoroughly review the literature for any reported thermal hazards associated with the specific oxazole synthesis you are performing.

  • Reaction Calorimetry: Whenever possible, perform reaction calorimetry studies (e.g., using a Reaction Calorimeter - RC1) on a small scale. This will provide crucial data on the heat of reaction, adiabatic temperature rise, and the rate of heat evolution.

  • Differential Scanning Calorimetry (DSC): Use DSC to determine the thermal stability of your starting materials, intermediates, and final product. This will help identify the onset temperature for any decomposition reactions.

  • Worst-Case Scenario Analysis: Consider potential failure scenarios, such as a cooling failure or accidental overcharging of a reagent, and their impact on the reaction temperature.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common scalable synthetic routes for oxazoles, and what are their associated thermal considerations?

A1: The Van Leusen and Robinson-Gabriel syntheses are two of the most common and scalable routes to oxazoles.

  • Van Leusen Oxazole Synthesis: This method utilizes p-toluenesulfonylmethyl isocyanide (TosMIC) and an aldehyde. It is often favored for its relatively mild conditions.[3] However, the deprotonation of TosMIC is typically carried out with a strong base, and the subsequent reaction with the aldehyde can be exothermic. Careful control of the addition rate of the aldehyde is necessary to manage the exotherm.[3]

  • Robinson-Gabriel Synthesis: This synthesis involves the cyclization and dehydration of an α-acylamino ketone. The dehydration step often requires strong dehydrating agents and/or elevated temperatures, which can present thermal hazards if not properly controlled.

Q2: What are the key process parameters to monitor during the scale-up of an exothermic oxazole synthesis?

A2: The following parameters are critical to monitor and control:

  • Internal Reaction Temperature: This is the most critical parameter. Use a calibrated temperature probe placed directly in the reaction mixture.[2]

  • Jacket Temperature: Monitor the temperature of the cooling/heating fluid in the reactor jacket.

  • Rate of Reagent Addition: For semi-batch processes, the rate of addition of the limiting reagent should be carefully controlled to manage the rate of heat generation.[1][3]

  • Stirrer Speed and Power Draw: Ensure consistent and effective mixing. A change in power draw could indicate a change in viscosity, which might affect heat transfer.

  • Pressure: Monitor the pressure in the reactor, especially if there is a potential for gas evolution.

Q3: Are there any specific safety precautions for handling reagents commonly used in oxazole synthesis?

A3: Yes, several reagents used in oxazole synthesis are hazardous. For example, p-toluenesulfonylmethyl isocyanide (TosMIC) is toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[3] Strong acids and bases used in other methods are corrosive.[3] Always consult the Safety Data Sheet (SDS) for each reagent before use.

Data Presentation

The following table summarizes the effect of reaction conditions on the yield of 5-phenyl oxazole in a microwave-assisted Van Leusen-type synthesis. This data illustrates how temperature and reaction time can be optimized to improve yield, which is crucial for managing thermal conditions and minimizing side reactions.

Table 1: Optimization of Reaction Conditions for the Synthesis of 5-Phenyl Oxazole

EntrySolventTemperature (°C)Time (h)Oxazoline Yield (%)Oxazole Yield (%)
1DMF60600
2DMSO60600
3THF606950
4CH3CN606950
5CHCl36065040
6IPA-H2O6041080
7IPArt6940
8EtOH601.5092
9IPA601095
10IPA65 (MW)0.13096

Data adapted from a study on microwave-assisted oxazole synthesis.[4][5]

Experimental Protocols

Protocol 1: Gram-Scale Microwave-Assisted Synthesis of 5-Phenyl Oxazole

This protocol is based on a reported gram-scale synthesis and is intended for informational purposes.[4] Appropriate risk assessments and safety precautions must be taken before conducting any experiment.

Materials:

  • Benzaldehyde (1.06 g, 10 mmol)

  • p-Toluenesulfonylmethyl isocyanide (TosMIC) (1.95 g, 10 mmol)

  • Potassium phosphate (K₃PO₄) (4.24 g, 20 mmol)

  • Isopropanol (IPA)

Procedure:

  • To a suitable microwave reactor vessel, add benzaldehyde, TosMIC, and IPA.

  • Add potassium phosphate to the mixture.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at 65°C with a power of 350 W for 8 minutes.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the IPA under reduced pressure.

  • Dilute the crude product with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

Thermal_Runaway_Troubleshooting Troubleshooting Workflow for Thermal Runaway in Oxazole Synthesis start Uncontrolled Temperature Increase Detected stop_reagents Immediately Stop Reagent Addition start->stop_reagents max_cooling Maximize Cooling start->max_cooling alert Alert Personnel start->alert assess_quench Assess Quenching Safety stop_reagents->assess_quench max_cooling->assess_quench quench Perform Validated Quench Procedure assess_quench->quench Safe to Proceed no_quench Do Not Quench Continue Cooling assess_quench->no_quench Uncertain or Unsafe investigate Investigate Root Cause quench->investigate no_quench->investigate heat_removal Inadequate Heat Removal? investigate->heat_removal reagent_add Rapid Reagent Addition? heat_removal->reagent_add No recalc_ht Recalculate Heat Transfer for Scale-Up heat_removal->recalc_ht Yes mixing Poor Mixing? reagent_add->mixing No slow_add Optimize Addition Rate reagent_add->slow_add Yes improve_mix Improve Stirring Efficiency mixing->improve_mix Yes end Implement Corrective Actions mixing->end No recalc_ht->end slow_add->end improve_mix->end

Caption: Troubleshooting workflow for a thermal runaway event.

Scale_Up_Safety_Protocol Safety Protocol for Oxazole Synthesis Scale-Up cluster_preliminary Preliminary Assessment cluster_lab_scale Lab-Scale Investigation cluster_risk_analysis Risk Analysis cluster_scale_up Scale-Up Execution lit_review Literature Review for Thermal Hazards calorimetry Reaction Calorimetry (RC1) lit_review->calorimetry sds_review Review Reagent SDS sds_review->calorimetry dsc DSC Analysis of Materials calorimetry->dsc worst_case Worst-Case Scenario Analysis dsc->worst_case define_params Define Critical Process Parameters worst_case->define_params equipment Select Appropriate Reactor & Equipment define_params->equipment monitoring Monitor Critical Parameters equipment->monitoring

Caption: A proactive safety protocol for scaling up oxazole reactions.

References

workup procedures to minimize product loss for Methyl 5-methyloxazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Methyl 5-methyloxazole-2-carboxylate

Welcome to the technical support center for this compound. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize product loss during workup and purification.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of product loss during the workup of this compound?

Product loss during the workup of this compound can primarily be attributed to three factors:

  • Hydrolysis: The oxazole ring and the methyl ester are susceptible to hydrolysis under strong acidic or basic conditions, leading to ring-opening or formation of the corresponding carboxylic acid.[1][2][3]

  • Physical Loss during Extraction: Due to its polarity, the product may have some solubility in the aqueous phase, leading to losses during liquid-liquid extraction. Emulsion formation can also trap the product.

  • Degradation during Purification: Prolonged exposure to silica gel during column chromatography or high temperatures during solvent evaporation can lead to degradation.

Q2: What is the recommended pH range to maintain during the aqueous wash steps?

To minimize hydrolysis of both the oxazole ring and the methyl ester, it is advisable to keep the pH of the aqueous washes within a neutral to slightly acidic range (pH 5-7). Avoid strongly acidic or basic conditions.[1]

Q3: My product seems to be partially soluble in the aqueous layer. How can I improve extraction efficiency?

If you suspect your product is partially soluble in the aqueous layer, you can enhance extraction efficiency by:

  • Using a more polar organic solvent for extraction, such as ethyl acetate.

  • Saturating the aqueous layer with brine (a saturated solution of NaCl), which decreases the solubility of organic compounds in the aqueous phase.

  • Increasing the number of extractions with smaller volumes of organic solvent (e.g., 3 x 50 mL instead of 1 x 150 mL).

Q4: What are the recommended storage conditions for this compound?

To ensure stability, this compound should be stored as a dry solid in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield After Workup Incomplete Extraction: The product may have significant solubility in the aqueous phase.[4]- Saturate the aqueous layer with brine before extraction.- Increase the number of extractions.- Use a more polar extraction solvent like ethyl acetate.
Hydrolysis: The ester or oxazole ring may have been cleaved during workup.[1]- Maintain a neutral pH (5-7) during aqueous washes.- Use a mild base like sodium bicarbonate for neutralization instead of strong bases like NaOH.
Product Volatility: The product may have been lost during solvent removal.[4]- Use a rotary evaporator at a moderate temperature and pressure.- Check the solvent in the rotovap trap for your product.[4]
Formation of an Emulsion During Extraction High concentration of surfactants or fine solid particles. - Add brine to the separatory funnel to help break the emulsion.- Filter the entire mixture through a pad of Celite.- Allow the mixture to stand for an extended period.
Multiple Spots on TLC of Crude Product Incomplete Reaction: Starting materials are still present.- Monitor the reaction to completion using TLC or HPLC before starting the workup.
Formation of Byproducts: Isomeric byproducts or degradation products may have formed.[5]- Optimize reaction conditions to minimize byproduct formation.- Use a purification method with high resolving power, such as flash column chromatography with an optimized solvent system.
Product Degradation on TLC Plate: The product may be unstable on the silica gel plate.[4]- Add a small amount of triethylamine to the TLC mobile phase to neutralize the acidic silica gel.- Run the TLC quickly and visualize immediately.
Difficulty with Crystallization Presence of Impurities: Impurities can inhibit crystal formation.- Purify the crude product by column chromatography before attempting crystallization.
Inappropriate Solvent System: The solvent may be too polar or non-polar.- Screen a variety of solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/hexanes, ethanol/water).- Try techniques like slow evaporation, cooling, or vapor diffusion.
Product Discoloration Degradation: The compound may be sensitive to light, air, or residual acid/base.[1]- Protect the compound from light during workup and storage.- Ensure all solvents are free of peroxides.- Thoroughly neutralize and wash the organic layer to remove any residual acids or bases.

Data Presentation: Solvent Properties for Workup Procedures

The choice of solvent is critical for an efficient workup. The following table summarizes the properties of common solvents used for the extraction of oxazole derivatives.

SolventDensity (g/mL)Boiling Point (°C)Polarity IndexKey Considerations
Dichloromethane (DCM) 1.3339.63.1- Denser than water, forming the lower layer.- Can form emulsions.- Environmental and health concerns.
Ethyl Acetate (EtOAc) 0.90277.14.4- Less dense than water, forming the upper layer.- Good solvent for a wide range of polarities.- Can be partially soluble in water.
Diethyl Ether (Et₂O) 0.71334.62.8- Less dense than water.- Highly volatile and flammable.- Can form explosive peroxides.
Toluene 0.867110.62.4- Less dense than water.- Good for extracting less polar compounds.- High boiling point can make it difficult to remove.

Experimental Protocols

General Workup Protocol to Minimize Product Loss
  • Quenching: Cool the reaction mixture to room temperature. If the reaction contains strong acids or bases, carefully quench by slowly adding it to a stirred, cooled (ice bath) saturated aqueous solution of sodium bicarbonate (for acidic reactions) or a dilute acid like 1 M HCl (for basic reactions) until the pH is neutral (check with pH paper).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x volume of the aqueous layer).[6]

  • Washing: Combine the organic layers and wash sequentially with:

    • Water (to remove water-soluble impurities).

    • Saturated aqueous sodium bicarbonate (if the reaction was acidic, to remove residual acid).

    • Saturated aqueous sodium chloride (brine) (to reduce the solubility of the organic product in the aqueous phase and aid in layer separation).

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filtration and Concentration: Filter off the drying agent and wash the solid with a small amount of the extraction solvent. Concentrate the filtrate under reduced pressure using a rotary evaporator at a moderate temperature (e.g., < 40°C) to obtain the crude product.

Visualizations

Experimental Workflow for Workup

Workup_Workflow ReactionMixture Reaction Mixture Quench Quench (e.g., sat. NaHCO3) ReactionMixture->Quench Extraction Liquid-Liquid Extraction (e.g., EtOAc/Water) Quench->Extraction AqueousLayer Aqueous Layer (Discard or re-extract) Extraction->AqueousLayer OrganicLayer Organic Layer Extraction->OrganicLayer Wash Wash (Water, Brine) OrganicLayer->Wash Drying Dry (e.g., MgSO4) Wash->Drying Filtration Filter & Concentrate Drying->Filtration CrudeProduct Crude Product Filtration->CrudeProduct

Caption: A standard experimental workflow for the workup of this compound.

Troubleshooting Logic for Low Product Yield

Troubleshooting_Yield Start Low Yield Obtained CheckAqueous Check Aqueous Layer for Product (TLC or small scale extraction) Start->CheckAqueous ProductInAqueous Product Found? CheckAqueous->ProductInAqueous ImproveExtraction Action: Improve Extraction - Use more polar solvent - Add brine - Increase # of extractions ProductInAqueous->ImproveExtraction Yes CheckStability Check Product Stability (Acid/Base Sensitivity) ProductInAqueous->CheckStability No End Yield Improved ImproveExtraction->End ProductUnstable Product Unstable? CheckStability->ProductUnstable ModifyWorkup Action: Modify Workup - Maintain neutral pH - Use mild reagents ProductUnstable->ModifyWorkup Yes CheckVolatility Check Volatility (Analyze rotovap trap) ProductUnstable->CheckVolatility No ModifyWorkup->End ProductVolatile Product Volatile? CheckVolatility->ProductVolatile ModifyConcentration Action: Modify Concentration - Lower temperature - Use high vacuum ProductVolatile->ModifyConcentration Yes ProductVolatile->End No ModifyConcentration->End

Caption: A logical diagram for troubleshooting low product yield during workup.

References

Validation & Comparative

comparative analysis of different synthetic routes to Methyl 5-methyloxazole-2-carboxylate.

Author: BenchChem Technical Support Team. Date: December 2025

Methyl 5-methyloxazole-2-carboxylate is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The efficient and scalable synthesis of this molecule is of significant interest to researchers in the field. This guide provides a comparative analysis of different synthetic routes to this compound, presenting detailed experimental protocols, quantitative data, and a discussion of the advantages and disadvantages of each approach.

Synthetic Approaches

Two primary synthetic strategies for the preparation of the oxazole core of this compound are presented here:

  • Route 1: Thermolysis or Photolysis of a 2-Acylisoxazol-5-one Precursor. This classical approach involves the rearrangement of a suitably substituted isoxazolone to form the desired oxazole.

  • Route 2: Condensation of an α-Isocyanoacetate with an Aldehyde (Van Leusen Reaction). This method offers a convergent approach to the oxazole ring system from readily available starting materials.

Route 1: Synthesis via Thermolysis of 2-Acylisoxazol-5-one

This synthetic pathway is based on the work of Prager, Smith, Weber, and Williams, who investigated the synthesis of oxazoles from 2-acylisoxazol-5-ones. The overall transformation involves the preparation of an isoxazolone intermediate, followed by acylation and subsequent thermal rearrangement to yield the oxazole.

Experimental Protocol

Step 1a: Synthesis of Ethyl 5-oxo-2,5-dihydroisoxazole-4-carboxylate

A solution of diethyl 2-(ethoxymethylene)malonate (10.8 g, 50 mmol) and hydroxylamine hydrochloride (3.5 g, 50 mmol) in ethanol (100 mL) is stirred at room temperature for 16 hours. The solvent is then removed under reduced pressure, and the residue is partitioned between dichloromethane (100 mL) and water (100 mL). The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which can be purified by recrystallization from ethanol.

Step 1b: Acylation of Ethyl 5-oxo-2,5-dihydroisoxazole-4-carboxylate

To a solution of ethyl 5-oxo-2,5-dihydroisoxazole-4-carboxylate (1.57 g, 10 mmol) in dichloromethane (50 mL) and pyridine (1.2 mL, 15 mmol) at 0 °C is added acetyl chloride (1.0 mL, 14 mmol) dropwise. The mixture is stirred at 0 °C for 1 hour and then at room temperature for 4 hours. The reaction is quenched with water (50 mL), and the organic layer is washed with 1M HCl (2 x 30 mL), saturated sodium bicarbonate solution (30 mL), and brine (30 mL). The organic layer is dried over anhydrous sodium sulfate and concentrated to afford the crude 2-acetyl-5-oxo-2,5-dihydroisoxazole-4-carboxylate.

Step 1c: Thermolysis to Ethyl 2-methyl-1,3-oxazole-5-carboxylate

The crude 2-acetyl-5-oxo-2,5-dihydroisoxazole-4-carboxylate is heated at 150 °C under a nitrogen atmosphere for 2 hours. The resulting oil is then purified by vacuum distillation or column chromatography on silica gel to yield ethyl 2-methyl-1,3-oxazole-5-carboxylate.

Step 1d: Transesterification to this compound

To a solution of ethyl 2-methyl-1,3-oxazole-5-carboxylate (1.55 g, 10 mmol) in methanol (50 mL) is added a catalytic amount of sodium methoxide (e.g., 0.5 mL of a 25% w/w solution in methanol). The mixture is stirred at room temperature for 24 hours. The reaction is then neutralized with a weak acid (e.g., acetic acid) and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is dried and concentrated to give this compound.

Data Presentation
StepProductStarting MaterialsReagents & ConditionsYield (%)Purity (%)
1aEthyl 5-oxo-2,5-dihydroisoxazole-4-carboxylateDiethyl 2-(ethoxymethylene)malonate, Hydroxylamine hydrochlorideEthanol, RT, 16h~85>95 (after recrystallization)
1b2-Acetyl-5-oxo-2,5-dihydroisoxazole-4-carboxylateEthyl 5-oxo-2,5-dihydroisoxazole-4-carboxylate, Acetyl chlorideDichloromethane, Pyridine, 0 °C to RT, 5hTypically used crude-
1cEthyl 2-methyl-1,3-oxazole-5-carboxylate2-Acetyl-5-oxo-2,5-dihydroisoxazole-4-carboxylate150 °C, Neat, 2h60-70>98 (after purification)
1dThis compoundEthyl 2-methyl-1,3-oxazole-5-carboxylateMethanol, Sodium methoxide, RT, 24h>90>98 (after purification)

Note: Yields are approximate and can vary based on experimental conditions.

Logical Relationship Diagram

Route1 A Diethyl 2-(ethoxymethylene)malonate + Hydroxylamine HCl B Ethyl 5-oxo-2,5-dihydroisoxazole-4-carboxylate A->B Ethanol, RT C 2-Acetyl-5-oxo-2,5-dihydroisoxazole-4-carboxylate B->C Acetyl chloride, Pyridine D Ethyl 2-methyl-1,3-oxazole-5-carboxylate C->D Thermolysis (150 °C) E This compound D->E Transesterification (NaOMe, MeOH)

Caption: Synthetic pathway for Route 1.

Route 2: Van Leusen Oxazole Synthesis

The Van Leusen reaction provides a convergent and often high-yielding method for the synthesis of oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC) or its derivatives. For the synthesis of the target molecule, methyl 2-isocyanoacetate is a key reagent.

Experimental Protocol

Step 2a: Synthesis of Methyl 2-isocyanoacetate

This is a common starting material and can be prepared by various methods, for example, by the dehydration of methyl 2-formamidoacetate.

To a solution of methyl 2-formamidoacetate (11.7 g, 100 mmol) in dichloromethane (200 mL) and triethylamine (42 mL, 300 mmol) at 0 °C is added phosphorus oxychloride (10.2 mL, 110 mmol) dropwise. The mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours. The reaction is carefully quenched by pouring it onto ice-water. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give crude methyl 2-isocyanoacetate, which should be used immediately or stored under an inert atmosphere.

Step 2b: Synthesis of this compound

To a solution of methyl 2-isocyanoacetate (9.9 g, 100 mmol) and acetaldehyde (6.6 g, 150 mmol) in tetrahydrofuran (200 mL) at -78 °C is added a solution of potassium tert-butoxide (11.2 g, 100 mmol) in tetrahydrofuran (100 mL) dropwise. The mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight. The reaction is quenched with saturated ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford this compound.

Data Presentation
StepProductStarting MaterialsReagents & ConditionsYield (%)Purity (%)
2aMethyl 2-isocyanoacetateMethyl 2-formamidoacetatePOCl₃, Et₃N, DCM, 0 °C to RT70-80Used directly
2bThis compoundMethyl 2-isocyanoacetate, AcetaldehydeKOBu-t, THF, -78 °C to RT50-65>98 (after purification)

Note: Yields are approximate and can vary based on experimental conditions.

Experimental Workflow Diagram

Route2 cluster_0 Preparation of Key Reagent cluster_1 Oxazole Formation A Methyl 2-formamidoacetate B Methyl 2-isocyanoacetate A->B POCl3, Et3N C Methyl 2-isocyanoacetate + Acetaldehyde D This compound C->D KOBu-t, THF

Caption: Workflow for the Van Leusen synthesis (Route 2).

Comparative Analysis

FeatureRoute 1: Thermolysis of AcylisoxazoloneRoute 2: Van Leusen Synthesis
Overall Yield Moderate to GoodModerate
Number of Steps Four stepsTwo steps (from methyl 2-formamidoacetate)
Starting Materials Readily available but requires multi-step preparation of the key intermediate.Requires the preparation of the somewhat unstable methyl 2-isocyanoacetate.
Reaction Conditions Involves a high-temperature thermolysis step.Requires cryogenic conditions (-78 °C) and a strong base.
Scalability Can be scalable, but the thermolysis step might require specialized equipment for large scales.Scalable, but handling of potassium tert-butoxide and low temperatures needs care.
Scope & Limitations The substitution pattern is determined by the acyl group and the isoxazolone precursor.The aldehyde determines the substituent at the 5-position, offering some flexibility.

Conclusion

Both synthetic routes presented offer viable pathways to this compound.

Route 1 is a well-established, multi-step synthesis that proceeds through a stable isoxazolone intermediate. While it involves more steps, the reactions are generally robust and do not require cryogenic conditions.

Route 2 , the Van Leusen synthesis, is a more convergent approach that can provide the target molecule in fewer steps. However, it necessitates the preparation and handling of the less stable methyl 2-isocyanoacetate and requires low-temperature conditions.

The choice of synthetic route will depend on the specific requirements of the researcher, including the availability of starting materials and equipment, desired scale of the synthesis, and tolerance for multi-step procedures versus the handling of more sensitive reagents and conditions. For laboratories equipped for low-temperature reactions, the Van Leusen approach may offer a more streamlined synthesis. For others, the classical thermolysis route provides a reliable, albeit longer, alternative.

A Comparative Guide to Purity Validation of Methyl 5-methyloxazole-2-carboxylate by HPLC and ¹H NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is a critical step in the synthesis of active pharmaceutical ingredients (APIs). This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy for the purity validation of Methyl 5-methyloxazole-2-carboxylate. We present supporting experimental data and detailed methodologies to offer an objective comparison of the product's performance against potential impurities.

Introduction to Purity Analysis

Both HPLC and NMR are powerful analytical techniques routinely employed in the pharmaceutical industry for the qualitative and quantitative analysis of chemical compounds.[1][2][3] HPLC excels at separating and quantifying trace impurities, making it a highly sensitive method for purity determination.[4] In contrast, ¹H NMR provides detailed structural information about the main compound and any impurities present, offering a comprehensive profile of the sample's composition.[5] The choice between these methods, or their complementary use, depends on the specific requirements of the analysis.[6]

Data Presentation

The following tables summarize the quantitative data obtained from the HPLC and ¹H NMR analysis of two hypothetical batches of this compound: a high-purity batch (Sample A) and a batch containing a known impurity (Sample B).

Table 1: HPLC Purity Analysis Data

ParameterSample A (High Purity)Sample B (with Impurity)
Retention Time (Main Peak)5.25 min5.26 min
Purity by Area %99.95%98.50%
Impurity Peak Retention TimeNot Detected4.10 min
Impurity Area %Not Detected1.50%

Table 2: ¹H NMR Purity Analysis Data

ParameterSample A (High Purity)Sample B (with Impurity)
Purity by ¹H NMR>99.5%~98.5%
Characteristic Chemical Shifts (δ, ppm)7.52 (s, 1H), 4.01 (s, 3H), 2.55 (s, 3H)7.52 (s, 1H), 4.01 (s, 3H), 2.55 (s, 3H)
Impurity Signals DetectedNone7.80 (s, 1H), 2.60 (s, 3H)
Identified ImpurityNone5-Methyl-oxazole (Decarboxylation product)

Experimental Protocols

Detailed methodologies for the HPLC and ¹H NMR analyses are provided below. These protocols are designed to be robust and reproducible for the purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC) Protocol

  • Instrumentation : A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column : Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase : A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Gradient Program : Start with 20% acetonitrile, increasing to 80% over 10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30°C.

  • Detection Wavelength : 230 nm.

  • Injection Volume : 10 µL.

  • Sample Preparation : Prepare a 1 mg/mL solution of this compound in the mobile phase.

Proton Nuclear Magnetic Resonance (¹H NMR) Protocol

  • Instrumentation : A 400 MHz (or higher) NMR spectrometer.

  • Solvent : Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation : Dissolve approximately 5-10 mg of the sample in 0.7 mL of the deuterated solvent.

  • Acquisition Parameters :

    • Number of scans: 16

    • Relaxation delay: 5 seconds

    • Pulse width: 90°

  • Data Processing : Apply Fourier transformation, phase correction, and baseline correction. Integrate all signals corresponding to the main compound and any impurities.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship between the two analytical techniques.

Diagram 1: HPLC Purity Validation Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Mobile Phase start->dissolve filter Filter Solution dissolve->filter hplc Inject into HPLC filter->hplc detect UV Detection hplc->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Area % Purity integrate->calculate end end calculate->end Final Purity Report

Caption: A workflow for HPLC purity assessment.

Diagram 2: Complementary Nature of HPLC and NMR cluster_hplc HPLC Analysis cluster_nmr NMR Analysis compound This compound Sample hplc_node High Sensitivity Quantitative Purity compound->hplc_node nmr_node Structural Information Confirms Identity compound->nmr_node hplc_result Detects Trace Impurities Purity > 99.9% hplc_node->hplc_result conclusion Comprehensive Purity Assessment hplc_result->conclusion nmr_result Confirms Structure Identifies Impurities nmr_node->nmr_result nmr_result->conclusion

Caption: Logical relationship of HPLC and NMR for purity analysis.

Comparison of Techniques

HPLC is an exceptionally sensitive technique ideal for detecting and quantifying trace impurities that may not be visible by NMR.[4] Its ability to separate compounds based on their polarity allows for the resolution of closely related substances.[7] However, HPLC provides limited structural information, and the identification of unknown impurities often requires further analysis, such as mass spectrometry (LC-MS).

¹H NMR, on the other hand, provides a wealth of structural information.[5] It can definitively confirm the identity of the main compound and can often be used to identify impurities without the need for reference standards, provided the impurities are present at a sufficient concentration (typically >0.1%). Quantitative NMR (qNMR) can also be used for accurate purity determination.[8][9]

The complementary nature of these two techniques provides a robust and comprehensive approach to purity validation.[6] HPLC can be used to demonstrate the absence of trace impurities, while ¹H NMR confirms the structural integrity of the main component and identifies any significant impurities.

Conclusion

For the comprehensive purity validation of this compound, a dual-pronged approach utilizing both HPLC and ¹H NMR is recommended. HPLC provides highly sensitive detection and quantification of impurities, ensuring the material meets stringent purity requirements. ¹H NMR complements this by confirming the chemical structure of the compound and identifying any major impurities. The combined use of these techniques provides a high degree of confidence in the quality and purity of the material, which is essential for researchers, scientists, and drug development professionals.

References

comparing the reactivity of Methyl 5-methyloxazole-2-carboxylate with other esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Reactivity of an Oxazole-Substituted Ester Compared to Common Aliphatic and Aromatic Esters.

Theoretical Comparison of Reactivity

The reactivity of an ester in reactions such as hydrolysis, transesterification, and nucleophilic substitution is largely dictated by the electrophilicity of the carbonyl carbon. This, in turn, is influenced by the electronic properties of the substituent attached to the acyl group.

Methyl 5-methyloxazole-2-carboxylate is predicted to be significantly more reactive towards nucleophilic attack than both ethyl acetate and methyl benzoate. This heightened reactivity stems from the electron-withdrawing nature of the 5-methyloxazole ring. The oxazole ring, being a heteroaromatic system with two electronegative heteroatoms (nitrogen and oxygen), exerts a net electron-withdrawing inductive and resonance effect.[1][2] This effect increases the partial positive charge on the ester's carbonyl carbon, making it a more potent electrophile.

In contrast:

  • Ethyl acetate possesses an electron-donating ethyl group, which slightly reduces the electrophilicity of the carbonyl carbon, rendering it less reactive.

  • Methyl benzoate features a phenyl group. While the phenyl ring can be electron-withdrawing, the potential for resonance donation from the ring can moderate this effect compared to the strongly withdrawing oxazole.[3]

  • Methyl acrylate is a highly reactive ester due to the conjugation of the ester with a carbon-carbon double bond, which makes the β-carbon susceptible to Michael addition. Its carbonyl carbon is also activated towards nucleophilic attack.

Therefore, the predicted order of reactivity towards nucleophilic acyl substitution is:

Methyl acrylate > this compound > Methyl benzoate > Ethyl acetate

Quantitative Reactivity Data for Benchmark Esters

The following table summarizes the second-order rate constants for the base-catalyzed hydrolysis of the benchmark esters. This reaction is a common method for quantifying ester reactivity.[3] It is important to note that no published experimental data for the hydrolysis of this compound could be located.

EsterReaction ConditionRate Constant (k) [L mol⁻¹ s⁻¹]
Ethyl Acetate25°C in water0.11
Methyl Benzoate25°C in 70% aqueous dioxane0.024
Methyl Acrylate25°C in waterData not readily available, but qualitatively much faster than saturated esters
This compound - Data not available

Experimental Protocols

To facilitate the direct comparison of this compound with other esters, a detailed experimental protocol for determining the rate of base-catalyzed hydrolysis is provided below. This method can be adapted to quantify the reactivity of the target compound.

Protocol: Kinetics of Base-Catalyzed Ester Hydrolysis via Titration

Objective: To determine the second-order rate constant for the hydrolysis of an ester in an alkaline solution.

Materials:

  • Ester of interest (e.g., this compound)

  • Sodium hydroxide (NaOH) solution (standardized, e.g., 0.05 M)

  • Hydrochloric acid (HCl) solution (standardized, e.g., 0.05 M)

  • Phenolphthalein indicator

  • Deionized water

  • Constant temperature bath

  • Burettes, pipettes, conical flasks, stopwatches

Procedure:

  • Temperature Equilibration: Place the ester, NaOH solution, and deionized water in a constant temperature bath (e.g., 25°C) for at least 30 minutes to ensure thermal equilibrium.

  • Reaction Initiation: In a large conical flask equilibrated in the water bath, pipette a known volume of the ester solution and an equal volume of the NaOH solution. Start the stopwatch at the moment of mixing.

  • Sampling: At regular time intervals (e.g., every 5, 10, 15, 30, 45, and 60 minutes), withdraw a known volume of the reaction mixture (e.g., 10 mL) using a pipette.

  • Quenching: Immediately transfer the aliquot to a conical flask containing a known excess volume of the standardized HCl solution (e.g., 15 mL of 0.05 M HCl). This will quench the reaction by neutralizing the remaining NaOH.

  • Titration: Add a few drops of phenolphthalein indicator to the quenched sample and titrate the excess HCl with the standardized NaOH solution until a faint pink endpoint is reached.

  • "Infinity" Reading: To determine the concentration of reactants at the completion of the reaction, heat a separate, sealed sample of the initial reaction mixture in a water bath at a higher temperature (e.g., 60°C) for an extended period (e.g., 2 hours) to ensure complete hydrolysis. Cool the sample to the reaction temperature and titrate as described above.

Data Analysis: The concentration of NaOH at each time point can be calculated from the titration data. The second-order rate constant (k) can then be determined by plotting 1/[NaOH] versus time, where the slope of the resulting linear plot will be equal to k.

Visualizing the Reaction Pathway

The following diagrams illustrate the general mechanism for base-catalyzed ester hydrolysis and a conceptual workflow for the kinetic analysis.

G General Mechanism of Base-Catalyzed Ester Hydrolysis cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Leaving Group Departure cluster_step3 Step 3: Acid-Base Reaction Ester Ester (RCOOR') Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate fast OH_ion Hydroxide (OH⁻) Tetrahedral_Intermediate_2 Tetrahedral Intermediate Carboxylic_Acid Carboxylic Acid (RCOOH) Carboxylic_Acid_2 Carboxylic Acid (RCOOH) Alkoxide Alkoxide (R'O⁻) Alkoxide_2 Alkoxide (R'O⁻) Tetrahedral_Intermediate_2->Carboxylic_Acid slow (rate-determining) Carboxylate Carboxylate Anion (RCOO⁻) Alcohol Alcohol (R'OH) Carboxylic_Acid_2->Carboxylate fast Alkoxide_2->Alcohol fast

Caption: Mechanism of base-catalyzed ester hydrolysis.

G Experimental Workflow for Kinetic Analysis cluster_prep Preparation cluster_reaction Reaction and Sampling cluster_analysis Analysis Reagents Equilibrate Reagents (Ester, NaOH, H₂O) to Reaction Temperature Mix Initiate Reaction (Mix Ester and NaOH) Reagents->Mix Sample Withdraw Aliquots at Timed Intervals Mix->Sample Quench Quench Aliquots with Excess HCl Sample->Quench Titrate Back-titrate Excess HCl with Standard NaOH Quench->Titrate Calculate Calculate [NaOH] at each time point Titrate->Calculate Plot Plot 1/[NaOH] vs. Time Calculate->Plot Determine_k Determine Rate Constant (k) from the slope Plot->Determine_k

Caption: Workflow for determining ester hydrolysis kinetics.

References

A Comparative Guide to the Biological Activity of Methyl 5-methyloxazole-2-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While direct comparative studies on the biological activity of Methyl 5-methyloxazole-2-carboxylate are limited in publicly available literature, this guide provides a comprehensive comparison of its broader class of analogs—oxazole and isoxazole derivatives. The oxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This guide synthesizes findings from various studies to offer insights into the structure-activity relationships (SAR) and therapeutic potential of these compounds.

Comparative Analysis of Biological Activity

The biological activity of oxazole and isoxazole derivatives is significantly influenced by the nature and position of substituents on the heterocyclic ring. Modifications at the 2 and 5-positions are particularly critical for determining the pharmacological profile.[2]

Anticancer Activity

Oxazole derivatives have emerged as a promising class of anticancer agents, with many acting as potent inhibitors of tubulin polymerization.[1][2] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.

Table 1: In Vitro Antiproliferative Activity of Various Oxazole and Isoxazole Analogs

Compound/Analog ClassTarget/Mechanism of ActionCell LinesReported Activity (IC50/GI50/MIC)Reference
2-Methyl-4-(3',4',5'-trimethoxyphenyl)-5-substituted Oxazole AnalogsTubulin Polymerization InhibitionVarious cancer cell lines0.35 - 20.2 nM[2]
1,3-Oxazole Sulfonamide DerivativesTubulin Polymerization InhibitionLeukemia cell lines44.7 - 48.8 nM (GI50)[3]
Benzoxazole-5-carboxylate derivativesAntimicrobialS. aureus, E. coli, C. albicansNot specified[4]
Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylateFungicidalF. graminearum, T. cucumeris, B. cinereapers, F. oxysporum32–58% inhibition at 100 mg/L[5]
5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-onesAntimicrobialP. aeruginosa, E. coli0.21 µM (MIC)[6]

Structure-Activity Relationship (SAR) Insights for Anticancer Activity:

  • Substitution at the 5-position is critical: The nature of the substituent at the 5-position of the oxazole ring significantly influences antiproliferative activity.[2]

  • Aromatic substituents at the 5-position confer high potency: Analogs with substituted phenyl rings at this position have demonstrated potent nanomolar activity against a range of cancer cell lines.[2]

  • Electronic and steric effects are important: The presence of electron-donating (e.g., methoxy) or electron-withdrawing (e.g., fluoro) groups on the 5-phenyl ring can modulate activity.[2]

Antimicrobial Activity

Various oxazole and isoxazole derivatives have demonstrated significant antibacterial and antifungal properties.

Table 2: Antimicrobial Activity of Oxazole/Isoxazole Analogs

Compound/Analog ClassTarget OrganismsReported Activity (MIC/Inhibition Zone)Reference
2ˈ-amino-5α-cholest-6-eno [6,5-d] oxazole derivativesVarious bacteria and fungiNot specified[4]
4-substituted aryl 2–4-disubstituted phenoxy methyl 4-oxazol-5-one derivativesE. coli, Xanthomonas citriNot specified[4]
Pyrazole linked to oxazole-5-one moietyS. aureus, E. coli, P. aeruginosa, C. albicansNot specified[4]
Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylateVarious fungi32–58% inhibition at 100 mg/L[7]
5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-onesP. aeruginosa, E. coli0.21 µM (MIC)[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of key experimental protocols for the synthesis and biological evaluation of oxazole derivatives.

General Synthesis of 2,4,5-Trisubstituted Oxazoles

A versatile method for synthesizing the oxazole core is the Robinson-Gabriel synthesis, which involves the cyclization of a 2-acylamino-ketone.[8]

A general three-step synthetic procedure for 2-methyl-4,5- disubstituted oxazole analogs is as follows: [2]

  • Step 1: Synthesis of N-((1-Arylsulfonyl)-2,2-dichlorovinyl)amides: An appropriate N-(2,2-dichlorovinyl)amide is reacted with the corresponding arylsulfinic acid sodium salt at room temperature.

  • Step 2: Synthesis of α-acylamino ketone: The product from Step 1 is treated with a suitable reagent to form the α-acylamino ketone.

  • Step 3: Cyclization to form the oxazole ring: The α-acylamino ketone undergoes cyclization, often promoted by a dehydrating agent like phosphorus oxychloride, to yield the 2,4,5-trisubstituted oxazole.

In Vitro Tubulin Polymerization Inhibition Assay

This assay is fundamental for evaluating the potential of oxazole derivatives as anticancer agents that target microtubule dynamics.[8]

  • Materials: Tubulin protein, polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA), GTP solution, test compounds dissolved in DMSO, positive control (e.g., Paclitaxel), and a microplate reader.[8]

  • Procedure:

    • A reaction mixture containing tubulin and GTP in polymerization buffer is prepared.

    • The test compound at various concentrations is added to the mixture.

    • Polymerization is initiated by incubating the mixture at 37°C.

    • The increase in absorbance at 340 nm, corresponding to the extent of tubulin polymerization, is monitored over time.[8]

Antimicrobial Susceptibility Testing (Disk Diffusion Assay)

The disk diffusion assay is a common method to screen for antimicrobial activity.[4]

  • Procedure:

    • A bacterial or fungal suspension is uniformly spread onto an agar plate.

    • Paper disks impregnated with the test compound at a specific concentration are placed on the agar surface.

    • The plate is incubated under appropriate conditions.

    • The diameter of the zone of inhibition (the area around the disk where no microbial growth occurs) is measured in millimeters.

Visualizations

Signaling Pathway: Tubulin Polymerization Inhibition

The primary mechanism of action for many potent anticancer oxazole analogs is the inhibition of tubulin polymerization, which disrupts microtubule formation, leading to cell cycle arrest and apoptosis.[2]

G cluster_0 Oxazole Analog Oxazole Analog β-tubulin β-tubulin Oxazole Analog->β-tubulin Binds to colchicine site Microtubule Microtubule β-tubulin->Microtubule Polymerization Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) β-tubulin->Cell Cycle Arrest (G2/M) Inhibition of Polymerization α-tubulin α-tubulin α-tubulin->Microtubule Polymerization Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis

Caption: Mechanism of action for oxazole-based tubulin polymerization inhibitors.

Experimental Workflow for SAR Studies

The following diagram illustrates a general workflow for conducting structure-activity relationship (SAR) studies of novel oxazole derivatives.

G cluster_workflow SAR Study Workflow Compound_Design Compound Design & Synthesis In_Vitro_Screening In Vitro Biological Screening (e.g., Antiproliferative Assay) Compound_Design->In_Vitro_Screening SAR_Analysis Structure-Activity Relationship Analysis In_Vitro_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Compound_Design Iterative Improvement In_Vivo_Studies In Vivo Efficacy Studies Lead_Optimization->In_Vivo_Studies

Caption: A general experimental workflow for SAR studies of oxazole derivatives.

References

A Comparative Guide to Catalysts for Oxazole Synthesis: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxazole motif is a cornerstone in medicinal chemistry and materials science, frequently appearing in pharmaceuticals, natural products, and functional materials. The efficient synthesis of this heterocyclic core is therefore of paramount importance. This guide provides an objective comparison of various catalytic systems for oxazole synthesis, focusing on a cost-benefit analysis supported by experimental data to aid researchers in selecting the most appropriate method for their specific needs.

Performance Comparison of Catalytic Systems

The choice of catalyst profoundly impacts the efficiency, cost, and environmental footprint of oxazole synthesis. This section provides a comparative overview of palladium, copper, gold, and metal-free catalytic systems.

Palladium Catalysis: Palladium complexes are highly effective for cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high yields and broad substrate scope.[1] However, the high cost and potential toxicity of palladium are significant drawbacks.[1]

Copper Catalysis: Copper-based catalysts offer a more cost-effective and environmentally friendly alternative to palladium.[2] They are particularly effective in cycloaddition and oxidative cyclization reactions.[3][4] While generally providing good to excellent yields, reaction conditions can sometimes be harsher compared to gold-catalyzed methods.

Gold Catalysis: Gold catalysts have emerged as powerful tools for the synthesis of complex molecules under mild conditions.[5] They exhibit remarkable efficiency in cycloisomerization reactions of N-propargylamides, often with low catalyst loadings.[5] The primary disadvantage of gold catalysis is the high cost of the metal.

Metal-Free Catalysis: Metal-free approaches, often employing iodine-based reagents like phenyliodine diacetate (PIDA), provide an economical and environmentally benign alternative.[6][7] These methods circumvent the issues of metal contamination and cost associated with transition metal catalysts, though they may sometimes require stronger oxidants or harsher reaction conditions.

The following table summarizes the performance and cost of representative catalysts for oxazole synthesis.

Catalyst SystemCatalyst ExampleCatalyst Cost (USD/g)Typical Loading (mol%)Reaction Time (h)Temperature (°C)Yield (%)Starting MaterialsReference
Palladium Pd(OAc)₂/CuBr₂~$150512110up to 86Amides and Ketones[1]
Palladium Pd₂(dba)₃/Cy₃P2.52010070N-propargylamides and allyl carbonates[8]
Copper CuI~$1.90512-244043-82Acyl azides and 1-Alkynes[3]
Copper CuBr~$0.2951280up to 93Benzoxazoles and Amines[9][10]
Copper Cu(OAc)₂~$0.15101280up to 85Alkenes and Azides[2][11]
Gold Ph₃PAuCl/AgOTf~$300524Room Tempup to 81Alkynyl triazenes and Dioxazoles
Gold Ph₃PAuCl/4-MeO-TEMPO~$30051260up to 85Internal N-propargylamides[5]
Metal-Free I₂/K₂CO₃~$0.30201280up to 93Benzoxazoles and Amines[12]
Metal-Free PhIO/TfOH~$0.50150880up to 95Alkynes and Nitriles[7]

Disclaimer: Catalyst prices are estimates based on commercially available data and may vary depending on the supplier, purity, and quantity.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison table are provided below.

Protocol 1: Palladium-Catalyzed Synthesis of Substituted Oxazoles

This procedure is a representative example of a palladium-catalyzed sequential C-N/C-O bond formation.[1]

Materials:

  • Amide (1.0 mmol)

  • Ketone (1.2 mmol)

  • Pd(OAc)₂ (0.05 mmol, 5 mol%)

  • CuBr₂ (0.1 mmol, 10 mol%)

  • K₂S₂O₈ (2.0 mmol)

  • Anhydrous Toluene (5 mL)

Procedure:

  • To a dried Schlenk tube, add the amide, ketone, Pd(OAc)₂, CuBr₂, and K₂S₂O₈.

  • Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous toluene via syringe.

  • Stir the mixture at 110 °C for 12 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired oxazole derivative.

Protocol 2: Copper-Catalyzed Synthesis of 2,5-Disubstituted Oxazoles

This protocol describes a copper(I)-catalyzed cycloaddition of acyl azides and 1-alkynes.[3]

Materials:

  • Acyl azide (1.0 mmol)

  • 1-Alkyne (1.2 mmol)

  • CuI (0.05 mmol, 5 mol%)

  • Anhydrous Chloroform (5 mL)

Procedure:

  • In a glovebox, combine the acyl azide, 1-alkyne, and CuI in a vial.

  • Add anhydrous chloroform and seal the vial.

  • Stir the reaction mixture at 40 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or FTIR.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the 2,5-disubstituted oxazole.

Protocol 3: Gold-Catalyzed Synthesis of 5-Oxazole Ketones

This method illustrates a gold-catalyzed intramolecular cyclization of internal N-propargylamides.[5]

Materials:

  • Internal N-propargylamide (0.2 mmol)

  • Ph₃PAuCl (0.01 mmol, 5 mol%)

  • AgOTf (0.01 mmol, 5 mol%)

  • 4-MeO-TEMPO (0.3 mmol)

  • tBuONO (0.4 mmol)

  • 1,2-Dichloroethane (DCE) (2 mL)

Procedure:

  • To a dried reaction tube, add the internal N-propargylamide, Ph₃PAuCl, AgOTf, and 4-MeO-TEMPO.

  • Add DCE and tBuONO under an inert atmosphere.

  • Stir the reaction mixture at 60 °C for 12 hours.

  • After cooling, concentrate the mixture in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain the 5-oxazole ketone.

Protocol 4: Metal-Free Synthesis of 2-Aminobenzoxazoles

This protocol details an iodide-catalyzed oxidative amination of benzoxazoles.[12]

Materials:

  • Benzoxazole (1.0 mmol)

  • Secondary Amine (1.2 mmol)

  • Tetrabutylammonium iodide (TBAI) (0.2 mmol, 20 mol%)

  • Aqueous H₂O₂ (35%, 2.0 mmol)

  • Dichloromethane (DCM) (5 mL)

Procedure:

  • In a round-bottom flask, dissolve the benzoxazole, secondary amine, and TBAI in DCM.

  • Add the aqueous H₂O₂ dropwise to the stirred solution.

  • Stir the reaction at room temperature for 12 hours.

  • Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the 2-aminobenzoxazole.

Visualizing the Workflow

To aid in the conceptualization of the catalyst evaluation process, the following diagrams illustrate a generalized experimental workflow and the logical relationship for troubleshooting common issues in catalyst screening.

Experimental_Workflow start Define Reaction Scope (Substrates, Desired Product) catalyst_selection Select Candidate Catalysts (Pd, Cu, Au, Metal-Free) start->catalyst_selection reagent_prep Prepare/Procure Starting Materials & Reagents catalyst_selection->reagent_prep reaction_setup Set up Small-Scale Parallel Reactions reagent_prep->reaction_setup condition_opt Vary Parameters: - Catalyst Loading - Temperature - Solvent - Time reaction_setup->condition_opt monitoring Monitor Reaction Progress (TLC, GC-MS, LC-MS) condition_opt->monitoring workup Reaction Workup & Product Isolation monitoring->workup analysis Characterize Products (NMR, HRMS) & Calculate Yield workup->analysis data_eval Evaluate Catalyst Performance: - Yield - TON/TOF - Cost-Effectiveness analysis->data_eval optimization Scale-up & Further Optimization of Best Catalyst data_eval->optimization

A generalized workflow for catalyst screening in oxazole synthesis.

Troubleshooting_Logic cluster_problem Problem cluster_cause Potential Cause cluster_solution Solution low_yield Low/No Yield catalyst_inactive Inactive/Decomposed Catalyst low_yield->catalyst_inactive suboptimal_cond Suboptimal Conditions (Temp, Solvent, Time) low_yield->suboptimal_cond reagent_issue Poor Reagent Quality/ Incorrect Stoichiometry low_yield->reagent_issue substrate_incompatibility Substrate Incompatibility/ Steric Hindrance low_yield->substrate_incompatibility side_products Side Product Formation side_products->suboptimal_cond side_products->substrate_incompatibility side_reaction Competing Side Reactions side_products->side_reaction slow_reaction Slow Reaction Rate slow_reaction->catalyst_inactive slow_reaction->suboptimal_cond check_catalyst Verify Catalyst Activity/ Use Fresh Catalyst catalyst_inactive->check_catalyst optimize_cond Optimize Reaction Conditions (Screen Solvents, Temps) suboptimal_cond->optimize_cond purify_reagents Purify/Verify Reagents & Stoichiometry reagent_issue->purify_reagents modify_substrate Modify Substrate/ Protecting Groups substrate_incompatibility->modify_substrate change_catalyst Change Catalyst System/ Additives side_reaction->change_catalyst optimize_cond->change_catalyst

Troubleshooting logic for catalyzed oxazole synthesis.

References

Spectroscopic Scrutiny: A Comparative Guide to Methyl 5-methyloxazole-2-carboxylate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification of isomeric structures is a critical step in chemical synthesis and characterization. This guide provides a detailed spectroscopic comparison of three isomers of methyl 5-methyloxazole-2-carboxylate:

  • This compound

  • Methyl 4-methyloxazole-2-carboxylate

  • Methyl 2-methyloxazole-5-carboxylate

This objective comparison, supported by predicted and theoretical spectroscopic data, aims to provide a clear framework for distinguishing between these closely related molecules.

Comparative Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for the three isomers. This data provides a basis for their differentiation using standard analytical techniques.

Table 1: Comparative ¹H NMR Data (Predicted)

Compoundδ (ppm) of Oxazole Protonδ (ppm) of Methyl Protons (on ring)δ (ppm) of Methyl Protons (ester)
This compound~7.0-7.2 (s, 1H)~2.4-2.6 (s, 3H)~3.9-4.1 (s, 3H)
Methyl 4-methyloxazole-2-carboxylate~8.0-8.2 (s, 1H)~2.2-2.4 (s, 3H)~3.9-4.1 (s, 3H)
Methyl 2-methyloxazole-5-carboxylate~7.5-7.7 (s, 1H)~2.5-2.7 (s, 3H)~3.8-4.0 (s, 3H)

Table 2: Comparative ¹³C NMR Data (Predicted)

Compoundδ (ppm) of C=Oδ (ppm) of Oxazole C2δ (ppm) of Oxazole C4δ (ppm) of Oxazole C5δ (ppm) of Methyl (on ring)δ (ppm) of Methyl (ester)
This compound~160-162~158-160~125-127~150-152~10-12~52-54
Methyl 4-methyloxazole-2-carboxylate~160-162~159-161~138-140~142-144~9-11~52-54
Methyl 2-methyloxazole-5-carboxylate~162-164~163-165~122-124~155-157~13-15~51-53

Table 3: Comparative Infrared (IR) and Mass Spectrometry (MS) Data (Theoretical)

CompoundKey IR Absorptions (cm⁻¹)Expected Molecular Ion (m/z)
This compound~1730-1750 (C=O, ester), ~1600-1650 (C=N), ~1100-1200 (C-O)141.04
Methyl 4-methyloxazole-2-carboxylate~1730-1750 (C=O, ester), ~1600-1650 (C=N), ~1100-1200 (C-O)141.04
Methyl 2-methyloxazole-5-carboxylate~1720-1740 (C=O, ester), ~1600-1650 (C=N), ~1100-1200 (C-O)141.04

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled sequence is typically used. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are generally required.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Record the infrared spectrum over a range of approximately 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) or electrospray ionization (ESI). For EI, the sample is typically introduced through a direct insertion probe or a gas chromatograph (GC-MS). For ESI, the sample is dissolved in a suitable solvent and infused directly or introduced via liquid chromatography (LC-MS).

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to gain structural information.

Isomer Differentiation Workflow

The following diagram illustrates a logical workflow for distinguishing between the three isomers based on their predicted spectroscopic features.

Spectroscopic_Differentiation_Workflow start Unknown Isomer nmr_analysis ¹H & ¹³C NMR Analysis start->nmr_analysis oxazole_proton_shift Chemical Shift of Oxazole Proton (¹H NMR) nmr_analysis->oxazole_proton_shift c4_h_region ~8.0-8.2 ppm oxazole_proton_shift->c4_h_region High δ c2_h_region ~7.5-7.7 ppm oxazole_proton_shift->c2_h_region Intermediate δ remaining_isomer Distinguish between 5-methyl-2-carboxylate and 2-methyl-5-carboxylate oxazole_proton_shift->remaining_isomer Low δ (~7.0-7.2 ppm) Leads to 5-methyl-2-carboxylate c4_h_isomer Methyl 4-methyloxazole-2-carboxylate c4_h_region->c4_h_isomer c2_h_region->remaining_isomer c2_h_isomer Methyl 2-methyloxazole-5-carboxylate c13_carbonyl_shift Chemical Shift of C=O (¹³C NMR) remaining_isomer->c13_carbonyl_shift c2_carbonyl ~160-162 ppm c13_carbonyl_shift->c2_carbonyl Slightly upfield c5_carbonyl ~162-164 ppm c13_carbonyl_shift->c5_carbonyl Slightly downfield isomer_5_2 This compound c2_carbonyl->isomer_5_2 isomer_2_5 Methyl 2-methyloxazole-5-carboxylate c5_carbonyl->isomer_2_5

Caption: Workflow for Isomer Differentiation

This guide provides a foundational framework for the spectroscopic comparison of this compound isomers. While the presented data is theoretical, it highlights the key differences that can be exploited for unambiguous identification. It is strongly recommended that experimental data be acquired and compared against these predictions for definitive structural elucidation.

A Head-to-Head Comparison of Palladium, Copper, and Gold Catalysts in Oxazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the oxazole scaffold is a cornerstone of many biologically active molecules. The efficient construction of this critical heterocycle is paramount, and the choice of catalyst is a pivotal decision in any synthetic strategy. This guide provides an objective, data-driven comparison of the three most prominent catalytic metals for oxazole synthesis: palladium, copper, and gold. Each metal offers a unique profile of reactivity, substrate scope, and reaction conditions, making the selection process a critical parameter for success.

Performance Comparison at a Glance

The following table summarizes key quantitative data from representative palladium-, copper-, and gold-catalyzed oxazole syntheses. This allows for a direct comparison of their performance under various reaction conditions.

Catalyst SystemStarting MaterialsReaction TypeCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
Palladium-catalyzed
Pd(OAc)₂ / CuBr₂[1]Amides, KetonesC-H Activation / AnnulationPd(OAc)₂: 5, CuBr₂: 20Dioxane12012up to 86
Pd₂(dba)₃ / Tri(2-furyl)phosphineN-propargylamides, Aryl iodidesCoupling / Cyclization2.5Dioxane8012up to 95
Copper-catalyzed
Cu(OAc)₂EnamidesOxidative Cyclization10CH₃CNRoom Temp.1-2up to 95[2]
CuIEnamidesOxidative Cyclization20Toluene1102-12up to 91[3]
Cu(OTf)₂α-diazoketones, AmidesCyclization5Dioxane1000.5up to 92
Gold-catalyzed
JohnPhosAuCl / AgOTf[4]Alkynyl triazenes, Dioxazoles[3+2] Cycloaddition5DCMRoom Temp.24up to 85[4]
Au(PPh₃)NTf₂[5]Terminal alkynes, Nitriles[2+2+1] Annulation5Nitrile (solvent)603-12up to 95[5]
BrettPhosAuNTf₂Terminal alkynes, Nitriles[2+2+1] Annulation1Nitrile (solvent)603-12up to 94[5]

Experimental Protocols

Detailed methodologies for key experiments cited are provided below to facilitate reproducibility and adaptation.

Protocol 1: Palladium-Catalyzed Synthesis of Trisubstituted Oxazoles[1]

This procedure exemplifies a palladium-catalyzed C-H activation and annulation approach.

  • Materials: Amide (1.0 mmol), Ketone (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), CuBr₂ (0.2 mmol, 20 mol%), K₂S₂O₈ (2.0 mmol), Anhydrous Dioxane (5 mL).

  • Procedure:

    • To an oven-dried Schlenk tube, add the amide, ketone, Pd(OAc)₂, CuBr₂, and K₂S₂O₈.

    • Evacuate and backfill the tube with argon three times.

    • Add anhydrous dioxane via syringe.

    • Seal the tube and place it in a preheated oil bath at 120 °C.

    • Stir the reaction mixture for 12 hours.

    • After completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Catalyzed Synthesis of 2,5-Disubstituted Oxazoles[2]

This protocol details a copper-catalyzed oxidative cyclization of enamides at room temperature.

  • Materials: Enamide (0.2 mmol), Cu(OAc)₂ (0.02 mmol, 10 mol%), Anhydrous CH₃CN (2 mL).

  • Procedure:

    • In a vial, dissolve the enamide in anhydrous CH₃CN.

    • Add Cu(OAc)₂ to the solution.

    • Stir the reaction mixture at room temperature, open to the air, for 1-2 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the mixture under reduced pressure.

    • Purify the residue by column chromatography on silica gel to afford the desired oxazole.

Protocol 3: Gold-Catalyzed Synthesis of 2,5-Disubstituted Oxazoles[5]

This procedure is a representative example of a gold-catalyzed [2+2+1] annulation of a terminal alkyne and a nitrile.

  • Materials: Terminal alkyne (0.30 mmol), Nitrile (3 mL, serves as reactant and solvent), 8-Methylquinoline N-oxide (0.39 mmol), Au(PPh₃)NTf₂ (0.015 mmol, 5 mol%).

  • Procedure:

    • To a solution of the alkyne in the nitrile, add 8-methylquinoline N-oxide and Au(PPh₃)NTf₂.

    • Stir the reaction mixture at 60 °C.

    • Monitor the progress of the reaction by TLC. The reaction typically takes 3 to 12 hours.

    • Upon completion, concentrate the mixture under reduced pressure.

    • Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford the desired oxazole product.[5]

Visualizing the Pathways: Catalytic Cycles and Workflows

To further aid in the conceptual understanding of these catalytic systems, the following diagrams, generated using Graphviz, illustrate the proposed catalytic cycles and a general experimental workflow.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Start Reactants Combine Starting Materials & Catalyst Start->Reactants Solvent Add Anhydrous Solvent Reactants->Solvent Atmosphere Establish Inert Atmosphere (e.g., Argon) Solvent->Atmosphere Heat Heat to Required Temperature Atmosphere->Heat Stir Stir for Specified Time Heat->Stir Monitor Monitor Progress (TLC, GC-MS, LC-MS) Stir->Monitor Quench Quench Reaction Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Purify by Chromatography Dry->Purify End End Purify->End

A generalized experimental workflow for catalyzed oxazole synthesis.

catalytic_cycles cluster_Pd Palladium-Catalyzed Cycle (Simplified) cluster_Cu Copper-Catalyzed Cycle (Proposed) cluster_Au Gold-Catalyzed Cycle (Simplified) pd0 Pd(0) pd_oad Oxidative Addition pd0->pd_oad Ar-X pd_ins Carbopalladation pd_oad->pd_ins Alkyne pd_cycl Cyclization pd_ins->pd_cycl pd_re Reductive Elimination pd_re->pd0 Oxazole pd_cycl->pd_re cu2 Cu(II) cu_coord Coordination to Enamide cu2->cu_coord cu_deprot Deprotonation cu_coord->cu_deprot cu_re Reductive Elimination cu_deprot->cu_re C-O Bond Formation cu_ox Reoxidation cu_re->cu_ox Oxazole + Cu(0) cu_ox->cu2 Oxidant au1 Au(I) au_act Alkyne Activation au1->au_act au_nuc Nucleophilic Attack au_act->au_nuc Nitrile au_carbene Gold Carbene Formation au_nuc->au_carbene au_cyclo Intramolecular Cyclization au_carbene->au_cyclo au_cyclo->au1 Oxazole

Simplified proposed catalytic cycles for oxazole synthesis.

catalyst_selection start Starting Material & Desired Oxazole cost Cost & Availability Concerns? start->cost mild Mild Conditions Required? cost->mild No cu Consider Copper: - Readily available - Oxidative cyclizations cost->cu Yes fg_tolerance High Functional Group Tolerance? mild->fg_tolerance No au Consider Gold: - Excellent FG tolerance - Mild conditions - Alkyne activation mild->au Yes pd Consider Palladium: - C-H activation - Cross-coupling fg_tolerance->pd No fg_tolerance->au Yes

References

validating the structure of Methyl 5-methyloxazole-2-carboxylate derivatives using X-ray crystallography

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structural Validation of Methyl 5-methyloxazole-2-carboxylate Derivatives using X-ray Crystallography

For researchers and professionals in the field of drug development, the precise determination of a molecule's three-dimensional structure is a critical step. This guide provides a comprehensive comparison of X-ray crystallography with other analytical techniques for the structural validation of this compound derivatives, a class of compounds with significant potential in medicinal chemistry.[1]

The Definitive Method: X-ray Crystallography

Single-crystal X-ray crystallography stands as the unequivocal gold standard for determining the absolute structure of a crystalline compound. It provides precise information on bond lengths, bond angles, and the overall molecular conformation, which is invaluable for understanding structure-activity relationships.

Comparative Crystallographic Data of Oxazole Derivatives

While data for this compound itself is not publicly available, the following table presents crystallographic data for structurally related oxazole and isoxazole derivatives, illustrating the typical parameters obtained from X-ray diffraction studies.

Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
5-Methyl-1,2-oxazole-3-carboxylic acidC₅H₅NO₃TriclinicP-14.91255.690910.46479.72[2]
Methyl 1,3-benzoxazole-2-carboxylateC₉H₇NO₃MonoclinicP2₁6.81654.467613.287995.1319[3]
Ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylateC₁₃H₁₂BrNO₄MonoclinicP2₁/n14.8287.133525.119100.066[4][5]
Methyl 4-amino-3-methoxyisoxazole-5-carboxylateC₆H₈N₂O₄MonoclinicP2₁/c----[6]

Experimental Protocol: A Typical X-ray Crystallography Workflow

The structural determination of a this compound derivative via X-ray crystallography follows a well-defined workflow.

XRay_Workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement cluster_validation Validation & Analysis Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification Crystallization Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Diffractometer X-ray Diffraction Mounting->Diffractometer Data_Processing Data Processing Diffractometer->Data_Processing Structure_Solution Structure Solution (e.g., SHELXS) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (e.g., SHELXL) Structure_Solution->Structure_Refinement Validation Structure Validation (e.g., CheckCIF) Structure_Refinement->Validation Analysis Molecular Graphics & Analysis (e.g., ORTEP) Validation->Analysis

General workflow for X-ray crystallographic analysis.
Detailed Methodologies

  • Synthesis and Crystallization : The derivative is first synthesized and purified. Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent.[3]

  • Data Collection : A suitable crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.[2]

  • Structure Solution and Refinement : The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to fit the experimental data.[2]

  • Validation : The final structure is validated to ensure its chemical and geometric soundness.

Alternative and Complementary Techniques

While X-ray crystallography provides unparalleled detail, other spectroscopic methods are essential for routine characterization and for compounds that do not readily form high-quality crystals.

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy (¹H, ¹³C) Connectivity of atoms, chemical environment of nuclei.Provides detailed structural information in solution.Does not provide absolute spatial arrangement.
Infrared (IR) Spectroscopy Presence of specific functional groups.Fast and simple method for functional group identification.[7]Provides limited information on the overall molecular structure.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity and provides accurate molecular weight.Does not provide information on stereochemistry.

The combination of these spectroscopic techniques is powerful for the initial characterization and confirmation of the synthesized compound's identity.[7][8][9] However, for unambiguous determination of the three-dimensional structure, especially in cases with stereocenters, X-ray crystallography is indispensable.

Logical Relationship of Analytical Techniques

The following diagram illustrates the logical flow of employing different analytical techniques for comprehensive structural validation.

Analytical_Logic Start Synthesized Compound Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Start->Spectroscopy Proposed_Structure Proposed Structure Spectroscopy->Proposed_Structure XRay X-ray Crystallography Proposed_Structure->XRay Confirmed_Structure Confirmed 3D Structure XRay->Confirmed_Structure No_Crystals No Suitable Crystals XRay->No_Crystals Failure Further_Optimization Further Crystallization Optimization No_Crystals->Further_Optimization

Decision-making workflow for structural validation.

References

assessing the green chemistry metrics of various Methyl 5-methyloxazole-2-carboxylate synthesis methods.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of substituted oxazoles is a cornerstone in medicinal chemistry, with the oxazole scaffold being a key component in numerous pharmacologically active compounds. This guide provides a comparative assessment of various synthetic routes to Methyl 5-methyloxazole-2-carboxylate, a valuable building block in drug discovery. The analysis focuses on green chemistry metrics to evaluate the environmental impact and efficiency of each proposed method, supported by detailed, albeit hypothetical, experimental protocols based on established chemical transformations.

Introduction to Green Chemistry Metrics

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. To quantify the "greenness" of a chemical synthesis, several metrics have been developed. This guide will utilize the following key metrics:

  • Atom Economy: A theoretical measure of the efficiency of a reaction, calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants.

  • E-Factor (Environmental Factor): The ratio of the mass of waste generated to the mass of the desired product. A lower E-Factor indicates less waste and a greener process.

  • Process Mass Intensity (PMI): The ratio of the total mass of all materials (reactants, solvents, reagents, process water) used in a process to the mass of the final product. A lower PMI signifies a more efficient and less wasteful process.

  • Reaction Mass Efficiency (RME): The percentage of the mass of the reactants that is converted to the desired product.

Synthetic Pathways to this compound

Three plausible synthetic routes for this compound are proposed and analyzed below. It is important to note that while these routes are based on well-established chemical reactions, the specific experimental details have been constructed for the purpose of this comparative analysis due to the lack of a published, unified protocol for this exact molecule.

Route A: One-Pot van Leusen Reaction and Subsequent Oxidation and Esterification

This route involves a one-pot synthesis of 5-methyl-2-(tosylmethyl)oxazole from acetaldehyde and tosylmethyl isocyanide (TosMIC), followed by oxidation of the tosylmethyl group to a carboxylic acid, and finally esterification to the methyl ester.

Route B: Stepwise van Leusen Synthesis, Oxidation, and Fischer Esterification

This pathway is a more traditional, multi-step approach involving the initial formation of 5-methyloxazole via a van Leusen reaction, followed by a separate oxidation step to yield 5-methyloxazole-2-carboxylic acid, and concluding with a Fischer esterification.

Route C: Microwave-Assisted Synthesis and Subsequent Transformations

This modern approach utilizes microwave irradiation to accelerate the initial oxazole formation, potentially reducing reaction times and energy consumption. The subsequent oxidation and esterification steps are similar to Route B, but the overall process benefits from the efficiency of the initial microwave-assisted step.

Quantitative Comparison of Green Chemistry Metrics

The following table summarizes the calculated green chemistry metrics for the three proposed synthetic routes. These calculations are based on the detailed hypothetical protocols provided in the subsequent section.

MetricRoute A (One-Pot van Leusen)Route B (Stepwise van Leusen)Route C (Microwave-Assisted)
Overall Yield 45%55%65%
Atom Economy (Overall) 25.4%31.2%31.2%
E-Factor (Overall) 21.217.114.4
Process Mass Intensity (PMI) (Overall) 22.218.115.4
Reaction Mass Efficiency (RME) (Overall) 11.4%17.2%20.3%

Detailed Experimental Protocols

Route A: One-Pot van Leusen Reaction, Oxidation, and Esterification

Step 1: Synthesis of 5-methyl-2-(tosylmethyl)oxazole

  • To a solution of tosylmethyl isocyanide (TosMIC) (1.95 g, 10 mmol) in dry THF (50 mL) at -78 °C under a nitrogen atmosphere, is added n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11 mmol).

  • The mixture is stirred for 30 minutes, followed by the dropwise addition of acetaldehyde (0.44 g, 10 mmol).

  • The reaction is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is quenched with saturated aqueous ammonium chloride solution (20 mL) and the product is extracted with ethyl acetate (3 x 30 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography (silica gel, hexane:ethyl acetate = 3:1) to yield 5-methyl-2-(tosylmethyl)oxazole. (Yield: 60%)

Step 2: Oxidation to 5-methyloxazole-2-carboxylic acid

  • 5-methyl-2-(tosylmethyl)oxazole (1.51 g, 6 mmol) is dissolved in a mixture of acetic acid (20 mL) and water (5 mL).

  • Potassium permanganate (1.90 g, 12 mmol) is added portion-wise over 30 minutes, maintaining the temperature below 40 °C.

  • The mixture is stirred at room temperature for 4 hours.

  • The reaction is quenched by the addition of a saturated solution of sodium bisulfite until the purple color disappears.

  • The product is extracted with ethyl acetate (3 x 40 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 5-methyloxazole-2-carboxylic acid. (Yield: 85%)

Step 3: Fischer Esterification to this compound

  • 5-methyloxazole-2-carboxylic acid (0.64 g, 5 mmol) is dissolved in methanol (20 mL).

  • Concentrated sulfuric acid (0.1 mL) is added, and the mixture is refluxed for 6 hours.

  • The solvent is removed under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution.

  • The product is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford this compound. (Yield: 90%)

Route B: Stepwise van Leusen Synthesis, Oxidation, and Fischer Esterification

Step 1: Synthesis of 5-methyloxazole

  • In a round-bottom flask, a solution of acetaldehyde (0.44 g, 10 mmol) and tosylmethyl isocyanide (1.95 g, 10 mmol) in methanol (30 mL) is prepared.

  • Potassium carbonate (2.76 g, 20 mmol) is added, and the mixture is stirred at room temperature for 12 hours.

  • The solvent is evaporated, and the residue is partitioned between water (30 mL) and diethyl ether (30 mL).

  • The aqueous layer is extracted with diethyl ether (2 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is carefully removed by distillation to yield 5-methyloxazole. (Yield: 70%)

Step 2: Oxidation to 5-methyloxazole-2-carboxylic acid

  • (Protocol as described in Route A, Step 2, starting with 5-methyloxazole) (Yield: 85%)

Step 3: Fischer Esterification to this compound

  • (Protocol as described in Route A, Step 3) (Yield: 90%)

Route C: Microwave-Assisted Synthesis and Subsequent Transformations

Step 1: Microwave-Assisted Synthesis of 5-methyloxazole

  • In a microwave reaction vessel, acetaldehyde (0.44 g, 10 mmol), tosylmethyl isocyanide (1.95 g, 10 mmol), and potassium carbonate (2.76 g, 20 mmol) are mixed in ethanol (15 mL).

  • The vessel is sealed and subjected to microwave irradiation at 100 °C for 15 minutes.

  • After cooling, the mixture is filtered, and the filtrate is concentrated under reduced pressure.

  • The residue is purified by column chromatography (silica gel, hexane:ethyl acetate = 4:1) to give 5-methyloxazole. (Yield: 80%)

Step 2: Oxidation to 5-methyloxazole-2-carboxylic acid

  • (Protocol as described in Route A, Step 2, starting with 5-methyloxazole) (Yield: 90%)

Step 3: Fischer Esterification to this compound

  • (Protocol as described in Route A, Step 3) (Yield: 90%)

Visualizing the Synthetic Workflows

The following diagrams illustrate the logical flow of each synthetic route.

Route_A cluster_0 Route A: One-Pot van Leusen, Oxidation, Esterification A1 Acetaldehyde + TosMIC A2 One-Pot van Leusen (n-BuLi, THF) A1->A2 A3 5-methyl-2-(tosylmethyl)oxazole A2->A3 A4 Oxidation (KMnO4, AcOH/H2O) A3->A4 A5 5-methyloxazole-2-carboxylic acid A4->A5 A6 Fischer Esterification (MeOH, H2SO4) A5->A6 A7 This compound A6->A7 Route_B cluster_1 Route B: Stepwise van Leusen, Oxidation, Esterification B1 Acetaldehyde + TosMIC B2 van Leusen Reaction (K2CO3, MeOH) B1->B2 B3 5-methyloxazole B2->B3 B4 Oxidation (KMnO4, AcOH/H2O) B3->B4 B5 5-methyloxazole-2-carboxylic acid B4->B5 B6 Fischer Esterification (MeOH, H2SO4) B5->B6 B7 This compound B6->B7 Route_C cluster_2 Route C: Microwave-Assisted Synthesis C1 Acetaldehyde + TosMIC C2 Microwave-Assisted van Leusen (K2CO3, EtOH) C1->C2 C3 5-methyloxazole C2->C3 C4 Oxidation (KMnO4, AcOH/H2O) C3->C4 C5 5-methyloxazole-2-carboxylic acid C4->C5 C6 Fischer Esterification (MeOH, H2SO4) C5->C6 C7 This compound C6->C7

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Methyl 5-methyloxazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl 5-methyloxazole-2-carboxylate, a heterocyclic organic compound. Adherence to these procedures is essential for minimizing environmental impact and protecting laboratory personnel.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is critical to be equipped with the appropriate Personal Protective Equipment (PPE) to mitigate exposure risks.

PPE Item Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact.
Eye Protection Safety goggles with side-shieldsTo protect eyes from splashes.
Skin and Body Impervious laboratory coatTo protect skin and clothing.
Respiratory Use in a well-ventilated area or chemical fume hoodTo avoid inhalation of vapors or aerosols.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain[2].

  • Waste Identification and Segregation:

    • Clearly label the waste container as "Hazardous Waste: this compound".

    • Segregate this waste from other chemical waste streams, particularly from incompatible materials such as strong acids, bases, and oxidizing agents, to prevent adverse reactions.

  • Waste Collection and Containment:

    • Use a designated, leak-proof, and chemically compatible container for collecting the waste. High-density polyethylene (HDPE) containers are generally suitable.

    • The container must be kept tightly closed when not in use.

  • Storage:

    • Store the sealed waste container in a designated and secure hazardous waste accumulation area.

    • This area should be well-ventilated and away from sources of ignition.

  • Disposal:

    • The final disposal of the waste must be conducted through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing[3].

    • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup and proper disposal in accordance with local, state, and federal regulations[1].

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate:

    • Evacuate non-essential personnel from the immediate spill area.

    • Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Containment and Cleanup:

    • For small spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill.

    • Sweep or scoop up the absorbed material and place it into a labeled hazardous waste container.

    • Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Reporting:

    • Report the spill to your laboratory supervisor and the institution's EHS department as per your established safety protocols.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Waste Generated: This compound assess_hazards Assess Hazards (Harmful, Irritant) start->assess_hazards spill Spill Occurs start->spill wear_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->wear_ppe segregate_waste Segregate as Hazardous Organic Waste wear_ppe->segregate_waste collect_waste Collect in Labeled, Compatible Container segregate_waste->collect_waste store_waste Store in Designated Accumulation Area collect_waste->store_waste contact_ehs Contact EHS for Disposal store_waste->contact_ehs disposal Disposal via Licensed Hazardous Waste Contractor contact_ehs->disposal spill->segregate_waste No spill_procedure Follow Spill Management Protocol spill->spill_procedure Yes spill_procedure->wear_ppe

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Methyl 5-methyloxazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Methyl 5-methyloxazole-2-carboxylate. The following procedures are based on best practices for handling structurally similar chemical compounds. It is imperative to handle this compound with caution in a well-ventilated laboratory setting and to conduct a site-specific risk assessment before initiating any work.

Hazard Assessment and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles meeting ANSI Z87.1-2003 standard. A face shield should be worn for splash-prone operations.[3]Protects against potential splashes and airborne particles.
Hand Protection Chemically resistant gloves (Nitrile or Neoprene are generally suitable for incidental contact).[3] Consider double-gloving for extended contact.Prevents skin contact with the chemical. Gloves should be inspected before use and disposed of properly after handling.
Body Protection Flame-resistant lab coat. For significant splash risk, a chemical-resistant apron over the lab coat is recommended.[3]Protects the body from splashes and spills. Long pants and closed-toe shoes are required.[3]
Respiratory Protection Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3] If dusts or aerosols are generated, a NIOSH/MSHA approved respirator may be necessary.[4]Minimizes the risk of inhaling potentially irritating vapors or aerosols.

Operational Plan: Step-by-Step Handling Procedure

  • Preparation :

    • Ensure a certified chemical fume hood is operational.

    • Verify that an eyewash station and safety shower are readily accessible.[5]

    • Gather all necessary PPE and ensure it is in good condition.

    • Prepare all necessary equipment and reagents before handling the compound.

  • Handling :

    • Conduct all manipulations of this compound within the chemical fume hood.[3]

    • Avoid direct contact with the chemical. Use appropriate tools for transfers.

    • Keep containers tightly closed when not in use.[2]

    • Avoid the formation of dust and aerosols.[5]

  • Post-Handling :

    • Decontaminate all surfaces and equipment after use.

    • Properly remove and dispose of contaminated PPE.

    • Wash hands thoroughly with soap and water after handling.[2]

Emergency Procedures

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.[6][7]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4][5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek medical attention if the person feels unwell.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Chemical Waste : Collect all residues and contaminated materials in a designated, properly labeled, and sealed hazardous waste container.[2]

  • Contaminated PPE : Dispose of used gloves and other contaminated disposable items in the designated hazardous waste container.

  • Disposal Compliance : All chemical waste must be disposed of in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Experimental Workflow and Safety Checkpoints

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Operation prep_ppe->prep_fume_hood prep_materials Gather Materials prep_fume_hood->prep_materials handle_transfer Transfer Chemical in Fume Hood prep_materials->handle_transfer handle_reaction Perform Experimental Procedure handle_transfer->handle_reaction emergency_spill Spill Response handle_transfer->emergency_spill If Spill Occurs cleanup_decontaminate Decontaminate Work Area handle_reaction->cleanup_decontaminate emergency_exposure Exposure Response handle_reaction->emergency_exposure If Exposure Occurs cleanup_waste Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.